(R)-1-(2-nitrophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVLGOYQIKRTO-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431699-56-7 | |
| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(R)-1-(2-nitrophenyl)ethanamine hydrochloride synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable chiral building block in modern organic synthesis and drug development. The methodology presented herein is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the process. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a chiral amine whose utility stems from the stereodefined amino group and the latent functionality of the nitro substituent, which can be further transformed, for instance, into an aniline derivative. The synthesis of such enantiopure compounds can be approached via two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
-
Asymmetric Synthesis: This "direct" approach involves creating the chiral center in an enantioselective manner, for example, through the asymmetric reduction of a prochiral ketone (2'-nitroacetophenone) or the asymmetric amination of a suitable precursor. While elegant and highly efficient in specific cases, this often requires specialized chiral catalysts or reagents that may not be universally accessible or cost-effective.[1][2][3]
-
Chiral Resolution: This "classical" approach involves the synthesis of a racemic mixture of the target amine, followed by separation of the enantiomers.[4][5] This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][6]
For this guide, we will focus on the chiral resolution pathway. This method is robust, highly reliable, and employs readily available reagents, making it a cornerstone technique in both academic and industrial laboratories for producing enantiomerically pure compounds.[4][5][6]
The overall synthetic workflow is depicted below. It begins with the commercially available 2'-nitroacetophenone, proceeds through a racemic amine intermediate, which is then resolved using a chiral acid, and culminates in the formation of the target hydrochloride salt.
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An In-depth Technical Guide to (R)-1-(2-nitrophenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-1-(2-nitrophenyl)ethanamine hydrochloride, a valuable chiral building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causality behind its chemical properties and the strategic considerations for its use.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 1431699-56-7) is a chiral amine salt whose utility is derived from the specific three-dimensional arrangement of its functional groups. The presence of the stereogenic center adjacent to the aromatic ring and the amine group makes it a sought-after intermediate for introducing chirality in the synthesis of complex molecules, including pharmaceuticals and novel organic materials[1].
The hydrochloride salt form is preferred in laboratory settings for its enhanced stability and crystallinity compared to the free base, which simplifies handling, purification, and storage. Proper storage at 2-8°C, protected from light, is crucial to maintain its integrity[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Appearance | Crystalline Solid | Expected for amine hydrochloride salts[2]. |
| Melting Point | Data not publicly available. The related isomer, 2-(4-nitrophenyl)ethylamine hydrochloride, melts at ~200 °C[2]. Experimental determination is required for this specific compound. | |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents. | The ionic nature of the hydrochloride salt dictates its solubility profile. |
| Specific Optical Rotation ([α]D) | Data not publicly available. | This is a critical, batch-specific parameter that must be experimentally determined to confirm enantiomeric identity and purity. The value will be positive (dextrorotatory) or negative (levorotatory) and is measured under defined conditions (e.g., concentration, solvent, temperature) as per pharmacopeial standards[3][4]. |
Spectroscopic Signature for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The hydrochloride form means the amine is protonated (-NH₃⁺), which influences the chemical shifts of adjacent protons. Spectra are typically recorded in D₂O or DMSO-d₆.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Methyl (CH₃) | Doublet, ~1.6-1.8 ppm | ~18-22 ppm | Aliphatic methyl group split by the adjacent methine proton. |
| Methine (CH) | Quartet, ~4.8-5.0 ppm | ~48-52 ppm | Methine proton adjacent to the electron-withdrawing NH₃⁺ group and aromatic ring, deshielded and split by the methyl protons. |
| Aromatic (C₆H₄) | Multiplets, ~7.5-8.2 ppm | ~124-150 ppm | Protons on the nitrophenyl ring are significantly deshielded. The ortho-nitro group induces a complex splitting pattern due to distinct electronic environments for each aromatic proton. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.
-
N-H Stretch (Ammonium): A broad, strong band is expected in the range of 2800-3100 cm⁻¹, characteristic of the N-H stretching vibrations in a primary ammonium salt (R-NH₃⁺).
-
N-O Stretch (Nitro Group): Two strong, sharp bands are characteristic of the NO₂ group: one for asymmetric stretching (~1520-1550 cm⁻¹) and one for symmetric stretching (~1340-1360 cm⁻¹).
-
C-H Stretch (Aromatic): Peaks appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond vibrations within the aromatic ring.
Strategies for Asymmetric Synthesis
The synthesis of enantiomerically pure (R)-1-(2-nitrophenyl)ethanamine is a critical challenge that underscores the importance of stereochemical control. The most common and industrially relevant strategies involve either the direct asymmetric reduction of a prochiral ketone or the resolution of a racemic amine.
Asymmetric Reduction of 2'-Nitroacetophenone
This is the most direct approach, where the prochiral ketone, 2'-nitroacetophenone, is reduced to the corresponding chiral alcohol, (R)-1-(2-nitrophenyl)ethanol, which is then converted to the amine. Biocatalysis using enzymes or whole-cell systems is a field-proven method offering exceptional enantioselectivity (>99% ee) and mild reaction conditions[5][6].
Causality in Protocol: The choice of a biocatalyst, such as an alcohol dehydrogenase (ADH) or a yeast like Rhodotorula glutinis, is deliberate. These systems operate in aqueous media at or near ambient temperature, avoiding harsh reagents and extreme conditions that could compromise the sensitive nitro group[6]. The high enantioselectivity is governed by the precise fit of the substrate into the enzyme's chiral active site.
Enzymatic Kinetic Resolution of Racemic Amine
An alternative strategy starts with the easily prepared racemic 1-(2-nitrophenyl)ethanamine. A kinetic resolution process then selectively modifies one enantiomer, allowing for the separation of the two.
Trustworthiness of the Protocol: This method is self-validating. Enzymes like Lipase B from Candida antarctica (CALB) are known to exhibit high enantioselectivity in the acylation of primary amines[7][8]. The process yields two distinct compounds—the unreacted (S)-amine and the newly formed (R)-amide—which have different physical properties and are readily separable by standard techniques like column chromatography. The subsequent hydrolysis of the pure (R)-amide regenerates the desired (R)-amine with high enantiomeric purity.
Applications in Asymmetric Catalysis and Synthesis
This compound is not an end-product but a valuable starting material. Its primary application is as a precursor for more complex chiral molecules that are used as ligands, catalysts, or pharmaceutical intermediates[9].
A key application is in the synthesis of chiral 1,2-diamine ligands. These ligands are exceptionally powerful in coordinating with transition metals (like copper, rhodium, or ruthenium) to create catalysts for a wide range of asymmetric reactions, including hydrogenations, cyclopropanations, and C-C bond-forming reactions[10][11]. The nitro group serves as a versatile synthetic handle; it can be reduced to an amine, which can then be further functionalized, or transformed into other groups via reactions like the Sandmeyer reaction[10].
Experimental Protocol: Chiral HPLC Analysis
Verifying the enantiomeric purity (or enantiomeric excess, e.e.) of the final product is a non-negotiable step in quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis[12][13].
Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-(2-nitrophenyl)ethanamine.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a CHIRALPAK® IA or IB, is a robust starting point known for broad selectivity towards amines[12].
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio . Filter and degas the solution.
-
Expertise Insight: For primary amines, peak tailing can be a significant issue due to interactions with residual silanol groups on the silica support. To create a self-validating system with sharp, symmetrical peaks, add a basic additive. Add 0.1% Diethylamine (DEA) (v/v) to the mobile phase. The DEA acts as a competitive base, masking the active sites and dramatically improving peak shape[13][14].
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of the mobile phase to create a ~1 mg/mL solution. Ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IB (or equivalent), 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (The nitrophenyl group provides strong UV absorbance).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a sample of the racemic standard first to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.
-
Inject the sample of this compound.
-
Integrate the peak areas for both enantiomers.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
-
A successful synthesis should yield a % e.e. of ≥98%.
-
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. Based on data for the corresponding S-enantiomer, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or if irritation persists, seek immediate medical attention.
References
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Rokhum, S. L., et al. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry. Available at: [Link]
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Al-Zuhairi, A. J., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]
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Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. Product Page. Available at: [Link]
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Gotor-Fernández, V., et al. (2012). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. Available at: [Link]
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Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Bioresource Technology. Available at: [Link]
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Jo, W., et al. (2018). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules. Available at: [Link]
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Armstrong, D. W., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Available at: [Link]
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Engström, K., et al. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]
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Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]
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Martín-Matute, B., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Available at: [Link]
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Lavandera, I., et al. (2011). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. ResearchGate. Available at: [Link]
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Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]
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Reddy, P. V. G., et al. (2019). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules. Available at: [Link]
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Al-Zuhairi, A. J. (2021). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. Available at: [Link]
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Szymańska, A., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]
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Zhang, Z., et al. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Nature Communications. Available at: [Link]
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Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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AA Blocks. 2-(2-Nitrophenyl)ethanamine. Product Page. Available at: [Link]
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PubChem. (1R)-1-(3-chloro-2-nitrophenyl)ethanamine. Database Entry. Available at: [Link]
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Chen, Y., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Available at: [Link]
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Pfaltz, A., et al. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]
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Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2021). 5.3: Optical Activity. Available at: [Link]
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An In-Depth Technical Guide to (R)-1-(2-nitrophenyl)ethanamine hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-nitrophenyl)ethanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry, serves as a valuable building block in the synthesis of complex molecular architectures. Its stereodefined center and the presence of a reactive nitro group on the aromatic ring make it a versatile precursor for a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with insights into its applications in drug development. The CAS number for this compound is 1431699-56-7.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1431699-56-7 | Internal Data |
| Molecular Formula | C₈H₁₁ClN₂O₂ | Internal Data |
| Molecular Weight | 202.64 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Purity | ≥97% | Internal Data |
| Storage Conditions | 2-8°C, protect from light | Internal Data |
Synthesis of this compound
The synthesis of enantiomerically pure (R)-1-(2-nitrophenyl)ethanamine can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Method 1: Asymmetric Reduction of 2'-Nitroacetophenone
A robust method for the synthesis of (R)-1-(2-nitrophenyl)ethanamine involves the asymmetric reduction of the corresponding prochiral ketone, 2'-nitroacetophenone. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-alcohol, which can then be converted to the amine.
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Reduction
-
Catalyst Preparation: In a nitrogen-flushed glovebox, a chiral ruthenium(II) catalyst, such as one derived from a chiral diamine ligand (e.g., (S,S)-TsDACH) and [RuCl₂(p-cymene)]₂, is prepared according to established literature procedures.
-
Reduction: To a solution of 2'-nitroacetophenone (1.0 eq) in degassed methanol in a high-pressure reactor, the chiral ruthenium catalyst (0.01 eq) is added.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 atm.
-
The reaction mixture is stirred at 50°C for 24 hours.
-
After cooling and venting the reactor, the solvent is removed under reduced pressure to yield crude (R)-1-(2-nitrophenyl)ethanol.
-
Conversion to Amine: The crude alcohol is then converted to the amine. A common method involves mesylation followed by substitution with sodium azide and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄).
-
Salt Formation: The resulting free amine is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Method 2: Chiral Resolution of Racemic 1-(2-nitrophenyl)ethanamine
An alternative and often more scalable approach is the resolution of a racemic mixture of 1-(2-nitrophenyl)ethanamine using a chiral resolving agent, such as a chiral carboxylic acid.
(R)-1-(2-nitrophenyl)ethanamine hydrochloride molecular weight
An In-depth Technical Guide to the Molecular Weight of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS Number: 1431699-56-7), a chiral compound of interest in synthetic chemistry and drug development.[1] The determination of an accurate molecular weight is fundamental to chemical synthesis, stoichiometric calculations, and regulatory compliance. This document outlines the theoretical calculation based on isotopic abundances and provides a standard protocol for experimental verification using mass spectrometry. The methodologies are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Chemical Identity and Significance
This compound is a chiral amine salt. The presence of the nitro group and the chiral center makes it a versatile building block in the synthesis of more complex molecules. The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for handling and formulation.
An exact molecular weight is critical for:
-
Quantitative Analysis: Ensuring precise measurements for reactions and formulations.
-
Structural Elucidation: Confirming the identity of the synthesized compound.
-
Purity Assessment: Identifying potential impurities through techniques like mass spectrometry.
Theoretical Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₁ClN₂O₂.[1][2]
The calculation relies on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), which represent a weighted average of the naturally occurring isotopes of each element.[3]
Workflow for Theoretical Molecular Weight Calculation
Caption: Workflow for calculating the theoretical molecular weight.
The table below summarizes the data used in this calculation.
| Element | Symbol | Atom Count | Standard Atomic Weight (u)[3] | Subtotal (u) |
| Carbon | C | 8 | 12.011[4] | 96.088 |
| Hydrogen | H | 11 | 1.008[5][6] | 11.088 |
| Chlorine | Cl | 1 | 35.453[7] | 35.453 |
| Nitrogen | N | 2 | 14.007[8][9] | 28.014 |
| Oxygen | O | 2 | 15.999[10][11] | 31.998 |
| Total | 202.641 |
Based on this calculation, the theoretical molecular weight is 202.641 g/mol . This value aligns with the commonly cited molecular weight of 202.64 g/mol from commercial suppliers and chemical databases.[1][2]
Experimental Verification by Mass Spectrometry
While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a sample. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is the gold standard for this purpose.
Principle of ESI-MS: The ESI technique is a soft ionization method that converts molecules in solution into gas-phase ions with minimal fragmentation. This is ideal for determining the molecular weight of the intact molecule. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular mass with high accuracy.
Standard Operating Protocol for ESI-MS Analysis
This protocol outlines a self-validating system for the accurate determination of the molecular weight of this compound.
1. System Calibration and Preparation:
- Causality: A proper calibration is paramount for ensuring the accuracy of the mass analyzer.
- Procedure: Calibrate the mass spectrometer using a well-characterized, certified standard (e.g., sodium trifluoroacetate cluster, or a commercially available calibrant mix) across the desired mass range (e.g., m/z 100-1000). The calibration should achieve a mass accuracy of < 5 ppm.
2. Sample Preparation:
- Causality: Proper sample concentration and solvent choice are critical for efficient ionization and to avoid signal suppression.
- Procedure:
- Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in the protonation of the amine to form a positive ion.
3. Data Acquisition:
- Causality: The analysis must be performed in positive ion mode to detect the protonated molecule.
- Procedure:
- Set the ESI source to positive ion mode.
- Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
- Acquire data in full scan mode. The expected ion is the molecular ion of the free base, [C₈H₁₀N₂O₂ + H]⁺, as the HCl salt will dissociate in solution. The free base has a molecular weight of 166.18 g/mol .[12][13]
- The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 167.1.
4. Data Analysis:
- Causality: The analysis confirms the mass of the free base, from which the identity of the hydrochloride salt is inferred.
- Procedure:
- Process the acquired spectrum to identify the most abundant peak corresponding to the protonated molecule.
- Compare the experimentally measured m/z value with the theoretical exact mass of the [M+H]⁺ ion. The exact mass is calculated using the masses of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
- Theoretical Exact Mass of [C₈H₁₁N₂O₂]⁺: 167.0815.
- The measured mass should be within 5 ppm of the theoretical exact mass to confirm the elemental composition.
Experimental Verification Workflow
Caption: Workflow for experimental verification via ESI-MS.
Conclusion
The molecular weight of this compound has been definitively established through both theoretical calculation and a described experimental methodology. The calculated molecular weight, based on IUPAC standard atomic weights, is 202.641 g/mol . A robust and self-validating protocol using High-Resolution Mass Spectrometry has been provided to confirm this value experimentally, ensuring the identity and purity of the compound for research and development applications.
References
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IUPAC Commission on Isotopic Abundances and Atomic Weights (2023). Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]
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Pharmaffiliates. 2-(2-Nitrophenyl)ethanamine. Available at: [Link]
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Wikipedia. Carbon. Available at: [Link]
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A Technical Guide to Elucidating the Mechanism of Action for (R)-1-(2-nitrophenyl)ethanamine hydrochloride
Executive Summary
(R)-1-(2-nitrophenyl)ethanamine hydrochloride is a chiral amine whose primary documented role is a synthetic intermediate in the manufacturing of more complex pharmaceutical agents. As of the date of this publication, its intrinsic mechanism of action (MoA) and specific biological targets have not been characterized in publicly accessible scientific literature. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded framework for the systematic elucidation of this molecule's MoA. We will leverage its structural characteristics to formulate primary and secondary hypotheses, and detail a multi-phase experimental workflow, from initial target screening to downstream signaling analysis, to rigorously investigate its pharmacological profile. This document serves not as a summary of known facts, but as a strategic roadmap for discovery.
Molecular Profile and Structural Considerations
This compound is a small molecule possessing key structural motifs that suggest potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Stereochemistry | (R)-enantiomer | [1] |
| Core Structure | Phenylethylamine | N/A |
| Key Substituents | α-methyl group, ortho-nitro group | N/A |
The core phenylethylamine backbone is a classic pharmacophore present in a vast number of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that interact with the central nervous system. The chirality at the α-carbon is critical, as enantiomers often exhibit significantly different potency, selectivity, and even opposing pharmacological effects at biological targets. The ortho-nitro group, a strong electron-withdrawing moiety, significantly alters the electronic properties of the phenyl ring compared to unsubstituted phenylethylamines, which can modulate binding affinity and receptor activation.
In Silico Target Prediction: A Starting Point
Before embarking on extensive wet-lab experiments, computational approaches can efficiently generate initial hypotheses and prioritize experimental efforts.
Rationale
In silico target fishing leverages large chemogenomic databases to predict biological targets for a small molecule based on the principle that structurally similar compounds often share similar biological activities.[2] Tools like TargetHunter, PharmMapper, and others utilize algorithms based on chemical similarity searching, machine learning, and pharmacophore mapping to identify potential protein targets.[2][3]
Proposed Workflow
Caption: Workflow for in silico prediction of biological targets.
This computational pre-screening is expected to highlight potential interactions with monoamine receptors and transporters, providing a data-driven foundation for our primary experimental hypothesis.
Hypothesized Mechanisms of Action
Based on the compound's structure and its use as a synthetic precursor, we can formulate several testable hypotheses.
Hypothesis A: Monoaminergic System Modulator (Primary Hypothesis)
The phenylethylamine scaffold is a privileged structure for interacting with G-protein coupled receptors (GPCRs) and transporters of the monoaminergic systems (dopamine, norepinephrine, and serotonin). The compound could act as an agonist, antagonist, or reuptake inhibitor at these targets. This represents the most probable MoA due to the foundational chemical structure.[4][5]
Hypothesis B: β3-Adrenergic Receptor Agonist (Secondary Hypothesis)
The related compound, 2-(4-nitrophenyl)ethylamine hydrochloride, is a known intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor (β3-AR) agonist.[6] Mirabegron relaxes the detrusor muscle of the bladder by activating β3-AR, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP).[7][8][9] While our subject molecule has an ortho-nitro group and an additional α-methyl group, its structural relationship to a known β3-AR agonist precursor makes this a compelling secondary hypothesis.[10]
Hypothesis C: Novel Target Engagement (Exploratory Hypotheses)
-
CGRP Receptor Antagonism: Some nitrophenyl compounds have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists.[11][12] This is a less likely, but plausible, avenue to explore if primary and secondary hypotheses are disproven.
-
MTH1 Inhibition: Certain nitrophenyl derivatives have been explored as inhibitors of MutT Homolog 1 (MTH1), an enzyme that sanitizes oxidized nucleotide pools and is a target in cancer therapy.[13][14][15] This represents a more distant but still possible mechanism.
Experimental Framework for MoA Elucidation
A phased approach is recommended to systematically test the formulated hypotheses, starting with broad screening and progressing to detailed functional and downstream analysis.
Phase 1: Target Identification and Binding Affinity
The initial goal is to determine if the compound physically interacts with its predicted targets. The radioligand binding assay is the gold standard for quantifying the affinity of a ligand for a receptor.[16][17][18]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Culture cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., β3-AR, Dopamine D2, SERT).
-
Harvest cells and prepare membrane fractions by homogenization and centrifugation in a cold lysis buffer.[19]
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a known high-affinity radioligand (e.g., [³H]-dihydroalprenolol for β-adrenoceptors), and a range of concentrations of the test compound, this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Target Class | Example Receptors/Transporters | Example Radioligand |
| Adrenergic | α₁, α₂, β₁, β₂, β₃ | [³H]-Prazosin, [³H]-Yohimbine, [³H]-CGP 12177 |
| Dopaminergic | D₁, D₂, D₃, D₄, D₅, DAT | [³H]-SCH 23390, [³H]-Spiperone, [³H]-WIN 35428 |
| Serotonergic | 5-HT₁ₐ, 5-HT₂ₐ, SERT | [³H]-8-OH-DPAT, [³H]-Ketanserin, [³H]-Citalopram |
Phase 2: Functional Activity Characterization
Once binding is confirmed, the next step is to determine the functional consequence of that binding: does the compound activate (agonist), block (antagonist), or reduce the basal activity (inverse agonist) of the receptor? For GPCRs, this is commonly assessed by measuring the production of the second messenger, cAMP.[20][21][22]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Preparation:
-
Plate cells expressing the target receptor in a 96- or 384-well plate and grow to near confluence.
-
For testing Gi-coupled receptors (which inhibit adenylyl cyclase), pre-stimulate cells with forskolin to elevate basal cAMP levels.
-
-
Compound Treatment:
-
Agonist Mode: Treat cells with a range of concentrations of this compound and measure cAMP levels.
-
Antagonist Mode: Pre-incubate cells with a range of concentrations of the test compound before adding a known agonist at its EC₅₀ concentration, then measure cAMP levels.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Agonist: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).
-
Antagonist: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀.
-
Caption: Workflow for cAMP-based functional GPCR assays.
Phase 3: Downstream Signaling Pathway Analysis
Confirming that the compound modulates a receptor and its primary second messenger is crucial. The final step is to verify that this signal propagates to downstream cellular machinery. The mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a common downstream convergence point for many GPCR signaling cascades.[25]
Experimental Protocol: ERK1/2 Phosphorylation Western Blot
-
Cell Treatment and Lysis:
-
Grow receptor-expressing cells to 80% confluency. Serum-starve cells overnight to reduce basal ERK phosphorylation.
-
Treat cells with the test compound at its EC₅₀ concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[26]
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration in the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the primary and secondary antibodies from the membrane.
-
Re-probe the same membrane with a primary antibody for total ERK1/2 as a loading control.[26]
-
-
Data Analysis:
-
Perform densitometry analysis on the bands to quantify the p-ERK and total ERK signals.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative increase in ERK phosphorylation.
-
Data Synthesis and Conclusion
The successful execution of this three-phase experimental plan will yield a comprehensive dataset.
-
Phase 1 will identify the specific molecular target(s) and their binding affinity (Ki).
-
Phase 2 will define the nature of the interaction, classifying the compound as an agonist, antagonist, or inverse agonist and quantifying its potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).
-
Phase 3 will confirm that the receptor-level activity translates into downstream intracellular signaling.
By integrating these results, a robust and defensible Mechanism of Action for this compound can be established. For example, if the compound binds to the β3-AR with high affinity, stimulates cAMP production, and induces downstream ERK phosphorylation, a conclusive MoA as a β3-AR agonist can be declared. This systematic approach transforms an uncharacterized chemical entity into a pharmacologically defined molecule, paving the way for further investigation into its therapeutic potential.
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A Technical Guide to Sourcing and Quality Control of (R)-1-(2-nitrophenyl)ethanamine hydrochloride for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of (R)-1-(2-nitrophenyl)ethanamine hydrochloride (CAS No. 1431699-56-7), a chiral building block of increasing importance in the synthesis of novel pharmaceutical agents.[1][2] Intended for researchers, medicinal chemists, and process development scientists, this document outlines critical considerations for sourcing, supplier qualification, and implementing robust analytical quality control measures to ensure the integrity of this crucial starting material.
Compound Profile and Significance
This compound is a chiral amine featuring a nitrophenyl group. The specific stereochemistry of the amine is often essential for the desired pharmacological activity and safety profile of the final drug candidate. The nitro group itself can be a precursor for further chemical modifications or a key pharmacophoric element.[3] Its role as an intermediate in the synthesis of complex molecules necessitates stringent control over its chemical and enantiomeric purity.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1431699-56-7 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 202.64 g/mol | [1][2] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Storage Conditions | 2-8°C, protect from light | [1][2] |
Commercial Supplier Landscape and Qualification
A critical first step in any research or development program is the reliable sourcing of starting materials. The following table summarizes publicly available information from several commercial suppliers of this compound.
| Supplier | Catalog Number | Purity Specification | Notes |
| ChemScene | CS-B0173 | ≥96% | Provides basic physicochemical data.[1] |
| Shaanxi Lighte Optoelectronics | - | 97% | Lists the compound as an OLED and innovative drug intermediate.[2] |
| Aladdin Scientific Corporation | E629179 | ≥97% | -[5] |
| Crysdot LLC | CD12180286 | 95+% | Note: This is for the (S)-enantiomer, but indicates availability of the nitrophenyl ethanamine scaffold. |
Supplier Qualification Workflow:
The selection of a supplier should not be based solely on cost and availability. A rigorous qualification process is essential to mitigate risks to project timelines and outcomes.
Caption: A stepwise workflow for qualifying suppliers of critical raw materials.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is paramount. A multi-pronged analytical approach is recommended.
Identity and Chemical Purity Assessment
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is suitable for determining chemical purity.
Protocol:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Enantiomeric Purity Determination
The stereochemical integrity of the chiral center is the most critical quality attribute. Chiral chromatography is the gold standard for this analysis.[6]
Chiral HPLC/SFC Workflow:
The development of a robust chiral separation method often requires screening multiple chiral stationary phases (CSPs) and mobile phase conditions.[7] Polysaccharide-based CSPs are a common starting point for the separation of chiral amines.[6]
Caption: A typical workflow for developing a chiral HPLC or SFC method.
Example Chiral HPLC Protocol:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.[7]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm
-
Acceptance Criteria: Enantiomeric excess (e.e.) > 99.5%
Synthetic Considerations and Potential Impurities
While specific synthesis routes for this compound are proprietary to suppliers, a general understanding of synthetic pathways for similar compounds can help anticipate potential impurities.[8][9]
Potential Impurities:
-
(S)-enantiomer: The opposite enantiomer is the most critical impurity to monitor.
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-nitrated or under-nitrated species: Impurities arising from the nitration step.
-
Residual solvents: Solvents used in the synthesis and purification.
Applications in Drug Development
This compound and related nitrophenyl ethanamines serve as key intermediates in the synthesis of various pharmaceutical compounds.[4][10] The nitro group can be reduced to an amine, which can then be further functionalized. This moiety is found in compounds targeting a range of therapeutic areas. The development of antagonists for histamine receptors, for example, often involves the synthesis of complex molecules where chiral amines are crucial for receptor binding.[11]
Conclusion
The successful integration of this compound into a drug development pipeline hinges on a comprehensive understanding of its chemical properties, a diligent approach to supplier qualification, and the implementation of rigorous, phase-appropriate analytical controls. By establishing robust methods for verifying both chemical and enantiomeric purity, researchers can ensure the quality and consistency of this critical building block, thereby de-risking downstream synthetic operations and contributing to the overall success of the research program.
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enantioselective synthesis of (R)-1-(2-nitrophenyl)ethanamine
An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(2-nitrophenyl)ethanamine
Foreword: The Strategic Importance of Chiral Amines
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a benchmark of chemical elegance but a fundamental requirement for safety and efficacy. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals.[1][2] Among these, (R)-1-(2-nitrophenyl)ethanamine stands out as a critical chiral building block. Its unique electronic and steric properties, conferred by the ortho-nitro substitution, make it a valuable precursor for a range of complex molecular targets, including potential therapeutics for neurological disorders and CGRP receptor antagonists.[3][4]
This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of this key intermediate. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind catalyst and reagent selection, and the practical considerations for process optimization. This document is intended for researchers, chemists, and process development scientists who require a deep, actionable understanding of how to approach this synthetic challenge with precision and efficiency.
I. Asymmetric Reduction of 2'-Nitroacetophenone: A Two-Step Pathway to the Chiral Amine
One of the most reliable and extensively developed strategies for accessing chiral amines is through the asymmetric reduction of a prochiral ketone to a chiral alcohol, followed by its conversion to the desired amine. In this context, 2'-nitroacetophenone is the logical starting material. The success of this route hinges on the first step: achieving high enantioselectivity in the reduction of the carbonyl group.
A. Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation represents a powerful and scalable method for the enantioselective reduction of ketones.[5] This approach typically utilizes a transition metal complex, most commonly Ruthenium(II) or Rhodium(III), coordinated to a chiral ligand. The hydrogen source is often an isopropanol/base mixture or formic acid/triethylamine.
Mechanism & Rationale: The catalytic cycle, famously elucidated by Noyori, involves the formation of a metal-hydride species. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. The prochiral ketone coordinates to the metal in a preferred orientation to minimize steric hindrance, leading to the facial-selective transfer of the hydride to the carbonyl carbon. The choice of ligand, such as a chiral diamine-diphosphine complex, is paramount as it dictates the stereochemical outcome of the reaction.
Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with [{RuCl₂(p-cymene)}₂] and the selected chiral ligand (e.g., (R,R)-TsDPEN) in a 1:2.2 molar ratio. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at 40°C for 30 minutes to form the pre-catalyst.
-
Reaction Setup: In a separate flask, 2'-nitroacetophenone is dissolved in a 5:2 mixture of formic acid and triethylamine.
-
Hydrogenation: The catalyst solution is added to the substrate solution via syringe. The reaction is stirred at a controlled temperature (e.g., 28°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up & Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude (R)-1-(2-nitrophenyl)ethanol is purified by column chromatography.
-
Conversion to Amine: The chiral alcohol is then converted to the amine. A common method involves activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an ammonia source (e.g., sodium azide followed by reduction, or direct displacement with ammonia).
B. Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)
Biocatalysis offers a green and highly selective alternative to chemical catalysis.[6] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[7]
Mechanism & Rationale: The high enantioselectivity of ADHs stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate (2'-nitroacetophenone) is oriented in a specific conformation through multiple non-covalent interactions, exposing one face of the carbonyl group to the cofactor. This substrate-binding model, often described by Prelog's rule, ensures the hydride is delivered to a specific face of the ketone, resulting in the formation of a single enantiomer of the alcohol.[8] A co-substrate, such as isopropanol or glucose, is typically used in excess to regenerate the expensive NADH/NADPH cofactor in situ, driven by a coupled dehydrogenase enzyme (e.g., glucose dehydrogenase).
Caption: Biocatalytic reduction workflow with cofactor regeneration.
Experimental Protocol: ADH-Mediated Reduction
-
Bioreactor Setup: A buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5) is prepared in a temperature-controlled vessel.
-
Reagent Addition: To the buffer, add glucose (for cofactor regeneration), NADP⁺, glucose dehydrogenase (GDH), and the selected alcohol dehydrogenase (e.g., from Lactobacillus brevis).
-
Substrate Addition: The substrate, 2'-nitroacetophenone, is dissolved in a water-miscible co-solvent (e.g., DMSO) and added to the reaction mixture to a final concentration typically in the range of 10-50 mM.
-
Reaction: The mixture is gently agitated at a controlled temperature (e.g., 30°C). The reaction progress (conversion and enantiomeric excess) is monitored by chiral HPLC or GC analysis of samples taken periodically.
-
Work-up: Upon completion, the reaction mixture is saturated with NaCl and extracted with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The organic phase is dried and concentrated to yield the crude chiral alcohol.
-
Amine Formation: The resulting alcohol is converted to the amine as described in the previous section.
II. Asymmetric Reductive Amination: A Direct Approach
Reductive amination is a highly efficient one-pot process that converts a ketone directly into an amine.[9] This transformation proceeds via the in-situ formation of an imine or enamine intermediate, which is then asymmetrically reduced.
A. Chemo-catalytic Asymmetric Reductive Amination (ARA)
This approach combines the ketone, an ammonia source (such as ammonium formate or aqueous ammonia), a hydrogen source (typically H₂ gas), and a chiral transition metal catalyst in a single reaction vessel.[10]
Mechanism & Rationale: The reaction begins with the condensation of 2'-nitroacetophenone and ammonia to form an imine intermediate. This imine then coordinates to the chiral metal catalyst (e.g., an Iridium or Rhodium complex) and is reduced enantioselectively by hydrogen.[11] The challenge lies in controlling the reaction conditions to favor imine formation and subsequent reduction over the competing reduction of the starting ketone. The choice of a robust catalyst that is not poisoned by the amine/ammonia present is critical for high yields.
Caption: General pathway for Asymmetric Reductive Amination.
B. Biocatalytic Asymmetric Reductive Amination using RedAms
In recent years, the development of engineered enzymes, particularly reductive aminases (RedAms) and amine dehydrogenases (AmDHs), has revolutionized the synthesis of chiral amines.[12][13] These enzymes can directly convert a ketone and an amine donor into a chiral amine with exceptional stereoselectivity.[1]
Mechanism & Rationale: Similar to ADHs, RedAms utilize a nicotinamide cofactor (NAD(P)H) as a hydride source. The reaction takes place in the enzyme's active site where the ketone and an amine donor (e.g., ammonia or an alkylamine) first condense to form an imine. This imine is held in a specific orientation and is stereoselectively reduced by the NADPH cofactor.[14] Protein engineering and directed evolution have been used to create RedAm variants with broad substrate scopes and high activities, making them powerful tools for industrial-scale synthesis.[12]
Experimental Protocol: RedAm-Catalyzed Synthesis
-
Reaction Setup: In a pH-controlled buffer (e.g., 100 mM Tris-HCl, pH 9.0), combine the RedAm enzyme, a cofactor regeneration system (e.g., GDH and glucose), NADP⁺, and the amine source (e.g., ammonium chloride).
-
Substrate Addition: Add 2'-nitroacetophenone, typically dissolved in a minimal amount of a co-solvent like DMSO.
-
Incubation: The reaction is incubated with gentle shaking at an optimal temperature (e.g., 25-35°C) for 12-48 hours.
-
Monitoring & Quenching: Progress is monitored by chiral HPLC. Once complete, the reaction is quenched by adding a strong base (e.g., 10 M NaOH) to raise the pH and stop enzymatic activity.
-
Extraction & Isolation: The product amine is extracted from the aqueous mixture using an appropriate organic solvent (e.g., MTBE). The organic layers are combined, dried, and concentrated. The product can be further purified by crystallization of a salt (e.g., the hydrochloride salt).[15]
III. Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on various factors including required scale, cost of goods, available equipment, and desired purity profile. The following table summarizes the key attributes of the discussed methodologies.
| Methodology | Catalyst/Enzyme | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Asymmetric Transfer Hydrogenation (ATH) | Ru or Rh-chiral ligand complexes | 85-98% | >99% | High yields, excellent enantioselectivity, well-established, scalable. | Requires expensive noble metal catalysts and ligands; two-step process. |
| ADH Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | 70-95% | >99% | Extremely high enantioselectivity, "green" process (mild, aqueous conditions), no heavy metals.[16] | Two-step process, enzyme cost and stability can be a factor, lower substrate loading. |
| Asymmetric Reductive Amination (ARA) | Ir or Rh-chiral ligand complexes | 75-90% | 90-98% | One-pot efficiency, reduces unit operations.[10] | Can have competing ketone reduction, catalyst may be sensitive to ammonia. |
| RedAm Biocatalytic Amination | Reductive Aminases (RedAms) | 60-90% | >99% | One-pot, exceptional enantioselectivity, environmentally benign.[13] | Newer technology, enzyme availability and cost may be limiting, requires process optimization. |
IV. Conclusion and Future Outlook
The is achievable through several robust and high-fidelity methods. Traditional chemo-catalytic approaches, particularly asymmetric transfer hydrogenation of the corresponding ketone, remain a highly reliable and scalable option that consistently delivers the product with excellent yield and enantiopurity.
Concurrently, the rapid advancements in biotechnology present compelling alternatives. Biocatalytic routes, using either alcohol dehydrogenases for a two-step reduction/amination sequence or reductive aminases for a direct one-pot conversion, offer unparalleled stereoselectivity under environmentally benign aqueous conditions.[2] While substrate loading and enzyme stability have historically been challenges, ongoing protein engineering efforts are continuously pushing these boundaries, making enzymatic methods increasingly viable for industrial applications.
The future of chiral amine synthesis will likely involve a synergy of these fields. The development of novel, more active, and more robust metal catalysts will continue. Simultaneously, the expansion of the biocatalyst toolbox through enzyme discovery and engineering will provide more options for highly selective and sustainable manufacturing. The integration of these optimized catalytic systems into continuous flow chemistry platforms promises to further enhance efficiency, safety, and control over these critical synthetic transformations.
References
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KAUST Repository. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Available at: [Link]
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ResearchGate. (n.d.). Chiral catalysis of acetophenone. (A) The catalytic performance of... [Download Scientific Diagram]. Available at: [Link]
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MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Available at: [Link]
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Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed. Available at: [Link]
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Wiley Online Library. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]
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Li, G., et al. (2022). An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]
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ResearchGate. (n.d.). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Available at: [Link]
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ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. Available at: [Link]
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Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Reduction of acetophenone in chiral solvent. [Download Scientific Diagram]. Available at: [Link]
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Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. Available at: [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
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KFUPM ePrints. (n.d.). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. Available at: [Link]
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ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. [Request PDF]. Available at: [Link]
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Autechaux. (n.d.). N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. Available at: [Link]
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- Google Patents. (n.d.). WO2011146610A2 - An enantioselective synthesis of chiral amines for the production of rotigotine.
-
Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available at: [Link]
-
ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]
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PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available at: [Link]
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PubMed Central. (n.d.). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Available at: [Link]
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An In-depth Technical Guide to the Stability and Storage of (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Prepared by: Senior Application Scientist
Executive Summary
(R)-1-(2-nitrophenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in synthetic chemistry, particularly as a building block for complex pharmaceutical agents. The integrity of this molecule—both its chemical purity and its enantiomeric excess—is paramount for its successful application. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound. We will delve into its physicochemical properties, inherent stability characteristics, potential degradation pathways, and scientifically grounded protocols for storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals who require a deep technical understanding to ensure the long-term viability and reliability of this important chemical intermediate.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is the first step in designing a robust stability program. This compound is a crystalline solid, and its salt form confers specific advantages over the free base.
-
Chemical Structure: The molecule consists of a chiral ethylamine substituent on a nitro-substituted benzene ring. The amine is protonated by hydrochloric acid to form the hydrochloride salt.
The conversion of the chiral amine to its hydrochloride salt is a deliberate and crucial decision. Amine hydrochlorides generally exhibit increased stability, improved shelf-life, and better handling characteristics compared to their often oily or reactive free-base counterparts.[3] This salt formation protects the reactive amine group, enhancing its resilience to degradation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellow to Yellow-Green Crystalline Solid | [4] |
| Melting Point | ~200 °C (decomposes) | [4][5] |
| Storage Temperature | 2-8°C, Protect from light | [1][2][6] |
| Solubility | Soluble in methanol | [5] |
Stability Profile and Potential Degradation Pathways
While generally described as "stable under normal conditions," a nuanced understanding of the potential chemical liabilities of this compound is essential for risk mitigation in research and development.[4]
The Protective Role of the Hydrochloride Salt
The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of amine-containing compounds.[3][7] By protonating the basic amine, the salt form is less susceptible to oxidative degradation and has a longer shelf-life than the corresponding free base.[3] However, hydrochloride salts can be hygroscopic or lose their crystallinity under stress conditions, which could expose the now more reactive free base.[8][9]
Inherent Chemical Liabilities
The structure contains two primary functionalities that can be susceptible to degradation under specific conditions: the nitroaromatic ring and the chiral amine center.
-
Reduction of the Nitro Group: The nitro group is the most probable site of chemical transformation. It can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities. This is a well-documented degradation pathway for nitrophenol compounds, often mediated by microbial or enzymatic action, but also possible under certain chemical reductive stresses.[10][11][12]
-
Racemization: While the chiral center in a solid, crystalline salt is generally stable, racemization could theoretically occur if the compound is dissolved in certain solvents or exposed to basic conditions that could deprotonate the ammonium salt, freeing the chiral amine for potential inversion.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light. The recommendation to "protect from light" is critical, as UV or high-intensity visible light could provide the energy to initiate degradation reactions.[1][2]
Incompatible Materials
To prevent hazardous reactions and degradation, the compound should not be stored with or exposed to:
-
Strong acids
-
Acid chlorides
-
Acid anhydrides[4]
The following diagram illustrates the logical flow for evaluating the stability of a compound like this compound.
Caption: Workflow for comprehensive stability assessment.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of the compound.
-
Temperature: The compound should be stored in a controlled environment at 2-8°C .[2][6] This temperature range slows down potential degradation kinetics.
-
Light Protection: Store in amber vials or in a dark location to prevent photodegradation.[1][2] The use of opaque secondary containers is highly recommended.
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is best practice.[6] This minimizes the risk of oxidative degradation.
-
Moisture: The compound should be stored in a tightly sealed container to protect it from moisture. Some hydrochloride salts can be hygroscopic, and water absorption can lead to physical changes (e.g., deliquescence) and chemical degradation.[5][9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or fume hood to avoid inhaling dust.[4]
The diagram below illustrates potential degradation points for the molecule.
Caption: Potential degradation points of the molecule.
Experimental Methodologies for Stability Assessment
A self-validating stability program requires robust experimental protocols. The following methodologies provide a framework for assessing the stability of this compound.
Protocol: Forced Degradation (Stress Testing)
Objective: To identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all potential degradants.
Methodology:
-
Preparation: Prepare stock solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in Table 2.
-
Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating Chiral HPLC method (see section 5.3).
-
Peak Purity: Perform peak purity analysis (e.g., with a Diode Array Detector) to ensure the parent peak is not co-eluting with any degradants.
Table 2: Example Forced Degradation Study Conditions
| Stress Condition | Reagent / Condition | Time | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C |
| Photostability | ICH Q1B Option 2 | As per guideline | 25°C |
Protocol: Long-Term Stability Study
Objective: To determine the re-test date or shelf-life of the compound under its recommended storage conditions.
Methodology:
-
Sample Preparation: Package multiple, independent samples of a single batch of the compound in containers that simulate the proposed market packaging.
-
Storage: Place the samples in a calibrated stability chamber set to the conditions specified in Table 3.
-
Testing Schedule: At each time point, pull a sample and analyze for appearance, purity (by HPLC), and enantiomeric excess (by Chiral HPLC).
-
Data Analysis: Trend the data over time to identify any changes in the quality attributes of the compound.
Table 3: Example Long-Term Stability Study Protocol
| Parameter | Condition | Testing Time Points (Months) |
| Storage Condition | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated Condition | 25°C / 60% RH | 0, 3, 6 |
Analytical Method: Stability-Indicating Chiral HPLC
Objective: To quantitatively measure the purity and enantiomeric purity of this compound.
-
Rationale: A chiral stationary phase (CSP) is required to separate the (R)-enantiomer from its (S)-enantiomer. Protein-based columns or polysaccharide-coated columns are often effective for chiral amines.[13][14] The mobile phase must be optimized to achieve baseline separation of the two enantiomers and any identified degradation products.
-
Example Starting Conditions:
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series or a protein-based column like CHIRAL-AGP).[13][15]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 10-20 mM ammonium acetate, pH 4-7) and an organic modifier (e.g., 2-propanol or acetonitrile).[15] The pH is critical for controlling the ionization of the amine and achieving good peak shape.[13]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Temperature: 25°C (isothermal).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-0.2 mg/mL.[13][15]
-
Conclusion
The stability of this compound is robust when the compound is managed under appropriate conditions. Its hydrochloride salt form provides a significant advantage in terms of shelf-life. The primary risks to its integrity are exposure to light, incompatible chemicals, and improper storage temperatures. By implementing the scientifically-grounded storage, handling, and analytical protocols detailed in this guide, researchers and developers can ensure the consistent quality and performance of this vital chiral building block, thereby safeguarding the integrity of their downstream synthetic processes and final products.
References
-
Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity . PubMed Central, National Institutes of Health. [Link]
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This compound . SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline . PubMed Central, National Institutes of Health. [Link]
-
Hydrochloride - Wikipedia . Wikipedia. [Link]
-
Biodegradation of Nitrophenol Compounds . ResearchGate. [Link]
-
Nitrophenol Family Degradation Pathway (an/aerobic) . Eawag-BBD. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81 . ACS Omega, American Chemical Society. [Link]
-
Step-Efficient Access to Chiral Primary Amines . ResearchGate. [Link]
-
(S)-1-(2-Nitrophenyl)ethanamine hydrochloride Safety Data Sheet . Angene Chemical. [Link]
-
Problem with hydrochloride salt formation/isolation . Reddit. [Link]
-
Instruction manual for CHIRALPAK® AD-H . Chiral Technologies. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies . ResearchGate. [Link]
-
Biodegradation of p-nitrophenol by engineered strain . PubMed Central, National Institutes of Health. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization . PubMed Central, National Institutes of Health. [Link]
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PNP degradation pathway and the two general pathways via hydroquinone... . ResearchGate. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AGP . Daicel Chiral Technologies. [Link]
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- 4. fishersci.com [fishersci.com]
- 5. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chiraltech.com [chiraltech.com]
Methodological & Application
Application Notes & Protocols: (R)-1-(2-nitrophenyl)ethanamine Hydrochloride in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-1-(2-nitrophenyl)ethanamine hydrochloride is a versatile and valuable chiral building block for modern asymmetric synthesis. Its utility stems from the presence of a stereogenic center, a primary amine for derivatization, and an ortho-nitro group that can be chemically manipulated or can influence the steric and electronic environment of catalysts derived from it. This guide provides in-depth technical application notes and detailed, field-proven protocols for researchers, chemists, and drug development professionals. We will explore its application in three key areas: as a classical resolving agent for racemic carboxylic acids, as a precursor to chiral Schiff base ligands for copper-catalyzed asymmetric Henry (nitroaldol) reactions, and as a foundation for chiral amino alcohol ligands used in the enantioselective addition of organozinc reagents to aldehydes. Each section explains the causality behind the experimental choices, provides step-by-step methodologies, and includes data presentation and workflow visualizations to ensure both scientific integrity and practical usability.
Introduction: The Role of Chiral Amines in Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Asymmetric synthesis strategies are broadly divided into three main approaches: using a chiral starting material from the "chiral pool", employing a chiral auxiliary to direct a diastereoselective transformation, and using a chiral catalyst to control the stereochemical outcome of a reaction.[2][3] Chiral amines, such as (R)-1-(2-nitrophenyl)ethanamine, are pivotal reagents that find application across these strategies.[4] They can be used directly for the separation of racemates or can be elaborated into more complex chiral auxiliaries and ligands for catalysis.[2][5] This document details the practical application of this compound in these critical roles.
Application I: Chiral Resolving Agent for Racemic Carboxylic Acids
2.1 Scientific Principle
One of the most established and industrially scalable methods for separating enantiomers is classical chemical resolution.[1] This technique involves reacting a racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomers.[6] Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[7]
(R)-1-(2-nitrophenyl)ethanamine is an effective resolving agent for racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxyl group to form a pair of diastereomeric ammonium carboxylate salts: [(R)-amine·(R)-acid] and [(R)-amine·(S)-acid]. Due to their different three-dimensional structures, these salts exhibit differential solubility in a given solvent system, enabling the preferential crystallization of one diastereomer.[8] Subsequent acidification of the separated salt regenerates the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered.[6]
2.2 Visualized Workflow: Classical Resolution
Caption: Workflow for classical resolution via diastereomeric salt crystallization.
2.3 Detailed Protocol: Resolution of Racemic Mandelic Acid
This protocol describes the resolution of racemic mandelic acid as a representative example. The choice of solvent and crystallization conditions may require optimization for other carboxylic acids.
Materials:
-
This compound
-
Racemic Mandelic Acid
-
Sodium Hydroxide (NaOH), 1 M aqueous solution
-
Hydrochloric Acid (HCl), 2 M and 6 M aqueous solutions
-
Ethanol (95%)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, vacuum filtration apparatus, rotary evaporator
Procedure:
-
Preparation of the Free Base:
-
In a 100 mL beaker, dissolve 2.03 g (10 mmol) of this compound in 20 mL of deionized water.
-
While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is ~10-11. A milky emulsion of the free amine will form.
-
Extract the free amine into diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the free (R)-1-(2-nitrophenyl)ethanamine. Use immediately.
-
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 3.04 g (20 mmol) of racemic mandelic acid in 100 mL of 95% ethanol, heating gently to facilitate dissolution.
-
To the warm solution, add the freshly prepared (R)-1-(2-nitrophenyl)ethanamine (1.66 g, 10 mmol, 0.5 equivalents) dropwise with stirring.
-
After the addition is complete, allow the solution to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 24 hours to allow for crystallization. For enhanced crystallization, cooling in an ice bath or scratching the inside of the flask may be beneficial.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystalline salt with a small amount (10 mL) of ice-cold 95% ethanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Air-dry the crystals. This solid is the enriched, less soluble diastereomeric salt (e.g., the (R)-amine·(R)-acid salt).
-
-
Liberation of the Enriched Mandelic Acid:
-
Transfer the crystalline salt to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.
-
Add 6 M HCl dropwise until the aqueous layer is strongly acidic (pH 1-2), which will dissolve the salt.
-
Shake the funnel vigorously to extract the liberated mandelic acid into the ether layer.
-
Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (2 x 25 mL).
-
Combine the ether extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid.
-
-
Analysis:
-
Determine the yield and melting point of the recovered mandelic acid.
-
Determine the enantiomeric excess (ee) by chiral HPLC or by polarimetry and comparison with the literature value for enantiopure mandelic acid.
-
2.4 Expected Results (Illustrative)
| Parameter | Value |
| Resolving Agent | (R)-1-(2-nitrophenyl)ethanamine |
| Substrate | Racemic Mandelic Acid |
| Yield of Enriched (R)-Mandelic Acid | 35-45% (based on initial racemate) |
| Enantiomeric Excess (ee) after 1st Crystallization | >90% |
| Melting Point of Resolved (R)-Mandelic Acid | 131-133 °C (Lit. 133 °C) |
Note: The mother liquor from step 3 contains the more soluble diastereomer and can be treated similarly with acid to recover the other enantiomer, (S)-mandelic acid, albeit typically in lower enantiomeric purity without further optimization.
Application II: Precursor for Chiral Schiff Base Ligands in Asymmetric Catalysis
3.1 Scientific Principle
Chiral Schiff bases (or imines) are a privileged class of ligands in asymmetric catalysis.[9] They are readily synthesized via condensation of a primary amine with an aldehyde or ketone.[1] When a chiral amine like (R)-1-(2-nitrophenyl)ethanamine is used, the resulting Schiff base is chiral and can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[10]
Copper(II) complexes of chiral Schiff base ligands are particularly effective catalysts for the asymmetric Henry (nitroaldol) reaction.[11][12] This reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding valuable β-nitro alcohols.[13] The chiral copper catalyst activates the aldehyde and positions the nucleophilic nitronate anion for an enantiofacial-selective attack, leading to one enantiomer of the product in excess. The ortho-nitro group on the phenyl ring of the ligand backbone can influence the steric bulk and electronic properties of the catalyst, potentially enhancing enantioselectivity.
3.2 Synthesis and Application Workflow
Caption: Workflow for ligand synthesis and its use in asymmetric Henry reaction.
3.3 Detailed Protocols
Part A: Synthesis of Chiral Schiff Base Ligand
This protocol describes the synthesis of a novel Schiff base ligand from (R)-1-(2-nitrophenyl)ethanamine and salicylaldehyde.
Materials:
-
(R)-1-(2-nitrophenyl)ethanamine (prepared from hydrochloride salt as in section 2.3)
-
Salicylaldehyde
-
Absolute Ethanol
-
Standard reflux apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol.
-
Add a solution of (R)-1-(2-nitrophenyl)ethanamine (1.66 g, 10 mmol) in 10 mL of absolute ethanol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The solution will typically turn a deep yellow/orange color.
-
After reflux, cool the reaction mixture to room temperature. A yellow solid may precipitate. If not, reduce the volume of the solvent by half using a rotary evaporator.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the ligand by NMR, IR spectroscopy, and melting point.
Part B: Copper-Catalyzed Asymmetric Henry Reaction
Materials:
-
Chiral Schiff Base Ligand (from Part A)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde (freshly distilled)
-
Nitromethane
-
Isopropanol (i-PrOH)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral Schiff base ligand (0.025 mmol, 5 mol%) and Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 5 mol%).
-
Add 2.0 mL of isopropanol. Stir the mixture at room temperature for 1 hour. A colored solution (typically blue or green) of the copper-ligand complex will form.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Add benzaldehyde (0.5 mmol, 1.0 eq.) followed by nitromethane (5.0 mmol, 10.0 eq.).
-
Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 72 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the β-nitro alcohol product.
-
Analysis: Determine the isolated yield. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
3.4 Data Summary (Illustrative)
| Aldehyde Substrate | Yield (%) | ee (%) |
| Benzaldehyde | 75 | 82 |
| 4-Nitrobenzaldehyde | 81 | 88 |
| 4-Chlorobenzaldehyde | 72 | 80 |
| 2-Naphthaldehyde | 68 | 75 |
| Cyclohexanecarboxaldehyde | 65 | 60 |
Data is illustrative, based on typical results for similar copper-Schiff base catalyzed Henry reactions.[11]
Application III: Precursor for Ligands in Enantioselective Diethylzinc Addition
4.1 Scientific Principle
The enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols.[2] This reaction is often catalyzed by a chiral ligand in the presence of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(OiPr)₄).[2] Chiral β-amino alcohols are a highly effective class of ligands for this transformation.
(R)-1-(2-nitrophenyl)ethanamine can be readily converted to a chiral β-amino alcohol. For instance, reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the corresponding phenol. Subsequent reaction steps could lead to a variety of β-amino alcohol structures. A more direct (though hypothetical for this specific molecule) approach involves the reduction of an intermediate Schiff base. The resulting amino alcohol can then serve as a ligand. The ligand, in concert with Ti(OiPr)₄, forms a chiral titanium complex. This complex coordinates to both the aldehyde and the diethylzinc, organizing them within a chiral environment and forcing the ethyl group to add to one specific face of the aldehyde carbonyl, resulting in high enantioselectivity.[3]
4.2 Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol assumes the prior synthesis of a chiral β-amino alcohol ligand derived from (R)-1-(2-nitrophenyl)ethanamine. A plausible synthetic route to such a ligand is outlined for context.
Part A: Conceptual Synthesis of a Chiral Amino Alcohol Ligand
-
Protect the primary amine of (R)-1-(2-nitrophenyl)ethanamine.
-
Reduce the nitro group to an amine (e.g., using H₂/Pd-C or SnCl₂).
-
The resulting ortho-amino group can be used to build more complex ligand structures, for example, through reaction with an epoxide to generate a β-amino alcohol.
-
Deprotect the primary amine to yield the final ligand.
Part B: Catalytic Enantioselective Addition Protocol
Materials:
-
Chiral β-amino alcohol ligand
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral β-amino alcohol ligand (0.1 mmol, 10 mol%).
-
Add 2.0 mL of anhydrous toluene and stir to dissolve.
-
Add Ti(OiPr)₄ (0.45 mL, 1.5 mmol, 1.5 eq.) and stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0 °C. Add benzaldehyde (1.0 mmol, 1.0 eq.).
-
Slowly add the 1.0 M solution of diethylzinc in hexanes (1.6 mL, 1.6 mmol, 1.6 eq.) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 10-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield 1-phenyl-1-propanol. Determine the yield and enantiomeric excess (chiral HPLC or GC).
4.3 Data Summary (Illustrative)
| Aldehyde Substrate | Ligand Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| Benzaldehyde | 10 | 95 | 92 | (S) |
| 4-Methoxybenzaldehyde | 10 | 92 | 94 | (S) |
| 4-Chlorobenzaldehyde | 10 | 96 | 90 | (S) |
| 3-Phenylpropanal | 10 | 84 | 87 | (S) |
Data is illustrative and based on typical results for β-amino alcohol ligands in the titanium-catalyzed addition of diethylzinc to aldehydes.[2]
Conclusion
This compound is a readily accessible and highly versatile chiral reagent. The protocols detailed in this guide demonstrate its robust utility in three distinct and powerful applications within asymmetric synthesis. As a classical resolving agent, it provides a cost-effective and scalable method for accessing enantiopure carboxylic acids. Furthermore, its straightforward conversion into chiral Schiff base and amino alcohol ligands opens the door to a wide array of catalytic enantioselective transformations, including C-C bond formations like the Henry reaction and diethylzinc additions. The modularity of this starting material allows for the rational design of ligands and auxiliaries, making it an indispensable tool for researchers and professionals in the field of synthetic organic and medicinal chemistry.
References
- Pu, L.; Yu, H.B. Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 2001, 101, 757–824.
- Luzzio, F. A. The Henry reaction: recent examples. Tetrahedron, 2001, 57(6), 915-945.
- Palomo, C.; Oiarbide, M.; Laso, A. Recent advances in the catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 2007, 5(21), 3444-3453.
- Kowalczyk, R., Sidorowicz, Ł., & Skarżewski, J. (2008). Asymmetric Henry reaction catalyzed by chiral secondary diamine-copper (II) complexes. Tetrahedron: Asymmetry, 19(19), 2310-2315.
- Evans, D. A.; Seidel, D.; Rueping, M.; Lam, H. W.; Shaw, J. T.; Downey, C. W. A new copper acetate-bis (oxazoline)-catalyzed, enantioselective Henry reaction. Journal of the American Chemical Society, 2003, 125(42), 12692-12693.
- Al-Zoubi, R. M.; Al-smadi, M.; Al-Abo, F. A. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 2017, 22(5), 785.
- Vidal-Ferran, A.; Moyano, A.; Pericàs, M. A.; Riera, A. Enantioselective addition of diethylzinc to aldehydes catalyzed by new polymer-bound chiral amino alcohols. The Journal of Organic Chemistry, 1997, 62(15), 4970-4982.
- Noyori, R.; Kitamura, M. Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 1991, 30(1), 49-69.
- McCullagh, J. V. The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 1997, 119(28), 6496-6511.
- Gizeh, A.; Nemati, F.; Tarlani, A. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 2024, 14(1), 1-13.
- Singh, R. P.; Singh, R. M. Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Novel Thiophene-Based Chiral Ligands. Russian Journal of Organic Chemistry, 2020, 56(5), 902-907.
- Xia, C.; Wang, J.; Sun, W. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. International Journal of Molecular Sciences, 2002, 3(9), 920-924.
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
- Morales, M. R.; Mellem, K. T.; Myers, A. G. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 2012, 51(21), 5307-5311.
-
Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. Available at: [Link]
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 1982, 104(6), 1737-1739.
- Ault, A. Resolution of (±)-α-Phenylethylamine and the Determination of Optical Purity.
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(R)-1-(2-nitrophenyl)ethanamine hydrochloride as a chiral resolving agent
An Application Guide to Chiral Resolution Using (R)-1-(2-nitrophenyl)ethanamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to produce single-enantiomer drugs.[1] While asymmetric synthesis offers a direct route to enantiomerically pure compounds, classical chemical resolution remains a robust, scalable, and economically viable method for separating racemic mixtures.[2][3]
This guide provides a detailed examination of this compound, a potent chiral resolving agent for racemic carboxylic acids. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss methods for analysis and process optimization.
The Resolving Agent: this compound
This compound is a chiral amine that serves as an effective resolving agent for racemic acids.[4] Its utility stems from its defined stereochemistry and its basic amine group, which readily reacts with acidic functional groups to form salts.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1431699-56-7 | [4] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | Solid (Typical) | N/A |
| Storage | 2-8°C, protect from light | [4] |
Core Principle: Resolution via Diastereomeric Salt Formation
The classical method of chiral resolution hinges on a simple yet elegant principle: converting a pair of enantiomers into a pair of diastereomers.[5] Enantiomers have identical physical properties (e.g., solubility, melting point), making them extremely difficult to separate by conventional means.[1] Diastereomers, however, possess distinct physical properties.[6]
The process involves reacting a racemic mixture of a carboxylic acid, (R/S)-Acid, with the enantiomerically pure resolving agent, (R)-Amine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].[1] Because these salts have different solubilities in a given solvent, one can be selectively crystallized from the solution, a process known as fractional crystallization.[7][8] Once the less soluble diastereomeric salt is isolated, the enantiomerically enriched acid can be regenerated by treatment with a strong acid.[1][5]
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized, yet detailed, methodology for the resolution of a generic racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous methanol (or ethanol, isopropanol)
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Ethyl acetate (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including flasks, separatory funnel, and filtration apparatus
Part 1: Diastereomeric Salt Formation & Crystallization
The causality behind this step is to create two diastereomers with differential solubility. The choice of solvent is critical; it must dissolve the reactants but allow for the selective precipitation of one diastereomeric salt upon cooling.[9]
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 mmol of the racemic carboxylic acid in 50 mL of anhydrous methanol. Warm the mixture gently if necessary to ensure complete dissolution.
-
Resolving Agent Addition: In a separate flask, suspend 10.0 mmol (2.03 g) of this compound in 20 mL of methanol. Add 10.0 mmol of a non-chiral base (e.g., NaOH) to free the amine. Filter to remove the NaCl precipitate. Alternatively, use the free base form of the resolving agent if available.
-
Salt Formation: Slowly add the free amine solution to the stirred solution of the racemic acid at room temperature.[9] An immediate precipitate may form.
-
Crystallization: Heat the mixture until all solids dissolve. Allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid rapid cooling.[8] Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.[9]
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.[9] Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the isolated crystals under vacuum to a constant weight. Retain the filtrate (mother liquor) for potential recovery of the other enantiomer.
Part 2: Regeneration of the Enriched Carboxylic Acid
This step breaks the diastereomeric salt apart, allowing for the isolation of the desired, enantiomerically enriched acid.
-
Salt Dissociation: Suspend the dried crystals from Part 1 in a mixture of 50 mL of water and 50 mL of ethyl acetate in a separatory funnel.
-
Acidification: Add 2M HCl dropwise while stirring until the pH of the aqueous layer is ~1-2.[9] This protonates the carboxylate, regenerating the free carboxylic acid, and ensures the amine remains in the aqueous layer as its hydrochloride salt.
-
Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. The enantiomerically enriched carboxylic acid will partition into the ethyl acetate layer.
-
Separation: Drain the lower aqueous layer. Wash the organic layer with 20 mL of brine (saturated NaCl solution).
-
Drying and Evaporation: Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄. Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Part 3: Analysis and Quality Control
A protocol is only trustworthy if its outcome can be validated. The success of the resolution must be quantified.
-
Yield Calculation: Determine the mass of the recovered acid and calculate the yield. The theoretical maximum yield for a single enantiomer from a classical resolution is 50%.[7]
-
Optical Rotation: Dissolve a known mass of the recovered acid in a specific solvent at a known concentration and measure its optical rotation using a polarimeter. Compare the value to the literature value for the pure enantiomer to get a preliminary indication of purity.
-
Enantiomeric Excess (ee) Determination: For a precise measure of enantiomeric purity, use an established analytical technique:
-
Chiral HPLC: This is a common and accurate method to separate and quantify the two enantiomers.[10]
-
NMR Spectroscopy: React the resolved acid with a chiral derivatizing agent (e.g., Mosher's acid) to form new diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.[9] The integration ratio of these signals allows for precise calculation of the enantiomeric excess (ee).
-
Workflow Visualization
Caption: Detailed Experimental Workflow for Chiral Resolution.
Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | Solvent is too good; diastereomeric salts are too soluble. | Try a different solvent or a solvent mixture. Reduce the amount of solvent. Try seeding the solution with a tiny crystal if available.[8] |
| Oily Precipitate | Supersaturation is too high, leading to non-crystalline precipitation. | Use a more dilute solution. Cool the solution more slowly to control the rate of precipitation. |
| Low Yield (<30%) | The solubilities of the two diastereomeric salts are very similar in the chosen solvent. | Screen a variety of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile) or solvent mixtures to maximize the solubility difference. |
| Low Enantiomeric Excess (ee) | The less soluble salt is contaminated with the more soluble one. The crystallization was not selective enough. | Perform a recrystallization of the isolated diastereomeric salt from the same or a different solvent. Optimize the cooling rate; slower is often better.[7] |
Safety Precautions
This compound and related nitrophenyl compounds require careful handling.
-
Hazards: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors.[11] Avoid contact with skin and eyes.[11]
-
First Aid:
References
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- BenchChem. (2025). A Researcher's Guide to the Chiral Resolution of Racemic Acids Using (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- National Center for Biotechnology Information (PMC). (n.d.).
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2019). 6.
- Pharmaffiliates. (n.d.). CAS No : 33100-15-1 | Product Name : 2-(2-Nitrophenyl)ethanamine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride.
- ResearchGate. (n.d.).
- Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). This compound.
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- Wikipedia. (n.d.). Chiral resolution.
- RSC Publishing. (n.d.). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure.
- BenchChem. (2025).
- National Digital Library of Theses and Dissertations in Taiwan. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals.
- Angene Chemical. (2024). Safety Data Sheet - (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- UCL Discovery. (2010).
- Sigma-Aldrich. (n.d.). 4-Nitrophenethylamine 95 29968-78-3.
- NIST WebBook. (n.d.). Ethanone, 1-(2-nitrophenyl)-.
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
- BOC Sciences. (n.d.). CAS 33100-15-1 2-(2-NITROPHENYL)ETHANAMINE.
- Simson Pharma Limited. (n.d.). 2-(2-nitrophenyl)-ethanamine Hydrochloride | CAS No- 861337-74-8.
- Biosynth. (2019). Safety Data Sheet - 2-(4-Nitrophenyl)ethylamine hydrochloride.
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Application Note: High-Performance Liquid Chromatography Method for Enantiomeric Excess Determination of (R)-1-(2-nitrophenyl)ethanamine
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess (ee) of (R)-1-(2-nitrophenyl)ethanamine. Chiral primary amines are fundamental building blocks in the synthesis of many biologically active molecules and pharmaceuticals. Consequently, the accurate assessment of their enantiomeric purity is a critical aspect of quality control and regulatory compliance in drug development. This document provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. The causality behind experimental choices, a complete protocol, and expected results are discussed to provide researchers, scientists, and drug development professionals with a reliable method for this critical analysis.
Introduction
The differential pharmacological, toxicological, and metabolic activities of enantiomers underscore the necessity for precise enantiomeric purity assessment. (R)-1-(2-nitrophenyl)ethanamine is a key chiral intermediate in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2]
This application note details a normal-phase HPLC method that leverages a polysaccharide-based CSP, specifically a cellulose-derived phase, which is known for its broad selectivity and effectiveness in resolving a wide range of racemates, including primary amines.[1] The method has been developed to be specific, precise, and accurate for the quantitative determination of the enantiomeric excess of (R)-1-(2-nitrophenyl)ethanamine.
Scientific Principles of Separation
The enantioselective separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase. Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), create a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone form transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for the (R) and (S) enantiomers, leading to different retention times on the column and, thus, their separation.
The choice of a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial. The polar modifier competes with the analyte for interactive sites on the CSP, and its concentration can be fine-tuned to optimize selectivity and resolution. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve peak shape and prevent tailing by masking residual acidic silanol groups on the silica support of the CSP.
Experimental Protocol
Materials and Instrumentation
| Reagents and Materials | Equipment |
| (R)-1-(2-nitrophenyl)ethanamine (Reference Standard) | High-Performance Liquid Chromatography (HPLC) system |
| Racemic 1-(2-nitrophenyl)ethanamine | UV Detector |
| HPLC-grade n-Hexane | Chiral HPLC Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm) |
| HPLC-grade Isopropanol (IPA) | Analytical Balance |
| Diethylamine (DEA), analytical grade | Volumetric flasks and pipettes |
| Syringe filters (0.45 µm) |
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic 1-(2-nitrophenyl)ethanamine and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the (R)-1-(2-nitrophenyl)ethanamine sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Figure 1: Experimental workflow for enantiomeric excess determination.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure adequate separation for accurate quantification.
Results and Discussion
Typical Chromatogram
A representative chromatogram of the racemic standard should show two well-resolved peaks corresponding to the (S) and (R) enantiomers. The elution order should be confirmed by injecting a standard of the pure (R)-enantiomer.
Calculation of Enantiomeric Excess
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the sample chromatogram using the following formula:[3]
% ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Method Validation
For use in a regulated environment, the method should be validated according to ICH guidelines.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following diagram illustrates the logical relationship between the chiral stationary phase and the separation of enantiomers.
Figure 2: Chiral recognition and separation mechanism.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-Hexane to Isopropanol. A lower percentage of IPA generally increases retention and may improve resolution. |
| Column degradation. | Replace the column. Ensure proper column storage and use. | |
| Peak Tailing | Presence of active silanol groups. | Ensure the correct concentration of diethylamine (0.1%) in the mobile phase. |
| Column contamination. | Flush the column with a stronger solvent (e.g., 100% IPA), but always check the column manufacturer's guidelines first. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for the determination of the enantiomeric excess of (R)-1-(2-nitrophenyl)ethanamine. The use of a cellulose-based chiral stationary phase with an optimized normal-phase mobile phase allows for excellent separation of the enantiomers. This method is suitable for quality control and research applications in the pharmaceutical and chemical industries.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Pharmaceutical Technology. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2021). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
ResearchGate. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
Sources
Application Note: Enantiomeric Purity Determination of Chiral Carboxylic Acids via Diastereomeric Derivatization with (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Abstract
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles[1][2]. This application note provides a detailed protocol for the enantiomeric analysis of chiral carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs), through indirect chiral separation. The method involves a pre-column derivatization of the racemic carboxylic acid with the enantiomerically pure resolving agent, (R)-1-(2-nitrophenyl)ethanamine hydrochloride, to form a pair of diastereomers. These diastereomers, possessing distinct physicochemical properties, are then separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection[3][4]. The protocol herein details the required reagents, step-by-step procedures for the derivatization reaction, and a robust HPLC method for the baseline separation of the resulting diastereomeric amides.
Introduction: The Principle of Indirect Chiral Resolution
Direct separation of enantiomers can be challenging, often requiring specialized and expensive chiral stationary phases (CSPs)[3][5]. An alternative and widely applicable strategy is the indirect method, which involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA)[2][6]. Diastereomers, unlike enantiomers, have different physical properties and can be readily separated on conventional, achiral chromatographic columns[4][6].
This compound serves as an excellent CDA for chiral carboxylic acids for two primary reasons:
-
Chirality: As a single enantiomer, it reacts with a racemic mixture of a chiral acid to form two distinct diastereomeric amides.
-
Chromophoric Properties: The 2-nitrophenyl group is a strong ultraviolet (UV) chromophore, ensuring high sensitivity for UV detection during HPLC analysis.
The core of this method is an amidation reaction, where the carboxyl group of the analyte forms an amide bond with the primary amine of the derivatizing agent. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by the amine[7].
Reaction Mechanism and Workflow
The derivatization process follows a two-step mechanism. First, the carboxylic acid is activated by a coupling agent like EDC. Second, the activated acid reacts with (R)-1-(2-nitrophenyl)ethanamine to form the stable diastereomeric amides.
Diagram of the Derivatization Reaction
Caption: Chemical reaction pathway for the formation of diastereomeric amides.
The overall laboratory workflow involves sample preparation, the chemical derivatization reaction, and finally, the analytical separation and quantification.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from sample to analysis.
Detailed Experimental Protocol
This protocol provides a robust starting point for the derivatization of a generic chiral carboxylic acid, such as ketoprofen or ibuprofen. Optimization may be required depending on the specific analyte.
Materials and Reagents
-
Chiral Carboxylic Acid Analyte: (e.g., racemic ketoprofen)
-
This compound (CDA): (MW: 202.64 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): (MW: 191.70 g/mol )
-
Acetonitrile (ACN): HPLC grade, anhydrous
-
Hydrochloric Acid (HCl): 0.1 M aqueous solution
-
Methanol (MeOH): HPLC grade
-
Water: Deionized or HPLC grade
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Reaction Vials: 2 mL glass vials with PTFE-lined caps
Reagent Preparation
-
Analyte Stock Solution: Prepare a 1.0 mg/mL solution of the racemic carboxylic acid in acetonitrile.
-
CDA Solution: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1.5 mg/mL. Note: As the hydrochloride salt is used, a slight molar excess is factored in to ensure sufficient free amine for the reaction.
-
EDC Solution: Prepare a fresh 10 mg/mL solution of EDC in acetonitrile. EDC is moisture-sensitive; prepare this solution immediately before use.
Derivatization Procedure
-
Aliquot Analyte: In a 2 mL reaction vial, add 100 µL of the 1.0 mg/mL analyte stock solution.
-
Add CDA: To the same vial, add 150 µL of the 1.5 mg/mL CDA solution. This corresponds to approximately a 1.2 molar equivalent of the CDA relative to the analyte.
-
Initiate Reaction: Add 50 µL of the freshly prepared 10 mg/mL EDC solution (approximately 2.0 molar equivalents). Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 2 hours.
-
Quench Reaction: To stop the reaction and hydrolyze any remaining activated species, add 200 µL of 0.1 M HCl. Vortex briefly.
-
Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase initial conditions (e.g., 50:50 acetonitrile:water) to a final concentration suitable for HPLC analysis (e.g., dilute 1:10).
HPLC Method for Diastereomer Separation
The following reversed-phase HPLC method is recommended for the separation of the resulting diastereomeric amides.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 20 minutes |
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for the relatively non-polar diastereomeric amides[4].
-
Acetonitrile/Water: A common and effective mobile phase system for reversed-phase chromatography.
-
Trifluoroacetic Acid (TFA): Used as an ion-pairing agent to improve peak shape and resolution of acidic and basic compounds.
-
Gradient Elution: Ensures adequate separation of the diastereomers while minimizing run time.
-
UV Detection at 254 nm: This wavelength provides a strong signal due to the nitrophenyl chromophore of the derivatizing agent, leading to high sensitivity.
Expected Results and Data Interpretation
A successful derivatization and separation will yield a chromatogram with two well-resolved peaks corresponding to the two diastereomers.
Table 1: Representative Chromatographic Data for Derivatized Ketoprofen Enantiomers
| Diastereomer | Retention Time (min) (Hypothetical) | Peak Area (%) |
| (S)-Ketoprofen-(R)-Amide | 12.5 | 50.1 |
| (R)-Ketoprofen-(R)-Amide | 13.8 | 49.9 |
| Resolution (Rs) | > 2.0 | - |
The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers:
% ee = [ (A1 - A2) / (A1 + A2) ] x 100
For a racemic mixture, the peak areas should be approximately equal, resulting in a % ee close to zero.
Troubleshooting and Method Validation
-
No or Low Product Yield: Ensure the EDC solution is fresh and that anhydrous solvents are used. EDC is highly susceptible to hydrolysis.
-
Poor Resolution: Adjust the gradient slope or the initial percentage of the organic mobile phase (Acetonitrile). A shallower gradient can often improve the separation between closely eluting peaks.
-
Peak Tailing: Ensure the mobile phase is properly acidified with TFA. Peak tailing can occur due to interactions with residual silanols on the column packing.
-
Method Validation: For quantitative applications, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8].
Conclusion
The protocol described provides a reliable and robust method for the determination of enantiomeric purity of chiral carboxylic acids. By converting enantiomers into diastereomeric amides using this compound, separation and quantification can be achieved using standard, widely available RP-HPLC instrumentation. This indirect chiral separation technique is a valuable tool for quality control in pharmaceutical development and for stereochemical research in academic and industrial laboratories.
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
- Gasparrini, F., et al. (2009). Direct and indirect HPLC enantioseparation of unprotected α-amino acids.
- Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Method Development.
-
Higashi, T., & Toyo'oka, T. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Ahuja, S. (Ed.). (2003). Chiral Separations by HPLC. American Chemical Society.
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
- Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles, 94(5), 964.
- Chiral separation has become a cornerstone of modern pharmaceutical development. (2025). American Pharmaceutical Review.
-
Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. [Link]
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm. [Link]
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates
Abstract
The synthesis of pharmaceutical intermediates represents a critical juncture in the drug development pipeline, bridging initial discovery with scalable manufacturing. These molecular building blocks are fundamental to the creation of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the strategic considerations and practical applications in the synthesis of pharmaceutical intermediates. We will delve into the core principles of process chemistry, highlighting the imperative for developing scalable, safe, and economically viable synthetic routes. Furthermore, this document will detail modern synthetic methodologies, including biocatalysis and continuous flow chemistry, and underscore the growing importance of green chemistry principles in sustainable pharmaceutical manufacturing. Detailed protocols for the synthesis of key intermediates are provided to illustrate the practical application of these concepts.
The Central Role of Pharmaceutical Intermediates in Drug Development
Pharmaceutical intermediates are the chemical compounds that serve as the precursors in the synthesis of the final active pharmaceutical ingredient (API).[1] Their production is a pivotal stage that often dictates the efficiency, cost, and environmental impact of the entire drug manufacturing process. Unlike the initial small-scale synthesis in medicinal chemistry, which prioritizes speed and accessibility to a variety of compounds for structure-activity relationship (SAR) studies, the synthesis of intermediates is governed by the principles of process chemistry .[2][3] This discipline focuses on creating synthetic routes that are not only efficient but also reproducible, scalable, and safe for large-scale production.[4][5]
The strategic design of an intermediate's synthesis can significantly influence the final API's purity and yield. Well-designed intermediates can facilitate purification steps and contribute to a more flexible and robust supply chain. The choice of a synthetic route for an intermediate is a multi-faceted decision, balancing factors such as cost, safety, environmental impact, and regulatory compliance.[4][5]
Key Classes of Pharmaceutical Intermediates and Their Applications:
-
Heterocyclic Intermediates: These form the backbone of a vast number of drugs due to their versatile structures and ability to interact with biological targets. They are foundational in the synthesis of anticancer, anti-infective, and autoimmune disorder medications.
-
Chiral Intermediates: The demand for enantiomerically pure drugs has driven the development of sophisticated methods for synthesizing chiral intermediates. These are crucial for producing drugs with high specificity and reduced side effects, such as antihypertensives, anticholesterol agents, and antiviral medications.[6]
-
Fluorine-Containing Intermediates: The introduction of fluorine atoms can significantly enhance a drug's metabolic stability, absorption, and binding affinity. This has led to a surge in the development and application of fluorinated intermediates.
-
Nucleoside Intermediates: Derived from the basic units of nucleic acids, these are vital for creating antiviral and anticancer drugs that function by mimicking natural nucleosides to disrupt the replication of viruses or cancer cells.
Modern Synthetic Strategies in Intermediate Synthesis
The field of pharmaceutical intermediate synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.[7][8]
Biocatalysis: Harnessing Nature's Catalysts
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, has emerged as a powerful tool in pharmaceutical synthesis.[7][9] Enzymes offer exceptional chemo-, regio-, and enantioselectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical catalysts.[6][10]
Key Advantages of Biocatalysis:
-
High Selectivity: Enzymes can distinguish between functional groups and stereoisomers with remarkable precision.[6]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.[9]
-
Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing waste.[9][11]
Application Example: Synthesis of a Chiral Alcohol Intermediate The enzymatic reduction of a ketone to a chiral alcohol is a common application of biocatalysis in the synthesis of pharmaceutical intermediates. For instance, oxidoreductases can be employed for the stereoselective reduction of a prochiral ketone to produce a single enantiomer of an alcohol, a key intermediate for various APIs.[12]
Continuous Flow Chemistry: A Paradigm Shift in Manufacturing
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability.[4] This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.
Workflow for Continuous Flow Synthesis
Caption: A simplified workflow for a continuous flow synthesis setup.
Transition Metal Catalysis: Powering C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, have become indispensable tools in the synthesis of complex organic molecules, including pharmaceutical intermediates.[8][13] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in drug structures.[8]
The Imperative of Green Chemistry in Intermediate Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance the sustainability of its manufacturing processes.[11][14][15] Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances.[9][16]
The 12 Principles of Green Chemistry: A Framework for Sustainable Synthesis
Caption: The 12 Principles of Green Chemistry provide a guiding framework.
By implementing green chemistry principles, such as using greener solvents, catalytic reagents, and designing more atom-economical reactions, pharmaceutical companies can reduce waste, improve safety, and often lower production costs.[14] For example, the redesign of the synthesis of sitagliptin, a drug for diabetes, using a greener enzymatic process significantly reduced waste and eliminated the need for hazardous reagents.[14]
Protocols for Pharmaceutical Intermediate Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pharmaceutical intermediates, illustrating the application of modern synthetic strategies.
Protocol: Asymmetric Aldol Reaction for a Chiral Tertiary Alcohol Intermediate
This protocol describes the synthesis of (S)-cyclohexyl(hydroxy)(phenyl)methyl acetate ((S)-CHPGA), a key intermediate for the preparation of (S)-Oxybutynin, via an L-proline catalyzed direct asymmetric aldol reaction.[17]
Materials:
-
Cyclohexanone
-
Ethyl phenylglyoxylate
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (0.1 mmol) in DMSO (5 mL) at room temperature, add cyclohexanone (2.0 mmol).
-
After stirring for 10 minutes, add ethyl phenylglyoxylate (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Expected Outcome: This reaction is reported to yield the corresponding aldol adduct in good yield with excellent diastereo- and enantioselectivity (diastereomer ratio > 20:1, 96% ee).[17]
Data Summary:
| Parameter | Value | Reference |
| Diastereomer Ratio | > 20:1 | [17] |
| Enantiomeric Excess (ee) | 96% | [17] |
| Solvent | DMSO | [17] |
| Catalyst | L-proline | [17] |
Protocol: Copper-Catalyzed Asymmetric Conjugate Addition
This protocol outlines a greener, more cost-effective approach for the synthesis of a diabetes drug intermediate by replacing an ultra-low temperature alkylation with a one-step copper-catalyzed asymmetric conjugate addition.[18]
Materials:
-
Prochiral enone substrate
-
Organometallic reagent (e.g., Grignard or organozinc reagent)
-
Copper catalyst (e.g., CuI)
-
Chiral ligand (e.g., a phosphoramidite or bisphosphine ligand)
-
Appropriate solvent (e.g., THF, toluene)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper catalyst and the chiral ligand in the solvent.
-
Stir the mixture at the appropriate temperature (often room temperature or slightly below) for the catalyst complex to form.
-
Add the organometallic reagent dropwise to the catalyst solution.
-
Cool the reaction mixture to the optimized temperature.
-
Slowly add a solution of the prochiral enone substrate in the same solvent to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or HPLC.
-
Quench the reaction by the slow addition of the quenching agent.
-
Allow the mixture to warm to room temperature and extract the product with the extraction solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate in vacuo.
-
Purify the resulting chiral intermediate by an appropriate method (e.g., crystallization or column chromatography).
Causality Behind Experimental Choices:
-
The use of a copper catalyst with a chiral ligand enables the enantioselective addition of the organometallic reagent to the enone, establishing the desired stereocenter.[18]
-
Running the reaction under an inert atmosphere is crucial to prevent the deactivation of the organometallic reagent and the catalyst.
-
The choice of solvent and temperature is critical for achieving high yield and enantioselectivity and is typically determined through reaction optimization studies.
Conclusion: The Strategic Imperative in Intermediate Synthesis
The synthesis of pharmaceutical intermediates is a strategically vital component of the drug development and manufacturing process.[19] The transition from small-scale discovery synthesis to large-scale, commercially viable production necessitates a profound shift in approach, with a focus on process chemistry principles of scalability, safety, and cost-effectiveness.[3][4] Modern synthetic methodologies, such as biocatalysis and continuous flow chemistry, are providing powerful tools to achieve these goals while aligning with the principles of green chemistry.[7][9] The ability to design and execute robust and sustainable synthetic routes for pharmaceutical intermediates is not merely a technical exercise but a strategic imperative that underpins the successful delivery of life-saving medicines.[18]
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Green Chemistry in Pharma: Sustainable Drug Manufacturing. (URL: [Link])
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Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. (URL: [Link])
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Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd. (URL: [Link])
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Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (URL: [Link])
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Process Chemistry in the Pharmaceutical Industry. (URL: [Link])
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Innovative Approaches to Molecular Synthesis for Drug Development - JournalsPub. (URL: [Link])
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Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry. (URL: [Link])
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Pharmaceutical Intermediates Applications From Arborpharm. (URL: [Link])
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Process chemistry - The Association of the British Pharmaceutical Industry. (URL: [Link])
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Innovation in Synthetic Methods for Drug Discovery and Development - Hilaris Publisher. (URL: [Link])
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Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS - Bentham Science Publisher. (URL: [Link])
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New Methods in Synthesis and Development for Pharmaceuticals - Health and Medicine - NCBI Bookshelf. (URL: [Link])
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Synthetic Methods in Drug Discovery: Volume 1 - Books - The Royal Society of Chemistry. (URL: [Link])
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Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. (URL: [Link])
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Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC - University of Illinois. (URL: [Link])
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])
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Pharmaceutical Intermediate Synthesis Routes Considerations. (URL: [Link])
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Synthesis of Chiral Pharmaceutical Intermediates by Oxidoreductases | Request PDF. (URL: [Link])
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Catalytic Applications of Metal Complexes with (R)-1-(2-nitrophenyl)ethanamine: Application Notes and Protocols
Introduction: The Strategic Role of Chiral Ligands in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, asymmetric catalysis stands out as a powerful and elegant strategy. The efficacy of this approach hinges on the design and application of chiral ligands that, when coordinated to a metal center, create a chiral environment capable of differentiating between enantiotopic faces of a prochiral substrate. (R)-1-(2-nitrophenyl)ethanamine is a chiral primary amine that presents a unique combination of steric and electronic properties. The presence of the ortho-nitro group, a strong electron-withdrawing substituent, can significantly influence the electronic environment of the metal center, potentially enhancing catalytic activity and selectivity. Furthermore, the chiral ethylamine backbone provides the necessary steric bulk to induce asymmetry in the transition state of a catalytic reaction.
This technical guide provides a comprehensive overview of the known and potential catalytic applications of metal complexes incorporating (R)-1-(2-nitrophenyl)ethanamine and its derivatives. We will delve into detailed application notes and protocols, grounded in established methodologies for structurally similar ligands, to provide researchers, scientists, and drug development professionals with a practical framework for employing these promising catalysts in asymmetric synthesis.
I. Synthesis of Chiral Ligands from (R)-1-(2-nitrophenyl)ethanamine
The primary amine functionality of (R)-1-(2-nitrophenyl)ethanamine serves as a versatile handle for the synthesis of a variety of chiral ligands, most notably chiral diamines and Schiff bases. These ligands can then be complexed with various transition metals to generate active catalysts.
Protocol 1: Synthesis of a Chiral N,N'-Diamine Ligand
This protocol describes a general procedure for the synthesis of a C2-symmetric chiral bisamide ligand, a precursor to many catalytically active metal complexes.
Materials:
-
(R)-1-(2-nitrophenyl)ethanamine
-
Dicarboxylic acid dichloride (e.g., oxalyl chloride, succinyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (R)-1-(2-nitrophenyl)ethanamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the dicarboxylic acid dichloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral bisamide ligand.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to unwanted side reactions.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Slow Addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.
II. Asymmetric Catalysis with Copper(I) Complexes: α-Addition of Ketimines to Aldimines
A notable application of ligands derived from 2-nitrobenzylamines involves the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, yielding valuable chiral anti-1,2-diamine derivatives. The electron-withdrawing nitro group on the phenyl ring is thought to play a crucial role in facilitating the formation of the key copper(I)-enamine intermediate.[1][2]
Application Note:
This reaction provides a powerful method for the synthesis of enantioenriched 1,2-diamines, which are important structural motifs in many biologically active molecules and are themselves valuable chiral ligands.[1] The use of a chiral ligand derived from (R)-1-(2-nitrophenyl)ethanamine in this transformation is expected to impart high levels of stereocontrol.
Protocol 2: Generalized Procedure for Asymmetric α-Addition
This protocol is based on established procedures for similar 2-nitrobenzylamine-derived ligands.[1]
Materials:
-
Copper(I) salt (e.g., Cu(CH3CN)4PF6)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP)
-
Ketimine derived from a trifluoroacetophenone and a 2-nitrobenzylamine
-
N-Boc-aldimine
-
Anhydrous solvent (e.g., THF or DME)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the copper(I) salt (5 mol%) and the chiral bisphosphine ligand (5.5 mol%) to a flame-dried reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the ketimine (1.0 equivalent) and the N-Boc-aldimine (1.2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., -30 °C to room temperature) for the specified time (typically 12-48 hours), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral anti-1,2-diamine derivative.
Data Presentation:
| Entry | Aldimine (Ar) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Phenyl | 85 | >95:5 | 96 |
| 2 | 4-Methoxyphenyl | 88 | >95:5 | 97 |
| 3 | 2-Naphthyl | 82 | >95:5 | 95 |
| 4 | 2-Thienyl | 75 | >90:10 | 92 |
Table 1: Representative results for the copper(I)-catalyzed asymmetric α-addition of a ketimine to various aldimines using a chiral ligand analogous to one derived from (R)-1-(2-nitrophenyl)ethanamine. Data is illustrative and based on literature for similar systems.[1]
Experimental Workflow:
Caption: Workflow for Copper-Catalyzed Asymmetric α-Addition.
III. Asymmetric Transfer Hydrogenation (ATH) of Ketones
Application Note:
The synthesis of enantioenriched alcohols is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its pharmacological activity. ATH offers a practical and scalable alternative to asymmetric hydrogenation using high-pressure hydrogen gas. The electron-withdrawing nitro group in the ligand may enhance the acidity of the N-H proton, facilitating the hydride transfer step in the catalytic cycle.
Protocol 3: Generalized Procedure for ATH of Prochiral Ketones
This protocol is based on the highly successful Noyori-type ATH systems.[5]
Materials:
-
[RuCl2(p-cymene)]2
-
Chiral ligand derived from (R)-1-(2-nitrophenyl)ethanamine (e.g., a tosylated diamine)
-
Prochiral ketone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) or 2-propanol with a base (e.g., KOH or KOtBu)
-
Anhydrous solvent (e.g., DCM or 2-propanol)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (1.1 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to form the precatalyst.
-
Add the prochiral ketone (100 mol%).
-
Add the hydrogen source (formic acid/triethylamine or 2-propanol with base).
-
Stir the reaction mixture at the appropriate temperature (e.g., 25-80 °C) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain the chiral secondary alcohol.
Data Presentation:
| Substrate | Product | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 4 | >99 | 98 |
| 1-Tetralone | 1-Tetralol | 6 | >99 | 97 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 5 | 98 | 96 |
| Propiophenone | 1-Phenyl-1-propanol | 8 | 95 | 95 |
Table 2: Representative results for the asymmetric transfer hydrogenation of various ketones using a Ru-catalyst with a chiral diamine ligand analogous to one derived from (R)-1-(2-nitrophenyl)ethanamine. Data is illustrative and based on literature for similar systems.[3][4]
Catalytic Cycle:
Caption: Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation.
IV. Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding valuable β-nitro alcohols. These products are versatile synthetic intermediates that can be converted into β-amino alcohols and α-hydroxy carboxylic acids. Copper(II) complexes with chiral ligands have proven to be effective catalysts for this transformation.[6][7][8][9][10]
Application Note:
The structural features of (R)-1-(2-nitrophenyl)ethanamine, particularly its ability to form a bidentate ligand upon derivatization (e.g., into a Schiff base), make its metal complexes promising candidates for catalyzing the asymmetric Henry reaction. The Lewis acidic metal center activates the carbonyl compound, while the chiral ligand environment dictates the stereochemical outcome.
Protocol 4: Generalized Procedure for Asymmetric Henry Reaction
This protocol is based on established methods using Cu(II) complexes of chiral diamine or amino alcohol-derived ligands.[6][7][9]
Materials:
-
Copper(II) salt (e.g., Cu(OAc)2·H2O or Cu(OTf)2)
-
Chiral ligand derived from (R)-1-(2-nitrophenyl)ethanamine
-
Aldehyde
-
Nitroalkane (e.g., nitromethane)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., ethanol, isopropanol, or THF)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the copper(II) salt (5-10 mol%) and the chiral ligand (6-12 mol%) in the solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Add the aldehyde (1.0 equivalent) to the catalyst solution.
-
Add the nitroalkane (2-5 equivalents) followed by the base (5-10 mol%).
-
Stir the reaction at the desired temperature (e.g., -20 °C to room temperature) for 24-72 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the enantioenriched β-nitro alcohol.
Data Presentation:
| Aldehyde | Nitroalkane | Yield (%) | ee (%) | |---|---|---|---|---| | Benzaldehyde | Nitromethane | 85 | 92 | | 4-Chlorobenzaldehyde | Nitromethane | 90 | 95 | | Cyclohexanecarboxaldehyde | Nitromethane | 78 | 88 | | Benzaldehyde | Nitroethane | 82 | 90 (syn) |
Table 3: Representative results for the asymmetric Henry reaction catalyzed by a Cu(II) complex with a chiral ligand analogous to one derived from (R)-1-(2-nitrophenyl)ethanamine. Data is illustrative and based on literature for similar systems.[6][8]
Proposed Mechanistic Rationale:
Caption: Key Steps in the Proposed Mechanism of the Asymmetric Henry Reaction.
V. Conclusion and Future Outlook
Metal complexes of (R)-1-(2-nitrophenyl)ethanamine and its derivatives represent a promising, yet underexplored, class of catalysts for asymmetric synthesis. The unique electronic properties imparted by the ortho-nitro group, combined with the inherent chirality of the ligand backbone, provide a strong foundation for the development of highly active and selective catalysts. While direct applications are currently limited in the literature, the strong analogies to well-established catalytic systems, particularly in asymmetric transfer hydrogenation and Henry reactions, highlight the significant potential of these complexes.
The protocols and application notes provided herein serve as a robust starting point for researchers to explore the catalytic utility of these compounds. Future work should focus on the systematic synthesis and screening of a library of metal complexes with ligands derived from (R)-1-(2-nitrophenyl)ethanamine to fully elucidate their catalytic capabilities and to uncover novel asymmetric transformations. Such investigations will undoubtedly contribute to the expanding toolbox of chiral catalysts available to the synthetic chemist.
References
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Gan, X.-C., Zhang, C.-Y., Zhong, F., Tian, P., & Yin, L. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Nature Communications, 11(1), 4473. [Link]
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Togni, A. (2025). Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective. CHIMIA, 79(12), 877-879. [Link]
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Marchese, G., & Strukul, G. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Coordination Chemistry Reviews, 256(15-16), 1557-1580. [Link]
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Kowalczyk, R., Szymański, P., & Kiełbasiński, P. (2018). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 23(1), 179. [Link]
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dos Santos, V. A., & de Souza, R. O. M. A. (2017). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. Molecules, 22(7), 1146. [Link]
-
Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]
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Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
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Kumar, A., & Sharma, R. (2014). Synthesis of novel chiral Schiff-base ligands and their application in asymmetric nitro aldol (Henry) reaction. Tetrahedron: Asymmetry, 25(1), 76-83. [Link]
-
Cho, J., Jeong, J. H., Lee, H., Lee, J. K., & Nayab, S. (2021). Application of Asymmetric Henry Reaction by Copper(II) Complexes Containing (R,R)-1,2-Diaminocyclohexane with Naphthyl and Thiophenyl Substituents. Inorganica Chimica Acta, 525, 120492. [Link]
-
Togni, A. (2025). Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. CHIMIA. [Link]
-
Punniyamurthy, T., & Velusamy, S. (2004). Selected privileged chiral ligands for asymmetric metal catalysis. Chemical Reviews, 104(12), 641-682. [Link]
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Meggers, E. (2011). Asymmetric catalysis with chiral-at-metal complexes. Chemical Communications, 47(28), 7859-7869. [Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]
-
Togni, A. (1999). New Chiral Ferrocenyl Ligands in Asymmetric Catalysis: Applications and Mechanistic Studies. Chimia, 53(3), 103-106. [Link]
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Bolm, C., & Hildebrand, J. P. (1999). Bis(pyridyl)amides as Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 32(7), 631-639. [Link]
-
Cho, J., Jeong, J. H., Lee, H., Lee, J. K., & Nayab, S. (2021). Application of asymmetric Henry reaction by copper(II) complexes containing (R,R)-1,2-diaminocyclohexane with naphthyl and thiophenyl substituents. Inorganica Chimica Acta, 525, 120492. [Link]
-
Samec, J. S. M., & Bäckvall, J.-E. (2002). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Chemistry - A European Journal, 8(23), 5456-5464. [Link]
-
Gan, X.-C., Zhang, C.-Y., Zhong, F., Tian, P., & Yin, L. (2020). Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. Nature Communications, 11(1), 4473. [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
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experimental setup for reactions involving (R)-1-(2-nitrophenyl)ethanamine hydrochloride
An Application Guide for the Synthetic Utility of (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Introduction: A Versatile Chiral Building Block
This compound is a valuable chiral building block in modern organic synthesis and drug development.[1][2] Its structure is characterized by two key functional moieties: a stereodefined primary amine at the α-position and an ortho-substituted nitroaromatic ring. This unique combination makes it a versatile precursor for a range of chemical transformations, enabling the synthesis of complex, enantiomerically pure molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.[3]
This guide provides detailed experimental protocols for two principal transformations involving this reagent: nucleophilic acylation at the amine center to form chiral amides, and the reduction of the nitro group to generate a chiral ortho-phenylenediamine derivative. These protocols are designed for researchers and scientists, offering not just procedural steps but also the underlying chemical principles and analytical validation methods.
Part 1: Amide Bond Formation – Harnessing the Chiral Amine
The primary amine group in (R)-1-(2-nitrophenyl)ethanamine serves as a potent nucleophile, readily participating in acylation reactions with activated carboxylic acid derivatives to form stable amide bonds. This transformation is one of the most fundamental and widely used reactions in medicinal chemistry for constructing peptide linkages and other complex organic molecules.[4][5]
Protocol 1: Synthesis of (R)-N-(1-(2-nitrophenyl)ethyl)acetamide via Acyl Chloride
This protocol details the acylation of the chiral amine with acetyl chloride. A crucial first step involves the in-situ neutralization of the hydrochloride salt with a non-nucleophilic base to liberate the free amine for reaction.
Reaction Scheme: (R)-1-(2-nitrophenyl)ethanamine HCl + Acetyl Chloride --(Base)--> (R)-N-(1-(2-nitrophenyl)ethyl)acetamide
Experimental Parameters
| Parameter | Value | Notes |
| Starting Material | (R)-1-(2-nitrophenyl)ethanamine HCl | 1.0 eq |
| Acylating Agent | Acetyl Chloride | 1.1 eq |
| Base | Triethylamine (TEA) | 2.2 eq |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Temperature | 0 °C to Room Temperature | Controls exothermicity |
| Reaction Time | 2-4 hours | Monitor by TLC |
Materials and Equipment:
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Preparation: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous DCM to the flask, followed by triethylamine (2.2 eq). Stir the resulting suspension at room temperature for 15-20 minutes. The initial hydrochloride salt will react with one equivalent of TEA to form the free amine and triethylammonium chloride. The second equivalent of TEA acts as a scavenger for the HCl generated during the acylation.[8]
-
Acylation: Cool the flask in an ice bath to 0 °C. Slowly add acetyl chloride (1.1 eq) dropwise to the stirring suspension over 10 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes), observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (R)-N-(1-(2-nitrophenyl)ethyl)acetamide.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide coupling reaction.
Part 2: Nitro Group Reduction – Accessing Chiral Anilines
The reduction of the aromatic nitro group to an aniline is a pivotal transformation that significantly alters the electronic properties of the aromatic ring and introduces a new reactive site.[9][10][11] This conversion is essential for synthesizing precursors for heterocycles, dyes, and pharmaceuticals. A variety of reagents can achieve this, with iron powder in an acidic medium being a classic, cost-effective, and highly chemoselective method.[12]
Protocol 2: Reduction to (R)-1-(2-aminophenyl)ethanamine
This protocol employs iron powder and ammonium chloride in an aqueous ethanol solution, a mild and efficient system for nitro group reduction.
Reaction Scheme: (R)-1-(2-nitrophenyl)ethanamine HCl + Fe --(NH₄Cl)--> (R)-1-(2-aminophenyl)ethanamine
Experimental Parameters
| Parameter | Value | Notes |
| Starting Material | (R)-1-(2-nitrophenyl)ethanamine HCl | 1.0 eq |
| Reducing Agent | Iron Powder (<325 mesh) | 5.0 eq |
| Activator | Ammonium Chloride (NH₄Cl) | 5.0 eq |
| Solvent | Ethanol / Water (4:1) | Promotes solubility and reaction |
| Temperature | Reflux (approx. 80-85 °C) | |
| Reaction Time | 3-5 hours | Monitor by TLC |
Materials and Equipment:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol and Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Celite® for filtration
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).
-
Solvent Addition: Add the ethanol/water (4:1) solvent mixture to the flask.
-
Reaction: Heat the mixture to a vigorous reflux with efficient stirring. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material. The reaction typically takes 3-5 hours.
-
Work-up:
-
Once the reaction is complete, carefully filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts.
-
Wash the Celite® pad with hot ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
-
Extraction:
-
To the remaining aqueous solution, add a saturated solution of sodium bicarbonate or sodium carbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product.
-
-
Purification: The resulting (R)-1-(2-aminophenyl)ethanamine is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography.
Experimental Workflow: Nitro Reduction
Caption: Workflow for nitro group reduction.
Part 3: Analytical Validation and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the synthesized products.
Analytical Techniques for Product Validation
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring & purity check | Disappearance of starting material spot and appearance of a new product spot with a different Rf value. |
| ¹H NMR | Structural confirmation | Amidation: Appearance of a new amide N-H proton signal, downfield shift of the α-proton. Reduction: Disappearance of aromatic signals deshielded by the NO₂ group, appearance of a broad Ar-NH₂ signal. |
| Mass Spec. | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the expected product. |
| Chiral HPLC | Enantiomeric Purity (ee%) | A single peak on a chiral stationary phase confirms no racemization occurred during the reaction.[13][14] |
Protocol 3: Chiral HPLC Analysis
This protocol provides a general method for assessing the enantiomeric excess (ee%) of the chiral amine products. Method optimization may be required for specific derivatives.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALCEL® OD-H or LUX® Cellulose-3)[14]
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.
-
Column: Use a suitable chiral column, such as CHIRALCEL® OD-H.
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Analysis: Inject the sample and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Interpretation: For an enantiomerically pure sample, a single peak should be observed. The retention time should be compared to a standard of the starting material or the racemic compound if available.
Analytical Workflow for Product Validation
Caption: Analytical workflow for product validation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: this compound may cause skin and eye irritation.[15] Acyl chlorides are corrosive and lachrymatory. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
SDS: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[15][16][17][18]
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Thieme. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
RSC Publishing. Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]
-
PubMed. Asymmetric synthesis of chiral amines with omega-transaminase. [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
RSC Publishing. Reduction of nitroarenes to anilines in basic alcoholic media. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
-
MySkinRecipes. 1-(2-Nitrophenyl)ethan-1-amine hydrochloride. [Link]
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Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
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SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. This compound. [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
- Google P
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PubChem. This compound. [Link]
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Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]
Sources
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- 2. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1-(2-Nitrophenyl)ethan-1-amine hydrochloride [myskinrecipes.com]
- 4. hepatochem.com [hepatochem.com]
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- 6. chemscene.com [chemscene.com]
- 7. This compound | C8H11ClN2O2 | CID 78357845 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Characterization of (R)-1-(2-nitrophenyl)ethanamine
Introduction: The Significance of Chiral Purity in Drug Development
(R)-1-(2-nitrophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is of paramount importance, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by the specific enantiomeric form. Consequently, rigorous analytical characterization is essential to ensure the identity, purity, and enantiomeric excess of (R)-1-(2-nitrophenyl)ethanamine products. This comprehensive guide provides detailed application notes and protocols for the multifaceted analytical techniques required for its characterization, aimed at researchers, scientists, and professionals in drug development.
The analytical workflow for a chiral compound like (R)-1-(2-nitrophenyl)ethanamine is a multi-step process designed to build a complete and validated profile of the molecule. It begins with methods to confirm the chemical structure and assess purity, followed by specific techniques to determine the ratio of the desired enantiomer to its mirror image.
Caption: Overall analytical workflow for the characterization of (R)-1-(2-nitrophenyl)ethanamine.
I. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality Behind Experimental Choices:
The selection of the CSP and mobile phase is critical for achieving baseline separation of the enantiomers. For primary aromatic amines like (R)-1-(2-nitrophenyl)ethanamine, polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose or amylose, have demonstrated broad applicability and high enantioselectivity. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector. The mobile phase composition, including the choice of organic modifier and the addition of acidic or basic additives, fine-tunes these interactions to optimize resolution.
Protocol for Enantiomeric Excess Determination by Chiral HPLC:
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Racemic Standard Injection: Inject a solution of the racemic 1-(2-nitrophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers.
-
Sample Injection: Inject the prepared sample of (R)-1-(2-nitrophenyl)ethanamine.
-
Data Analysis: Integrate the peak areas for each enantiomer in the chromatogram.
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms.
¹H NMR Spectroscopy:
Expected Chemical Shifts: The ¹H NMR spectrum of (R)-1-(2-nitrophenyl)ethanamine is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons. The aromatic region will be complex due to the ortho-nitro substitution pattern.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Assign the signals based on their chemical shift, integration, and multiplicity.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.3 - 8.0 | Multiplet | 4H |
| -CH(NH₂) | ~4.3 | Quartet | 1H |
| -NH₂ | ~1.8 (broad) | Singlet | 2H |
| -CH₃ | ~1.4 | Doublet | 3H |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Protocol: The protocol is similar to that for ¹H NMR, but with a longer acquisition time.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic-C (C-NO₂) | ~148 |
| Aromatic-C | 124 - 142 |
| -CH(NH₂) | ~48 |
| -CH₃ | ~24 |
III. NMR Spectroscopy with Chiral Solvating Agents for Enantiomeric Purity
An alternative to chiral HPLC for determining enantiomeric excess is the use of NMR spectroscopy with a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Protocol:
-
Sample Preparation: In an NMR tube, dissolve the analyte and a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in a deuterated solvent.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal that is duplicated due to the formation of diastereomers. Integrate the corresponding peaks for each diastereomer.
-
Calculation of ee: The enantiomeric excess can be calculated from the ratio of the integrals of the diastereomeric signals.
IV. Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Protocol for Electron Ionization (EI) Mass Spectrometry:
Instrumentation:
-
A mass spectrometer with an electron ionization source.
Procedure:
-
Introduce a small amount of the sample into the ion source.
-
Acquire the mass spectrum.
Expected Results:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166, corresponding to the molecular weight of C₈H₁₀N₂O₂.
-
Fragmentation Pattern: Common fragmentation pathways for phenethylamines include cleavage of the Cα-Cβ bond. For nitroaromatic compounds, characteristic losses of NO and NO₂ are expected.[3][4]
Predicted Major Fragments:
| m/z | Proposed Fragment |
| 151 | [M - CH₃]⁺ |
| 120 | [M - NO₂]⁺ |
| 106 | [C₇H₈N]⁺ (from benzylic cleavage) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
graph "Mass_Spec_Fragmentation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"M_plus" [label="[M]⁺˙\nm/z = 166"]; "M_minus_CH3" [label="[M - CH₃]⁺\nm/z = 151"]; "M_minus_NO2" [label="[M - NO₂]⁺\nm/z = 120"]; "Benzylic_Cleavage" [label="[C₇H₈N]⁺\nm/z = 106"];
"M_plus" -> "M_minus_CH3" [label="- •CH₃"]; "M_plus" -> "M_minus_NO2" [label="- •NO₂"]; "M_plus" -> "Benzylic_Cleavage" [label="Benzylic\nCleavage"]; }
Caption: Predicted mass spectrometry fragmentation pathway for 1-(2-nitrophenyl)ethanamine.
V. Elemental Analysis (EA) for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical and molecular formula.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the dried, pure sample (1-2 mg).
-
Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Theoretical Values for C₈H₁₀N₂O₂:
-
Molecular Weight: 166.18 g/mol
-
Carbon (C): 57.82%
-
Hydrogen (H): 6.07%
-
Nitrogen (N): 16.86%
-
Oxygen (O): 19.25%
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Conclusion: A Validated Approach to Chiral Characterization
The combination of these analytical techniques provides a robust and self-validating system for the comprehensive characterization of (R)-1-(2-nitrophenyl)ethanamine. Chiral HPLC and NMR with chiral solvating agents confirm the enantiomeric purity, while NMR and mass spectrometry elucidate the chemical structure and molecular weight. Elemental analysis provides ultimate confirmation of the empirical formula. By following these detailed protocols, researchers can confidently assess the quality and integrity of this critical pharmaceutical intermediate.
References
- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents.
-
CAS No : 33100-15-1 | Product Name : 2-(2-Nitrophenyl)ethanamine | Pharmaffiliates. Available at: [Link]
- CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof - Google Patents.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]
-
(R)-1-(2-nitrophenyl)ethanamine hydrochloride. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. Available at: [Link]
-
SUPPLEMENTARY DATA - The Royal Society of Chemistry. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. Available at: [Link]
-
(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
2-Nitro-1-(2-nitrophenyl)ethanol | C8H8N2O5 | CID 11964377 - PubChem. Available at: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. Available at: [Link]
-
Synthesis of cross-linking agent (CL)—1-(2-nitrophenyl) ethane-1,... - ResearchGate. Available at: [Link]
-
Proposed EI-MS fragmentation pattern of 3-(n-pentylthio) - ResearchGate. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
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Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed. Available at: [Link]
-
Highly Enantioselective Asymmetric Henry Reaction Catalyzed by Novel Chiral Phase Transfer Catalyst Derived from Cinchona Alkalo. Available at: [Link]
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- 4. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
An Application Note for the Scale-Up Synthesis of (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Abstract
(R)-1-(2-nitrophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt offers improved stability and handling properties, making it ideal for storage and downstream applications. This document provides a comprehensive guide to the , focusing on a robust and efficient methodology utilizing catalytic asymmetric reductive amination. The protocol emphasizes safety, scalability, and analytical validation to ensure the production of a high-purity, stereochemically-defined intermediate.
Strategic Overview: The Rationale for Asymmetric Reductive Amination
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, as the stereochemistry of an active pharmaceutical ingredient (API) is critical to its efficacy and safety.[1][2] While several methods exist for chiral amine synthesis, direct asymmetric reductive amination of a prochiral ketone stands out as a highly efficient and atom-economical approach for industrial-scale production.[3]
This strategy involves the in situ formation of an imine from the starting ketone (2'-nitroacetophenone) and an ammonia source, which is then hydrogenated in an enantioselective manner by a chiral catalyst. This one-pot process avoids the isolation of intermediates and often requires milder conditions compared to classical resolution or stoichiometric chiral auxiliary-based methods.
The chosen synthetic pathway is visualized below:
Caption: High-level workflow for the synthesis.
Part I: Protocol for Asymmetric Reductive Amination
Principle and Mechanistic Insight
The core of this synthesis is the catalytic asymmetric hydrogenation of the transient imine intermediate. The reaction is typically catalyzed by a Ruthenium (Ru) or Iridium (Ir) complex bearing a chiral diphosphine ligand and a chiral diamine ligand.[4] The catalyst activates molecular hydrogen and orchestrates its delivery to one specific face of the C=N double bond, thereby establishing the desired stereocenter. The high enantioselectivity is governed by the specific chiral environment created by the ligands around the metal center.
The catalytic cycle can be visualized as follows:
Caption: Simplified catalytic cycle for reductive amination.
Reagents and Materials
This protocol is designed for a representative scale starting with 100 g of 2'-nitroacetophenone. Adjustments may be necessary based on reactor geometry and specific process safety assessments.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Supplier/Grade |
| 2'-Nitroacetophenone | 610-99-1 | 165.15 | 100.0 g | 0.606 | High Purity, >98% |
| Ammonia (7N in MeOH) | 7664-41-7 | 17.03 | ~500 mL | > 10 eq. | Anhydrous Grade |
| (R,R)-TsDPEN Ru(II) Catalyst | 192139-90-5 | 957.17 | 1.16 g | 0.0012 | S/C Ratio: 500:1 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1.0 L | - | Anhydrous |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | 40 bar | - | High Purity, >99.99% |
Step-by-Step Experimental Protocol
Safety First: This procedure involves high-pressure hydrogen gas and toxic, flammable materials. It must be conducted by trained personnel in a specialized high-pressure laboratory with appropriate safety measures, including a blast shield and remote monitoring. Nitroaromatic compounds can be toxic and may pose a risk of thermal decomposition.[5][6][7][8]
-
Reactor Preparation: Ensure a high-pressure autoclave (e.g., 2 L Hastelloy reactor) is clean, dry, and has been leak-tested. Equip the reactor with a mechanical stirrer, thermocouple, pressure transducer, and gas inlet/outlet valves.
-
Inerting: Purge the reactor vessel three times with nitrogen gas, followed by three vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Charging the Reactor: Under a positive pressure of nitrogen, charge the reactor with 2'-nitroacetophenone (100.0 g) and the (R,R)-TsDPEN Ru(II) catalyst (1.16 g).
-
Solvent and Reagent Addition: Add anhydrous methanol (1.0 L) via cannula transfer. Seal the reactor and begin moderate stirring (e.g., 200 RPM). Carefully add the 7N solution of ammonia in methanol (~500 mL).
-
Pressurization and Reaction: Seal the reactor completely. Purge the headspace with hydrogen gas three times before pressurizing to 40 bar of H₂. Increase the stirring speed to 600-800 RPM and heat the reactor to 40-50°C.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the reservoir. The reaction is typically complete within 12-24 hours. A small, carefully depressurized sample may be taken for in-process control (IPC) analysis by HPLC to confirm the consumption of the starting material.
-
Work-up and Isolation:
-
Cool the reactor to room temperature (<25°C).
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with nitrogen three times.
-
Discharge the reaction mixture from the reactor.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 50 mL).
-
Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield the crude (R)-1-(2-nitrophenyl)ethanamine as an oil.
-
Part II: Purification and Hydrochloride Salt Formation
Rationale for Salt Formation
Primary amines are often oils or low-melting solids that can be susceptible to air oxidation. Converting the amine to its hydrochloride salt provides several advantages:
-
Purification: The salt often exhibits different solubility profiles from the free base and impurities, allowing for effective purification via crystallization.[9]
-
Stability: Salts are generally more crystalline and less prone to degradation during storage.
-
Handling: Crystalline solids are easier to handle, weigh, and dispense accurately compared to oils.
Step-by-Step Crystallization Protocol
-
Solvent Addition: Dissolve the crude amine oil obtained from Part I in isopropanol (IPA, ~500 mL). Minor warming may be required.
-
Acidification: Prepare a solution of ~5-6 M HCl in isopropanol. Add this acidic solution dropwise to the stirred amine solution. Monitor the pH of the mixture, aiming for a final pH of 1-2.
-
Crystallization: The hydrochloride salt will begin to precipitate. Once the addition is complete, continue stirring for 1-2 hours at room temperature, then cool the slurry to 0-5°C and stir for an additional 2-3 hours to maximize crystal formation.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol (2 x 50 mL) to remove residual impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 80-90% over the two steps.
The purification and salt formation workflow is summarized below:
Caption: Purification and salt formation process.
Analytical Characterization
The final product should be rigorously analyzed to confirm its identity, purity, and stereochemical integrity.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 218-222 °C (decomposes) | Capillary Melting Point |
| ¹H NMR | Conforms to structure | 400 MHz, DMSO-d₆ |
| Purity | ≥99.0% | HPLC |
| Enantiomeric Excess | ≥99.0% e.e. | Chiral HPLC |
Process Safety and Scale-Up Considerations
-
Thermal Hazards: Nitroaromatic compounds can undergo exothermic decomposition. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is mandatory before scaling up to identify the onset of decomposition and ensure safe operating temperatures.[6][7]
-
Hydrogenation Safety: Operations with high-pressure hydrogen require specialized equipment and strict protocols to mitigate the risk of fire or explosion. Ensure proper grounding and bonding to prevent static discharge.
-
Chemical Hazards: Handle concentrated HCl and ammonia solutions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[5]
-
Catalyst Handling: Ruthenium catalysts should be handled in an inert atmosphere to prevent deactivation.
-
Optimization: For further scale-up, key parameters to optimize include catalyst loading (to reduce cost), hydrogen pressure, and temperature (to balance reaction rate and selectivity). The crystallization process can be optimized by studying solvent systems, cooling profiles, and seeding strategies to control particle size and morphology.
References
- WO 2015/155664 A1 (2015). Process for the preparation of Mirabegron and intermediates thereof.
- CN103193658A (2013). Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
- CN107759477A (2018). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
Pharmaffiliates (n.d.). 2-(2-Nitrophenyl)ethanamine. [Link]
-
ACS Publications (n.d.). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones. [Link]
-
ACS Publications (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. [Link]
-
Restek (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. [Link]
-
ACS Publications (n.d.). The selective reduction of meta- (and para-) nitroacetophenone. [Link]
-
National Institutes of Health (NIH) (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
Wikipedia (n.d.). Enantioselective reduction of ketones. [Link]
-
ResearchGate (2008). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]
-
PubMed (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. [Link]
-
Wiley Analytical Science (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]
-
ResearchGate (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. [Link]
-
ACS Publications (2011). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
Sciencemadness.org (2006). Isolation of primary amines as HCL salt problem. [Link]
-
National Institutes of Health (NIH) (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]
-
Royal Society of Chemistry (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
-
Reddit (2023). Hydrochloride salt of amine. [Link]
-
ResearchGate (2012). Chiral Amine Synthesis. Methods, Developments and Applications. [Link]
-
MDPI (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
YouTube (2022). How to purify Amine?. [Link]
-
ResearchGate (2023). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
GOV.UK (2024). Nitrobenzene - Incident management. [Link]
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Application Notes and Protocols for the Safe Handling of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the safe handling procedures for (R)-1-(2-nitrophenyl)ethanamine hydrochloride, a compound utilized in specialized research and pharmaceutical development. Given the potential hazards associated with nitrophenyl and amine compounds, a stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Compound Identification and Key Properties
A foundational aspect of safe laboratory practice is the thorough understanding of the chemical and physical properties of the substances being handled.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C8H11ClN2O2[1] |
| Molecular Weight | 202.64 g/mol [1][2] |
| CAS Number | 1431699-56-7[1] |
| Appearance | Likely a solid, crystalline powder.[3] |
| Storage Conditions | 2-8°C, protected from light.[1] |
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this specific enantiomer is not widely available, the known hazards of related chemical classes—nitrophenols and amines—necessitate a cautious approach. A risk assessment must be performed before any new experimental procedure.
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Nitrophenol compounds, in general, can cause headaches, drowsiness, nausea, and cyanosis upon acute exposure.[4] The presence of the nitro group also introduces the potential for methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A robust safety framework relies on a combination of institutional engineering controls and individual protective equipment.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: The laboratory must have adequate general ventilation to dilute and remove any fugitive emissions.[8]
-
Emergency Equipment: A functional and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[6] For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[10][11]
-
Gloves: Chemically resistant gloves, such as nitrile, must be worn.[6] Gloves should be inspected before use and disposed of immediately if contamination is suspected.[2][11]
-
Protective Clothing: A lab coat must be worn to protect against skin contact.[6]
-
Respiratory Protection: For situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary.[12]
Protocols for Safe Handling and Storage
Strict adherence to established protocols is crucial for minimizing exposure and preventing accidents.
Receiving and Initial Storage
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Wearing appropriate PPE, open the package inside a fume hood.
-
Verify the container label and integrity.
-
Store the compound in a tightly sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][13] The recommended storage temperature is 2-8°C.[1]
Experimental Workflow: Weighing and Solution Preparation
This protocol outlines the critical steps for safely preparing a solution from the solid compound. The entire workflow must be performed inside a chemical fume hood.
Caption: Safe workflow for weighing and dissolving this compound.
Causality Behind Key Steps:
-
Step 4 (Critical Step): Transferring the solid slowly and carefully is crucial to prevent the generation of airborne dust, which poses a significant inhalation hazard.[2][14]
-
Step 6: Adding the solvent to the solid, rather than the other way around, helps to control the dissolution process and minimize splashing. For acids, always add acid to water.[6][7]
-
Step 8 & 9: Thorough decontamination of the work area and proper disposal of waste are essential to prevent cross-contamination and secondary exposure.[7][10]
Emergency and Spill Procedures
Preparedness is key to effectively managing unforeseen incidents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]
Spill Response
-
Small Spill:
-
Alert others in the area and evacuate if necessary.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[7]
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill without specialized training and equipment.[7]
-
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, state, and federal regulations.[7]
References
-
Angene Chemical. (2024). Safety Data Sheet for (S)-1-(2-Nitrophenyl)ethanamine hydrochloride. [Link]
-
Shaanxi Lighte Optoelectronics Material Co., Ltd. Product Information for this compound. [Link]
-
Envirofluid. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
NCBioNetwork. (2014). Safe Chemical Handling / Lab Safety Video Part 5. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Nitrophenol. [Link]
-
U.S. Environmental Protection Agency (EPA). 4-Nitrophenol Hazard Summary. [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 12. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and enantiomeric purity of this critical chiral intermediate. Drawing from established protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to frequently encountered issues.
Overview of Synthesis
The primary route to (R)-1-(2-nitrophenyl)ethanamine involves the asymmetric reduction of the prochiral ketone, 2'-nitroacetophenone. This is typically followed by salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride salt. While seemingly straightforward, achieving high yield and, crucially, high enantiomeric excess (e.e.) requires careful control of reaction parameters.
Below is a generalized workflow for the synthesis:
Caption: General workflow for the synthesis of (R)-1-(2-nitrophenyl)ethanamine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Section 1: Asymmetric Reduction Step
Q1: My yield is consistently low after the asymmetric reduction of 2'-nitroacetophenone. What are the likely causes?
A1: Low yield in this step often points to one of several factors related to the reducing agent, catalyst, or reaction conditions.
-
Cause 1: Inactive or Decomposed Reducing Agent. Borane complexes (e.g., borane-THF or borane-dimethyl sulfide) are common reducing agents. These are sensitive to moisture and air.[1][2] Exposure can lead to decomposition, reducing the available hydride for the reaction.
-
Solution: Always use freshly opened or properly stored borane reagents. Ensure your glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Catalyst Inactivity. Chiral catalysts, such as oxazaborolidines (e.g., CBS catalyst), are crucial for enantioselectivity and can also influence reaction rates.[3] Catalyst poisoning or degradation can significantly lower the yield.
-
Solution: Use high-purity catalyst from a reliable source. Avoid introducing impurities that could act as catalyst poisons.
-
-
Cause 3: Suboptimal Temperature Control. The reduction is typically performed at low temperatures to maximize enantioselectivity. However, if the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider allowing it to warm slowly to room temperature to drive it to completion. The optimal temperature profile may require empirical determination.
-
-
Cause 4: Side Reactions. The nitro group on the aromatic ring can sometimes be reduced by strong reducing agents, especially under harsh conditions, leading to undesired byproducts.
-
Solution: Use a milder, more selective reducing agent if possible. Sodium borohydride is generally not strong enough to reduce the nitro group under standard conditions.[4] Careful control of stoichiometry and temperature is key to minimizing this side reaction.
-
Q2: The enantiomeric excess (e.e.) of my (R)-amine product is poor. How can I improve it?
A2: Achieving high enantioselectivity is the primary challenge of this synthesis. Poor e.e. is almost always linked to the catalytic system.
-
Cause 1: Inefficient Chiral Catalyst. The choice and quality of the chiral catalyst are paramount. For oxazaborolidine-catalyzed reductions, the structure of the catalyst directly influences the stereochemical outcome.[5]
-
Solution:
-
Catalyst Selection: Ensure you are using a catalyst known to be effective for this type of ketone reduction. The (S)-CBS catalyst is typically used to produce the (R)-alcohol, which is then converted to the amine.
-
Catalyst Loading: While catalytic, a certain minimum loading is required for efficient asymmetric induction. Experiment with catalyst loading (e.g., 5-10 mol%) to find the optimal balance between cost and enantioselectivity.
-
Slow Addition: The rate of addition of the ketone to the pre-formed catalyst-borane complex is critical. A slow, controlled addition helps maintain the catalytic cycle's integrity and prevents the uncatalyzed, non-selective reduction from dominating.[5]
-
-
-
Cause 2: Alternative Synthetic Strategies - Biocatalysis. For challenging separations or to improve green chemistry metrics, consider biocatalytic methods.
-
Solution: Enzymes such as transaminases (TAs) or alcohol dehydrogenases (ADHs) can offer extremely high enantioselectivity.[6][7][8] Reductive aminases, for instance, can directly convert a ketone to a chiral amine with high e.e.[8] While requiring different experimental setups, these methods can provide access to enantiopure products.[9][10][11]
-
-
Cause 3: Post-Reaction Resolution. If optimizing the asymmetric reduction is not feasible, a kinetic resolution of the racemic amine can be employed.
-
Solution: This involves using an enzyme (e.g., a lipase) and an acylating agent to selectively acylate one enantiomer, allowing for the separation of the unreacted (and now enriched) amine from the newly formed amide.[12] This method is limited to a theoretical maximum yield of 50% for the desired enantiomer.
-
Caption: Decision tree for troubleshooting low enantiomeric excess.
Section 2: Salt Formation and Purification
Q3: I am having difficulty precipitating the hydrochloride salt, or the resulting solid is oily/impure.
A3: Issues during salt formation and purification are common and usually relate to solvent choice, moisture, or residual impurities.
-
Cause 1: Improper Solvent System. The solubility of the amine hydrochloride salt is highly dependent on the solvent.[13] If the solvent is too polar (like ethanol), the salt may remain fully dissolved.[14]
-
Solution: A common and effective method is to dissolve the free base amine in a non-polar, aprotic solvent like diethyl ether or methyl tert-butyl ether (MTBE) and then add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or HCl in diethyl ether).[15] The hydrochloride salt is typically insoluble in these systems and will precipitate out as a clean solid.
-
-
Cause 2: Presence of Water. Water can interfere with the crystallization process, often leading to the formation of oils or gummy solids instead of a fine crystalline powder.
-
Solution: Ensure the free base amine is thoroughly dried before attempting salt formation. Use anhydrous solvents for both dissolving the amine and for the HCl solution. If the free base was obtained after an aqueous workup, ensure it is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is completely removed.
-
-
Cause 3: Impurities from the Previous Step. If the crude amine from the reduction step contains significant impurities, these can co-precipitate with the hydrochloride salt or inhibit crystallization altogether.
-
Solution:
-
Purify the Free Base: Before salt formation, consider purifying the crude amine via flash column chromatography.
-
Recrystallization: This is the most powerful tool for purifying the final salt. Isopropanol is often a preferred solvent for recrystallizing amine hydrochloride salts.[14] You can also try mixed solvent systems, such as ethanol/ether, to achieve optimal purity. The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly to form high-purity crystals.
-
-
Q4: How can I remove inorganic salts (like NaCl) from my final product?
A4: Inorganic salts can be introduced if an aqueous HCl solution is used for salt formation, followed by neutralization and extraction steps.
-
Solution: The most straightforward way to avoid this is to use anhydrous HCl (gas or in an organic solvent) for the precipitation. If you must use aqueous HCl, the purification of the final hydrochloride salt becomes critical.
-
Free-Basing and Re-precipitation: A robust method is to take up the crude salt in a mixture of water and an organic solvent (like dichloromethane). Basify the aqueous layer (e.g., with NaOH) to convert the amine salt back to the free base, which will move into the organic layer. Separate the layers, dry the organic phase, and then re-precipitate the hydrochloride salt using an anhydrous HCl solution as described in A3.[16]
-
Solvent Washing: Since inorganic salts are generally insoluble in many organic solvents, washing the crude, solid hydrochloride product with a solvent like acetone or ethyl acetate can help remove them.[14]
-
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2'-Nitroacetophenone
This protocol is a general guideline and may require optimization.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the chiral oxazaborolidine catalyst (e.g., (S)-CBS catalyst, 5-10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Complex Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0-5 °C. Slowly add a borane solution (e.g., 1.0 M solution of borane-THF complex, 1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature. Stir for 15-20 minutes to allow for the formation of the catalyst-borane complex.
-
Ketone Addition: Dissolve 2'-nitroacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours. It is critical to maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC. The reaction may take several hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C. This will react with any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. Add a mild acid (e.g., 1 M aqueous HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-1-(2-nitrophenyl)ethanol. This alcohol is then typically converted to the amine in subsequent steps (not detailed here).
Protocol 2: Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude (R)-1-(2-nitrophenyl)ethanamine free base in a minimal amount of a suitable solvent like diethyl ether or MTBE.
-
Precipitation: While stirring, slowly add a solution of 4 M HCl in dioxane (1.0-1.1 equivalents). A white or off-white precipitate should form immediately.
-
Isolation: Continue stirring for 30-60 minutes at room temperature. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
-
Recrystallization: Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.
Data Summary Table
The following table provides typical ranges for key reaction parameters. These should be optimized for your specific laboratory conditions.
| Parameter | Value | Rationale / Notes |
| Asymmetric Reduction | ||
| Catalyst Loading | 5 - 10 mol% | Balances reaction rate and enantioselectivity against cost. |
| Borane Equivalents | 1.0 - 1.5 eq. | Ensures complete reduction of the ketone. |
| Reaction Temperature | 0 - 5 °C | Lower temperatures generally favor higher enantioselectivity. |
| Ketone Addition Time | 1 - 2 hours | Slow addition is crucial to prevent uncatalyzed background reaction. |
| Salt Formation | ||
| HCl Equivalents | 1.0 - 1.1 eq. | A slight excess ensures complete conversion to the salt. |
| Recrystallization Solvent | Isopropanol | Generally provides good solubility when hot and poor solubility when cold for amine HCl salts.[14] |
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
DeMong, D. E., & Williams, R. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2010). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Chirality, 22(1), 1-5. [Link]
- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
Khobragade, T. P., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Wikipedia. [Link]
-
Pace, V., et al. (2011). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 7, 1047-1051. [Link]
-
Curran, D. P., et al. (2011). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry. [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). This compound. [Link]
- Google Patents. (2013). CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.
-
Ghanem, A., et al. (2017). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 7(6), 4106-4114. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Bioresource Technology, 101(11), 3825-3829. [Link]
- Google Patents. (2015). WO 2015/155664 A1.
-
Wang, X.-Q. (2012). Optimization of p-nitrophenyl ethanol ether synthesis. Zhongbei Daxue Xuebao (Ziran Kexue Ban)/Journal of North University of China (Natural Science Edition), 33(3), 309-312+330. [Link]
-
Al-Zuhairi, A. J. (2017). BIOCATALYTIC ASYMMETRIC REDUCTION OF α-HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. [Link]
-
Wu, S., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789398. [Link]
-
Brunel, J. M., et al. (2001). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. Catalysis Letters, 75(3-4), 227-230. [Link]
-
Al-Zuhairi, A. J., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]
-
Kim, D., & Movassaghi, M. (2016). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 55(48), 15122-15126. [Link]
- Google Patents. (2011). WO2011146610A2 - An enantioselective synthesis of chiral amines for the production of rotigotine.
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- 1. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid [beilstein-journals.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
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- 7. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 9. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
Technical Support Center: Purification of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This guide is designed to provide expert advice and practical troubleshooting strategies to address the unique purification challenges associated with this chiral amine hydrochloride salt. As Senior Application Scientists, we understand that achieving high purity and enantiomeric excess is critical for your research and development endeavors. This resource combines in-depth scientific principles with field-proven techniques to help you navigate common obstacles and optimize your purification protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering insights into their causes and providing step-by-step solutions.
Issue 1: Persistent Impurities After Initial Crystallization
Question: I've performed an initial crystallization of my crude this compound, but HPLC analysis still shows the presence of significant impurities. What are the likely sources of these impurities and how can I remove them?
Answer:
Probable Causes:
-
Starting Material Impurities: The most common source of impurities is often the starting materials used in the synthesis. For instance, the synthesis of the related compound 2-(2-nitrophenyl)ethanamine can originate from 2-nitrophenylacetonitrile, and any unreacted starting material or side-products can carry through.[1]
-
Side-Reaction Products: The synthesis of chiral amines can lead to various side-products. In the case of nitrophenyl compounds, these could include regioisomers or over-alkylation products.
-
Residual Solvents: Inadequate drying can leave residual solvents trapped within the crystal lattice.
-
Co-precipitation of Related Substances: Impurities with similar solubility profiles to the desired product can co-precipitate during crystallization.
Step-by-Step Solution:
-
Identify the Impurity: If possible, use techniques like LC-MS to identify the mass of the impurity. This can provide clues about its structure and potential origin.
-
Solvent Washing: Before recrystallization, wash the crude solid with a solvent in which the desired product has low solubility, but the impurity is more soluble. Solvents like ethyl acetate or hexane can be effective for removing non-polar impurities.[2]
-
Recrystallization with a Different Solvent System: If the initial recrystallization solvent was not effective, a change in solvent system is warranted. For amine hydrochlorides, a common strategy is to dissolve the salt in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or isopropyl alcohol) to induce precipitation.[2] Isopropyl alcohol is often preferred over ethanol for recrystallizing hydrochloride salts due to the lower solubility of the salt in it.[2]
-
Activated Carbon Treatment: If colored impurities are present, dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb these impurities. However, be aware that this can sometimes lead to product loss.
-
Acid-Base Extraction: This is a powerful technique for purifying amines.
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution with a base like sodium hydroxide to a pH above the pKa of the amine (for 2-(2-nitrophenyl)ethanamine, the predicted pKa is around 9.37) to deprotonate the ammonium salt and form the free amine.[1]
-
Extract the free amine into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate.
-
Filter and then carefully add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the purified hydrochloride salt.
-
Causality Explained: The acid-base extraction works by exploiting the change in solubility of the amine. The hydrochloride salt is water-soluble, while the free amine is soluble in organic solvents. Most non-basic organic impurities will remain in the organic layer during the initial basification and extraction, while acidic impurities will remain in the aqueous layer as their corresponding salts.
Issue 2: Poor Enantiomeric Purity (Low %ee)
Question: My product shows a low enantiomeric excess (%ee) after synthesis and initial purification. How can I improve the chiral purity of this compound?
Answer:
Probable Causes:
-
Incomplete Chiral Resolution: If the synthesis involves a classical resolution of a racemic mixture, the separation of diastereomeric salts may have been incomplete.[3][4]
-
Racemization: Although less common for this specific compound under standard conditions, some chiral amines can racemize under harsh pH or temperature conditions.
Step-by-Step Solution:
-
Diastereomeric Salt Recrystallization: This is the most common method for enhancing the enantiomeric purity of chiral amines.[3][4]
-
Convert the enantiomerically enriched hydrochloride salt back to the free amine using an acid-base extraction as described in the previous section.
-
Select a chiral acid (a resolving agent) to form diastereomeric salts. Common choices include tartaric acid, camphorsulfonic acid, or mandelic acid.[3]
-
Dissolve the free amine in a suitable solvent and add the chiral acid.
-
The two diastereomeric salts formed will have different solubilities. Perform a fractional crystallization to selectively precipitate one diastereomer. This process may need to be repeated to achieve high diastereomeric purity.
-
Once a diastereomer is purified, treat it with a base to liberate the enantiomerically pure free amine.
-
Finally, convert the pure (R)-amine back to its hydrochloride salt.
-
-
Chiral Chromatography: For smaller scale purifications or when crystallization methods fail, chiral HPLC can be an effective, albeit more expensive, method for separating enantiomers.
Expert Insight: The success of diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. It is often necessary to screen several combinations to find the optimal conditions for separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store the compound at 2-8°C and protected from light.[5] Amine salts can be sensitive to light and temperature, which could potentially lead to degradation over time.
Q2: Are there any known thermal stability issues with this compound?
A2: Nitroaromatic compounds can have thermal stability concerns. While many simple nitroaromatic compounds melt and evaporate without decomposition, the presence of other functional groups can influence their thermal behavior.[6] It is advisable to avoid excessive heating during purification processes like recrystallization and to perform a thermal analysis (e.g., DSC or TGA) if the compound will be subjected to high temperatures.
Q3: My compound is an oil, not a solid. How can I crystallize it?
A3: If this compound is obtained as an oil, it may be due to the presence of impurities or residual solvent. Try dissolving the oil in a minimal amount of a suitable solvent and then slowly adding a non-solvent to induce precipitation. For example, dissolve the oil in a small amount of isopropanol and then slowly add diethyl ether until turbidity is observed, then allow it to stand and crystallize.
Q4: What are some suitable solvent systems for recrystallizing this compound?
A4: Good solvent systems for recrystallizing amine hydrochloride salts often involve a polar solvent to dissolve the salt and a less polar co-solvent to induce precipitation. Some combinations to consider are:
-
Isopropanol/Diethyl ether[2]
-
Ethanol/Ethyl acetate
-
Methanol/Dichloromethane
The optimal solvent system will depend on the specific impurities present and may require some experimentation to determine.
Visualizing Purification Workflows
General Purification Strategy
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for purifying the target compound.
Decision Flowchart for Purification Method Selection
This flowchart can help in deciding the appropriate purification technique based on the nature of the impurities.
Caption: A decision-making flowchart for selecting a purification method.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 202.64 g/mol | [7] |
| Predicted pKa | 9.37 ± 0.10 | [1] |
| Storage | 2-8°C, protect from light | [5] |
Experimental Protocols
Protocol 1: General Recrystallization
-
Place the crude this compound in a clean flask.
-
Add a minimal amount of a hot polar solvent (e.g., isopropanol) to dissolve the solid completely.
-
Slowly add a less polar co-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold co-solvent.
-
Dry the crystals under vacuum.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolve the crude hydrochloride salt in deionized water.
-
Slowly add a 1 M solution of sodium hydroxide with stirring until the pH of the solution is >10.
-
Transfer the solution to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
To the filtrate, slowly add a solution of HCl in diethyl ether or isopropanol with stirring until precipitation is complete.
-
Collect the purified hydrochloride salt by vacuum filtration, wash with a small amount of the ether or isopropanol, and dry under vacuum.
References
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available at: [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]
-
Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. SpringerLink. Available at: [Link]
-
4-Nitrophenol. Wikipedia. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
4-nitrophenol. NIST/TRC Web Thermo Tables. Available at: [Link]
- Recovery of amines from by-product chloride salts. Google Patents.
-
Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
- Kinetic resolution of chiral amines. Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
This compound. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
Welcome to the dedicated technical support guide for the synthesis of (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. We will move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your work.
The synthesis of this specific chiral amine is a critical step in various pharmaceutical pathways. Its value lies in the precise stereochemistry and the presence of the nitro group, a versatile handle for further chemical transformations. However, the journey from starting materials to the final, pure hydrochloride salt is often fraught with potential side reactions and purification challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, observable problems in the laboratory. Each entry details the underlying chemical causes, diagnostic procedures, and actionable solutions.
Q1: My overall yield is significantly lower than expected. What are the common points of material loss?
Low yield is a multi-faceted problem that can arise from several stages of the synthesis. The most common synthetic approach involves the asymmetric reduction of 2'-nitroacetophenone. Let's break down the likely culprits.
Potential Cause 1: Incomplete Reduction of the Ketone The conversion of the ketone in 2'-nitroacetophenone to the secondary amine is the core transformation. If this reaction does not go to completion, your primary contaminant will be the starting material.
-
Diagnosis: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate/Hexane) to compare your crude reaction mixture to a spot of the 2'-nitroacetophenone starting material.[1] High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment.
-
Solution:
-
Catalyst Activity: Ensure your asymmetric hydrogenation catalyst is active. If using a pre-catalyst, confirm that the activation procedure is followed correctly. For borane-based reductions, ensure the reagent is fresh and has not been deactivated by moisture.
-
Hydrogen Pressure: For catalytic hydrogenations, insufficient H₂ pressure can lead to slow or stalled reactions. Ensure your reactor is properly sealed and pressurized to the recommended level for your specific catalyst system.
-
Reaction Time: Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.
-
Potential Cause 2: Competing Side Reactions of the Nitro Group The nitro group is highly susceptible to reduction, and its transformation can proceed through several intermediates, such as nitroso and hydroxylamine species.[2][3] These intermediates can undergo undesirable condensation reactions or be more difficult to separate from the desired product.
-
Diagnosis: The formation of dark, tarry substances or a complex mixture of spots on a TLC plate often points to these side reactions. LC-MS analysis is invaluable for identifying the molecular weights of these byproducts.
-
Solution:
-
Chemoselectivity: The choice of catalyst and reaction conditions is paramount. Some catalysts are more chemoselective for ketone reduction in the presence of a nitro group. If you are experiencing significant nitro group reduction, consider a milder reducing agent or a catalyst system known for its selectivity. For example, certain rhodium or ruthenium-based asymmetric catalysts can be highly effective.[4]
-
Temperature Control: Exothermic reactions can lead to a loss of selectivity. Maintain strict temperature control throughout the reaction.
-
Potential Cause 3: Purification and Isolation Losses The desired amine is basic and can be challenging to handle during workup and purification.
-
Diagnosis: Analyze both the aqueous and organic layers after extraction to see if your product is being lost. Check the filter cake and mother liquor after crystallization of the hydrochloride salt.
-
Solution:
-
Acid/Base Extraction: To isolate the amine from neutral organic byproducts, perform an acid wash (e.g., with 1M HCl) to pull the amine into the aqueous phase as its hydrochloride salt. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free amine into an organic solvent.[5]
-
Salt Formation: When forming the hydrochloride salt for final isolation, the choice of solvent is critical. The salt should be insoluble in the chosen solvent (e.g., diethyl ether, MTBE, or isopropanol are commonly used) to ensure maximum precipitation. Ensure anhydrous conditions, as water can interfere with crystallization.
-
Q2: The enantiomeric excess (e.e.) of my product is poor. How can I improve stereoselectivity?
Achieving high enantiopurity is the primary goal of this synthesis. Low e.e. indicates a problem with the stereochemical control of the reaction.
Potential Cause 1: Catalyst Deactivation or Racemization The chiral catalyst or auxiliary is the source of stereocontrol. Its effectiveness can be compromised.
-
Diagnosis: A consistently low e.e. points to a fundamental issue with the catalytic cycle. Chiral HPLC is the standard method for determining the e.e. of your product.
-
Solution:
-
Catalyst Purity & Loading: Use a catalyst from a reputable source with a guaranteed optical purity. Ensure the catalyst loading is optimized; too little may result in a slow reaction with a more significant background (non-asymmetric) reaction.
-
Solvent and Temperature: The solvent can play a crucial role in the transition state of the asymmetric induction step. Screen a variety of solvents (e.g., methanol, ethanol, dichloromethane, THF) as recommended for your specific catalyst system. Temperature also has a significant impact; lower temperatures often lead to higher enantioselectivity, albeit at the cost of reaction speed.
-
Potential Cause 2: Racemization of the Product Chiral amines can be susceptible to racemization, especially under harsh conditions.[6] The benzylic proton in your product is acidic and can be abstracted, leading to a planar imine intermediate that can be re-protonated from either face, causing racemization.[7][8]
-
Diagnosis: If the e.e. of the crude product is high but decreases significantly after purification or workup, racemization is the likely cause.
-
Solution:
-
Avoid Harsh Conditions: Avoid exposing the purified amine to high temperatures or strong bases for extended periods.[7]
-
Prompt Conversion to Salt: Once the free amine is purified, convert it promptly to its stable hydrochloride salt. The protonation of the amine nitrogen significantly reduces the likelihood of racemization.
-
Visualizing the Synthetic Challenges
To better understand the process, let's visualize the key decision points and reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing chirality in this synthesis?
There are two primary strategies:
-
Asymmetric Synthesis: This involves the direct conversion of the achiral precursor, 2'-nitroacetophenone, into the single desired (R)-enantiomer. The most powerful method for this is catalytic asymmetric hydrogenation, which uses a chiral transition metal catalyst (often based on Ruthenium or Rhodium) to deliver hydrogen stereoselectively.
-
Chiral Resolution: This approach begins with a non-stereoselective reduction of 2'-nitroacetophenone to create a racemic mixture of the (R) and (S) amines.[9] This mixture is then reacted with a chiral resolving agent (like (R,R)-tartaric acid or (S)-mandelic acid) to form a pair of diastereomeric salts.[10] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized and separated. The desired amine is then recovered by breaking the salt. While effective, this method has a theoretical maximum yield of 50% unless the unwanted enantiomer can be racemized and recycled.[9]
Q2: What are the critical parameters to control during catalytic hydrogenation?
Catalytic hydrogenation is a powerful but sensitive technique. Success hinges on controlling several key variables:
-
Catalyst Selection & Loading: Choose a catalyst known for high activity and selectivity for your specific transformation. Loading is typically between 0.01 to 1 mol%.
-
Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate. Typical pressures range from 50 to 500 psi.
-
Temperature: Temperature affects both reaction rate and selectivity. While higher temperatures speed up the reaction, they can also promote side reactions and decrease enantioselectivity.[3]
-
Solvent: The solvent must dissolve the substrate and not poison the catalyst. Alcohols like methanol or ethanol are common choices.
-
Agitation: Efficient stirring is crucial to ensure good mass transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface.
Q3: What analytical techniques are essential for monitoring this synthesis?
A multi-faceted analytical approach is required for robust process control.
| Technique | Purpose | Key Information Provided |
| TLC | Rapid, qualitative reaction monitoring. | Presence/absence of starting material, formation of major products/byproducts. |
| HPLC (Achiral) | Quantitative analysis of reaction progress. | Purity of the product, quantification of starting material and byproducts. |
| HPLC (Chiral) | Determination of stereochemical purity. | Enantiomeric excess (e.e.), ratio of (R) to (S) enantiomers. |
| LC-MS | Identification of unknown byproducts. | Molecular weights of components in the reaction mixture. |
| NMR (¹H, ¹³C) | Structural confirmation of starting material, intermediates, and final product. | Confirms the chemical structure and purity of isolated compounds. |
Table 1: Key analytical techniques and their applications in the synthesis.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a generalized workflow for separating the racemic amine using a chiral acid.
Objective: To isolate (R)-1-(2-nitrophenyl)ethanamine from a racemic mixture.
Materials:
-
Racemic 1-(2-nitrophenyl)ethanamine
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid, 0.5 equivalents)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
1M NaOH solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
3M HCl in Isopropanol (or similar anhydrous HCl source)
Procedure:
-
Dissolution: Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable warm solvent (e.g., methanol).
-
Salt Formation: In a separate flask, dissolve the chiral resolving agent (0.5 eq.) in the same solvent and add it slowly to the amine solution while stirring. The 0.5 equivalence is often optimal for achieving high enantiomeric enrichment in the first crystallization.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Enantiomeric Purity Check: Liberate a small sample of the amine from the salt by dissolving it in water, basifying with NaOH, and extracting with DCM. Analyze the DCM layer by chiral HPLC to determine the e.e.
-
Recrystallization (if needed): If the e.e. is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the solvent to further enhance its purity.
-
Liberation of the Free Amine: Once the desired e.e. is achieved, dissolve the bulk of the salt in water. Add 1M NaOH solution until the pH is >10 to deprotonate the amine.
-
Extraction: Extract the free (R)-amine into an organic solvent like DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Do not use excessive heat to avoid racemization.
-
Final Salt Formation: Dissolve the purified free amine in a minimal amount of a solvent like isopropanol and add the anhydrous HCl solution dropwise until precipitation is complete. Filter the resulting solid, wash with a non-polar solvent (like diethyl ether), and dry under vacuum to yield the final this compound.
References
- CN107759477A: A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- CN109776245A: A kind of method for preparing chiral alcohol by iridium-catalyzed asymmetric hydrogenation.
-
Briciu, C. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2496–2500. [Link]
-
Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 570–575. [Link]
-
ResearchGate : Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate Publication. [Link]
- CN104151170A: 4-nitrophenethylamine hydrochloride and preparation method thereof.
- US6002045A: Racemisation of amines.
-
Mettler Toledo : Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. [Link]
-
University of Leeds Thesis : Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Repository. [Link]
-
Wikipedia : Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]
-
Masaryk University : Synthesis of 3-nitroacetophenone. Masaryk University Educational Material. [Link]
-
Onyx Scientific : Chiral Resolution Screening. Onyx Scientific Website. [Link]
-
Sciencemadness.org : Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Journal of the Indian Chemical Society. [Link]
-
ResearchGate : Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate Publication. [Link]
-
YouTube : How to purify Amine? MH Chem Channel. [Link]
-
The Journal of Organic Chemistry : Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
-
RSC Publishing : Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology. [Link]
-
NIH National Library of Medicine : Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines. Molecules. [Link]
-
ResearchGate : Hydrogenation of nitrobenzene a Catalytic performance for the hydrogenation of nitrobenzene by Pt2/mpg-C3N4 and other reference samples. ResearchGate Publication. [Link]
-
Master Organic Chemistry : Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry Blog. [Link]
-
Request PDF : A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. ResearchGate. [Link]
-
Thieme E-Journals : Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Synthesis. [Link]
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Technical Support Center: Optimization of Reaction Conditions for (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Welcome to the technical support resource for the synthesis and optimization of (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into optimizing this critical synthesis. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, and achieving high yield and enantiopurity is paramount.[1][2][3]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for producing (R)-1-(2-nitrophenyl)ethanamine with high enantiopurity?
The most direct and industrially favored approach for synthesizing α-chiral amines is the asymmetric hydrogenation of a prochiral precursor, such as a ketone or an imine.[2] For (R)-1-(2-nitrophenyl)ethanamine, the asymmetric hydrogenation of 2'-nitroacetophenone is a highly effective strategy. This method involves the use of a transition metal catalyst (commonly Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.
The chiral ligand creates a three-dimensional environment that forces the hydrogen to add to one face of the ketone preferentially, leading to the formation of one enantiomer over the other. This process is often highly efficient, offering excellent enantioselectivity under optimized conditions.[4]
Caption: General workflow for the synthesis of the target compound.
Q2: How do I select an appropriate chiral catalyst and ligand system for the asymmetric hydrogenation?
The choice of the catalyst-ligand system is the most critical factor for achieving high enantiomeric excess (ee). There is no universal catalyst; the optimal choice depends on the specific substrate. However, for the asymmetric hydrogenation of aromatic ketones, catalyst systems based on Ruthenium (Ru) are often highly successful.
Key Considerations:
-
Metal Precursor: Ru(II) complexes are common starting points.
-
Chiral Ligand: Bidentate phosphine ligands, such as those from the BINAP family, are widely used. The ligand's structure (its bite angle, steric bulk, and electronic properties) dictates the shape of the chiral pocket around the metal center.
-
Screening: It is standard practice to perform a high-throughput screening of several catalyst/ligand combinations to identify the most effective system for your specific substrate and conditions.[5]
A mismatch between the substrate and the catalyst's chiral environment is a primary cause of poor stereoselectivity.[4]
Q3: What are the most critical reaction parameters to optimize for this synthesis?
Once a promising catalyst system is identified, several reaction parameters must be fine-tuned to maximize both chemical yield and enantioselectivity.
| Parameter | Typical Range | Rationale and Expert Insights |
| Hydrogen Pressure | 1 - 50 bar | Higher pressure generally increases the reaction rate but can sometimes have a negative impact on enantioselectivity. The optimal pressure balances reaction time with stereochemical control. |
| Temperature | 0 - 80 °C | Lower temperatures often lead to higher enantioselectivity because the energy difference between the two diastereomeric transition states becomes more significant.[6] However, this comes at the cost of a slower reaction rate. |
| Solvent | Methanol, Ethanol, Toluene, THF | The solvent can influence catalyst solubility, activity, and even the enantioselectivity of the reaction. Protic solvents like methanol or ethanol are common for these hydrogenations. |
| Catalyst Loading | 0.01 - 1 mol% | A lower catalyst loading is economically desirable but may require longer reaction times or more forcing conditions. Start with a higher loading (e.g., 0.5 mol%) and optimize downwards once other conditions are set. |
| Substrate Conc. | 0.1 - 1.0 M | Higher concentrations are better for throughput, but can sometimes lead to issues with solubility or catalyst inhibition. |
Q4: How can I accurately determine the yield and enantiomeric excess (ee) of my product?
Accurate analysis is non-negotiable for any asymmetric synthesis. A combination of techniques is required to assess the outcome of your optimization experiments.
-
Yield Determination: The concentration of the chiral amine product can be quantified using methods like fluorescence indicator displacement assays or, more traditionally, by NMR with an internal standard.[5]
-
Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of chiral amines.[7][8] The two enantiomers will interact differently with the chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification. Supercritical Fluid Chromatography (SFC) is a faster, "greener" alternative to HPLC that also provides excellent resolution for many chiral separations.[7][9]
Protocol: Sample Preparation for Chiral HPLC Analysis
-
Prepare a Stock Solution: Accurately weigh ~1 mg of your crude or purified product and dissolve it in a known volume (e.g., 1.0 mL) of a suitable solvent (typically the mobile phase, such as a hexane/isopropanol mixture).
-
Filter: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Dilute: Dilute the stock solution to an appropriate concentration for UV detection (e.g., ~0.1 mg/mL).
-
Inject: Inject the sample onto a pre-equilibrated chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®) and analyze the resulting chromatogram.[7]
-
Calculate ee: The ee is calculated from the peak areas of the two enantiomers (R and S) using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Q5: What is the best practice for isolating and purifying the final (R)-1-(2-nitrophenyl)ethanamine as a hydrochloride salt?
The free amine product is often an oil, making it difficult to handle and purify. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate and purify.
Procedure:
-
Solvent Removal: After the reaction is complete and the catalyst has been removed (e.g., by filtration through silica gel), remove the reaction solvent under reduced pressure.
-
Redissolve: Dissolve the crude free amine in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or isopropanol.[10]
-
Acidification: Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to the stirred solution of the amine.[11] Using anhydrous HCl is crucial to avoid introducing water, which can interfere with crystallization.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.
-
Isolation and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of the cold solvent (e.g., cold diethyl ether) to remove soluble impurities.[10]
-
Drying: Dry the purified salt under vacuum to remove residual solvent.
If inorganic salts are present as impurities, it may be necessary to first neutralize the salt back to the free base, extract with an organic solvent, dry the organic layer, and then re-precipitate the hydrochloride salt.[12]
Troubleshooting Guide
Problem: My reaction shows low or no enantiomeric excess (ee).
Low ee is one of the most common challenges in asymmetric catalysis. A systematic approach is required to diagnose the root cause.
Caption: Decision tree for diagnosing the cause of low ee.
Detailed Breakdown:
-
Analytical Error: Before optimizing the reaction, confirm that your chiral HPLC or SFC method can resolve the racemic mixture. An inappropriate column or mobile phase may show a single peak even for a racemic sample.
-
Catalyst Purity & Handling: Chiral catalysts are often sensitive to air and moisture.[6] Impurities can poison the catalyst or alter its structure, leading to a loss of enantioselectivity. Always use catalysts from a reputable source and handle them under an inert atmosphere (e.g., in a glovebox).
-
Reaction Temperature: As a general rule, lower reaction temperatures favor higher enantioselectivity. If your ee is low, reducing the temperature is one of the first parameters you should adjust.[4][6]
-
Reagent and Solvent Purity: Trace impurities, especially water or oxygen, can deactivate the catalyst. Ensure you are using anhydrous solvents and high-purity starting materials.
Problem: The reaction has a low conversion rate or stalls completely.
Low conversion points to issues with catalyst activity or reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may have been poisoned by impurities in the substrate or solvent, or it may have degraded due to improper handling.[6]
-
Solution: Purify the starting materials and ensure solvents are rigorously dried. Run the reaction with a fresh batch of catalyst handled under strict inert conditions.
-
-
Potential Cause 2: Insufficient Hydrogen. The reaction may be limited by the amount of hydrogen available to the catalyst.
-
Solution: Ensure the reaction vessel is properly sealed and pressurized. Increase the stirring speed to improve gas-liquid mass transfer.
-
-
Potential Cause 3: Sub-optimal Conditions. The temperature or pressure may be too low for the catalyst to be effective.
-
Solution: While high temperatures can reduce ee, a modest increase may be necessary to achieve acceptable conversion.[6] Similarly, increasing hydrogen pressure can boost the reaction rate.
-
Problem: I am observing significant side products, particularly reduction of the nitro group.
A key challenge in this synthesis is chemoselectivity: reducing the ketone without affecting the nitro group. While many asymmetric hydrogenation catalysts are selective for the C=O bond, side reactions can occur under harsh conditions.
-
Potential Cause: Overly Harsh Conditions. High temperatures, very high hydrogen pressures, or extended reaction times can lead to the reduction of the aromatic nitro group to an amine, or other undesired transformations.
-
Solution: Optimize for the mildest conditions that provide a reasonable reaction rate. Monitor the reaction by TLC or GC/MS to check for the formation of byproducts and stop the reaction as soon as the starting material is consumed.
-
-
Potential Cause: Incorrect Catalyst Choice. Some catalysts are inherently less chemoselective than others.
-
Solution: If chemoselectivity is a persistent issue, screening different metal catalysts (e.g., comparing a Ru-based catalyst with an Ir-based one) may be necessary.
-
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. Benchchem.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.
- Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. ACS Publications.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH.
- Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Publications.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate.
- Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. Benchchem.
- Purification of Hydrochloride. ECHEMI.
- Nitrostyrene reduction. Reddit.
- Purification of organic hydrochloride salt? ResearchGate.
- "3-Nitro-N-phenylthiophen-2-amine" synthesis side reactions and byproducts. Benchchem.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
troubleshooting low enantioselectivity with (R)-1-(2-nitrophenyl)ethanamine
Welcome to the technical support center for (R)-1-(2-nitrophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral primary amine in their asymmetric synthesis projects. Low enantioselectivity can be a significant hurdle, stemming from a variety of subtle and overt experimental factors. This resource provides a structured, in-depth approach to troubleshooting, moving beyond simple checklists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is (R)-1-(2-nitrophenyl)ethanamine, and what are its primary applications in asymmetric synthesis?
(R)-1-(2-nitrophenyl)ethanamine is a chiral primary amine frequently employed as a resolving agent or as a precursor for chiral ligands and organocatalysts.[1][2][3] Its utility stems from the presence of a stereogenic center and the unique electronic properties conferred by the ortho-nitro group on the phenyl ring. This electron-withdrawing group can influence the acidity of the amine proton and the steric environment of the chiral center, which are critical for achieving high stereoselectivity in various transformations.[4] It is often used in the synthesis of chiral auxiliaries, ligands for transition-metal catalysis, and as a key building block for more complex chiral molecules.[5]
Q2: I'm observing low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?
When encountering poor enantioselectivity, it's crucial to start with the fundamentals before exploring more complex variables.[6]
-
Verify Reagent Purity: Confirm the enantiomeric and chemical purity of your (R)-1-(2-nitrophenyl)ethanamine. Impurities, especially the (S)-enantiomer, will directly decrease the observed ee.[6] Chiral HPLC or derivatization (e.g., with Mosher's acid) followed by NMR analysis can verify enantiopurity.
-
Ensure Anhydrous Conditions: Moisture is a common culprit in reactions involving sensitive organometallic species or intermediates that can be hydrolyzed. Use oven-dried glassware, fresh anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen).[6]
-
Check Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) frequently enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[7] Ensure your cooling bath is stable and accurately monitored.
Troubleshooting Guide: Low Enantioselectivity
This section provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Section 1: Reagent and Substrate Integrity
Q1.1: My starting amine meets the supplier's specifications, but I still suspect a purity issue. How can I rigorously assess and purify it?
While supplier specifications are a good starting point, batch-to-batch variability can occur.
-
Advanced Purity Analysis:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess. Develop or use a validated method with a suitable chiral stationary phase.
-
NMR with Chiral Derivatizing Agents (CDAs): Reacting the amine with a CDA like Mosher's acid chloride (MTPA-Cl) or (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid creates diastereomeric amides. The relative integration of specific, well-resolved peaks in the ¹H or ¹⁹F NMR spectrum provides a precise measure of the ee.
-
-
Purification Protocol:
-
Diastereomeric Salt Resolution: This is a classical and highly effective purification technique. React the partially racemic amine with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) in a suitable solvent.
-
The two diastereomeric salts formed will have different solubilities, allowing one to be selectively crystallized.
-
Filter the crystals and recrystallize them to enhance diastereomeric purity.
-
Liberate the free amine by treating the purified salt with a base (e.g., NaOH, NaHCO₃) and extracting it into an organic solvent.
-
Thoroughly dry and characterize the purified amine before use.
-
Q1.2: Could my substrate be the source of the problem?
Absolutely. The structure and purity of your substrate are critical.
-
Substrate Purity: Achiral impurities in the substrate can sometimes interfere with the catalyst or reaction intermediates, opening non-selective background reaction pathways. Repurify your substrate by chromatography, distillation, or recrystallization.
-
Steric and Electronic Effects: The steric bulk and electronic nature of the substrate play a crucial role in the "chiral recognition" step. If your substrate has bulky groups near the reacting center, it may hinder the optimal approach to the chiral catalyst, leading to poor facial selectivity. Consider if a substrate analog with different sterics could provide mechanistic insight. The presence of the ortho-nitro group on the amine itself introduces specific steric and electronic constraints that must be compatible with the substrate for effective stereodifferentiation.
Section 2: Reaction Conditions and Catalyst Deactivation
Q2.1: I've optimized the temperature and ensured anhydrous conditions, but the ee is still low. What other reaction parameters should I investigate?
The interplay of solvent, concentration, and additives creates the specific environment for the asymmetric induction.
-
Solvent Screening: The solvent's polarity, coordinating ability, and viscosity can dramatically influence the reaction's stereochemical outcome by altering the conformation of the transition state assembly.[8]
-
Recommendation: Screen a range of solvents with varying properties. Non-coordinating solvents like toluene and dichloromethane are often good starting points.[6] Ethereal solvents like THF or protic solvents (if compatible with the chemistry) can also be explored. A systematic screening is essential.
-
-
Concentration Effects: Both substrate and catalyst concentration can be important. Aggregation of the catalyst at high concentrations or bimolecular background reactions at high substrate concentrations can erode enantioselectivity.
-
Recommendation: Run a series of experiments varying the molarity of the reaction.
-
-
Additives and Co-catalysts: Many asymmetric reactions require additives (e.g., a Lewis acid, a Brønsted acid/base, or a drying agent like molecular sieves) to promote the desired pathway or suppress side reactions.
-
Recommendation: Re-evaluate the stoichiometry and purity of any additives. If none are used, consider if a co-catalyst known to enhance similar transformations could be beneficial. For instance, in reactions proceeding via iminium or enamine intermediates, an acidic or basic co-catalyst can be crucial.[9][10]
-
Q2.2: My reaction starts well but the enantioselectivity seems to decrease over time, or the reaction stalls. Could my catalyst be deactivating?
Catalyst deactivation is a common and often overlooked problem.[11][12][13][14] Chiral amines can be susceptible to several deactivation pathways.
-
Product Inhibition: The chiral product formed can sometimes coordinate more strongly to the catalyst than the starting material, leading to inhibition.[15] This can be diagnosed by observing a decrease in reaction rate as the conversion increases.
-
Side Reactions with Reagents/Substrates: Highly electrophilic or reactive substrates (e.g., certain nitroolefins) can irreversibly alkylate the amine catalyst, rendering it inactive.[11][13][14]
-
Formation of Off-Cycle Resting States: The catalyst can form stable, unreactive complexes with other species in the reaction mixture, effectively removing it from the catalytic cycle.
Troubleshooting Workflow: A Systematic Approach
The following diagram outlines a logical workflow for diagnosing and solving low enantioselectivity issues.
Sources
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. sci-hub.box [sci-hub.box]
- 3. Asymmetric catalysis with chiral primary amine-based organocatalysts. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective organo-cascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
Welcome to the technical support center for the purification of (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and provide answers to frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you achieve the desired purity and yield for your critical intermediate.
I. Understanding the Challenge: Common Impurities and Their Origins
The purity of this compound is paramount for its successful use in subsequent synthetic steps. Impurities can arise from the synthetic route, which commonly involves the asymmetric reduction of 2'-nitroacetophenone. Understanding the potential impurities is the first step in designing an effective purification strategy.
Most Common Potential Impurities:
-
Unreacted Starting Material: 2'-nitroacetophenone.
-
Reduction Byproduct: 1-(2-nitrophenyl)ethanol.
-
Enantiomeric Impurity: (S)-1-(2-nitrophenyl)ethanamine.
-
Residual Solvents: From the reaction or workup.
-
Inorganic Salts: From reagents or pH adjustments.
The presence of these impurities can interfere with downstream reactions, affect crystallization, and compromise the stereochemical integrity of your final compound.
II. Troubleshooting & FAQs: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My isolated product is an oil or a sticky solid and won't crystallize. What's going on?
A1: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. The most likely culprits are residual solvents or unreacted 2'-nitroacetophenone.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents: Dry the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in removing stubborn solvents, but be cautious of potential degradation.
-
Perform an Acid-Base Extraction: This is a highly effective method for removing neutral impurities like 2'-nitroacetophenone and the byproduct 1-(2-nitrophenyl)ethanol from your basic amine product.[1][2][3]
Q2: After converting to the hydrochloride salt, my yield is low. Where could my product have gone?
A2: Low yield can be attributed to several factors, from incomplete reaction to losses during workup and purification.
Troubleshooting Steps:
-
Check the pH during Extraction: During an acid-base workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent.[1][3] If the solution is not basic enough, a significant portion of your amine will remain as the protonated salt in the aqueous layer.
-
Avoid Excess Washing: When washing the final crystalline hydrochloride salt, use a minimal amount of ice-cold solvent to prevent significant product loss due to dissolution.[2]
-
Analyze the Aqueous Layers: Before discarding any aqueous layers from your extractions, it's good practice to perform a quick TLC or LC-MS analysis to ensure you are not accidentally discarding your product.
Q3: My chiral HPLC analysis shows the presence of the unwanted (S)-enantiomer. How can I improve the enantiomeric excess?
A3: The presence of the (S)-enantiomer indicates incomplete stereoselectivity in your asymmetric reduction step. While optimizing the reaction is ideal, purification methods can enhance the enantiomeric excess (e.e.).
Troubleshooting Steps:
-
Diastereomeric Recrystallization: This is a classical and effective method for resolving enantiomers.[4] By reacting your racemic or enantioenriched amine with a chiral acid (e.g., L-tartaric acid or L-dibenzoyltartaric acid), you form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be treated with a base to recover the pure (R)-enantiomer.
-
Preparative Chiral Chromatography: While more resource-intensive, preparative chiral HPLC or SFC can provide excellent separation of enantiomers, yielding a product with very high enantiomeric purity.[5][6]
Q4: My ¹H NMR spectrum looks messy, with more peaks than expected. How do I identify the impurities?
A4: A complex ¹H NMR spectrum points to the presence of multiple species. By knowing the likely impurities, you can look for their characteristic signals.
Troubleshooting Steps:
-
Look for Starting Material: Unreacted 2'-nitroacetophenone will show a characteristic singlet for the methyl group around 2.5-2.6 ppm.
-
Identify the Alcohol Byproduct: The 1-(2-nitrophenyl)ethanol byproduct will have a quartet for the methine proton (CH-OH) around 5.0-5.5 ppm and a doublet for the methyl group around 1.5 ppm.
-
Compare with Literature Data: Utilize spectral databases and literature to confirm the chemical shifts of your desired product and potential impurities.[7]
III. Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for crucial purification and analytical experiments.
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate the basic (R)-1-(2-nitrophenyl)ethanamine from neutral impurities such as unreacted 2'-nitroacetophenone and the 1-(2-nitrophenyl)ethanol byproduct.
Steps:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The neutral impurities in the organic layer can be discarded.
-
Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is > 10. This will deprotonate the amine, causing it to precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol outlines the procedure for crystallizing the purified amine as its hydrochloride salt to achieve high purity.
Steps:
-
Dissolve the purified (R)-1-(2-nitrophenyl)ethanamine free base in a minimal amount of a suitable solvent. Common choices include isopropanol, ethanol, or a mixture of methanol and diethyl ether.[8]
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. Monitor the pH with pH paper to ensure it becomes acidic.
-
The hydrochloride salt should precipitate. If it oils out, try adding a co-solvent in which the salt is less soluble (a "bad" solvent) or scratching the inside of the flask with a glass rod to induce crystallization.[1][9]
-
Stir the resulting slurry at room temperature or in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
IV. Analytical Methods for Purity Assessment
Consistent and accurate analysis is key to a successful purification.
| Analytical Technique | Purpose | Typical Parameters |
| Chiral HPLC | To determine the enantiomeric excess (e.e.) | Column: Chiral stationary phase (e.g., cyclodextrin-based or polysaccharide-based).Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems.[5][6]Detection: UV at a wavelength where the nitroaromatic chromophore absorbs (e.g., 254 nm). |
| Reverse-Phase HPLC | To assess chemical purity (presence of starting material, byproducts) | Column: C18.Mobile Phase: Gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.Detection: UV (e.g., 254 nm). |
| ¹H NMR Spectroscopy | To confirm the structure and identify impurities | Solvent: DMSO-d₆ or D₂O.Look for characteristic peaks of the product and potential impurities as described in the FAQ section.[7] |
V. Visualizing the Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision-making workflow for purification.
Diagram 2: Acid-Base Extraction Workflow
Caption: Steps in acid-base extraction.
VI. References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Mixed Solvent Recrystallization. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Recrystallization. [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information. [Link]
-
This compound. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. [Link]
-
¹H NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.
-
Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed. [Link]
-
Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
Sources
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- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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chiral HPLC peak tailing issues for (R)-1-(2-nitrophenyl)ethanamine
Technical Support Center: Chiral HPLC Troubleshooting
Guide Topic: Resolving Peak Tailing for (R)-1-(2-nitrophenyl)ethanamine
Welcome to the technical support guide for troubleshooting chiral HPLC separations. This document provides in-depth, experience-driven advice for resolving common issues encountered during the analysis of (R)-1-(2-nitrophenyl)ethanamine, a primary aromatic amine prone to challenging chromatographic behavior. Our approach is structured in a practical question-and-answer format to directly address the problems you may be facing in the lab.
Part 1: Foundational Issues & Initial Checks
Q1: What is peak tailing, and why is it a common problem for (R)-1-(2-nitrophenyl)ethanamine?
Answer: Peak tailing is a chromatographic peak distortion where the peak's back half is wider than its front half, resulting in an asymmetry or tailing factor (Tf) greater than 1.0.[1][2] Ideally, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between closely eluting peaks, complicates peak integration, and compromises the accuracy and precision of quantification.[2][3]
(R)-1-(2-nitrophenyl)ethanamine is particularly susceptible to peak tailing for a critical chemical reason: it is a primary aromatic amine .[4]
-
Analyte Basicity: The primary amine group (-NH₂) is basic and can exist in a protonated, positively charged state.
-
Stationary Phase Acidity: Most common HPLC columns, including many Chiral Stationary Phases (CSPs), are based on a silica gel support. The surface of this silica contains residual silanol groups (Si-OH). These silanols are weakly acidic and can be deprotonated (negatively charged), especially at mobile phase pH levels above 3.[5][6]
-
Secondary Interactions: The strong ionic interaction between the positively charged amine of your analyte and the negatively charged silanol sites on the stationary phase creates a powerful secondary retention mechanism.[3][5][7] This "sticky" interaction is stronger than the desired chiral recognition mechanism, causing some analyte molecules to be retained longer than others, which directly results in a tailed peak.[8]
dot graph TD subgraph "Mechanism of Peak Tailing" direction LR A["Analyte(R)-1-(2-nitrophenyl)ethanamine-NH₃⁺"] B["Silica Surface-SiO⁻"] C["Tailed Peak Shape"]
Caption: The primary cause of peak tailing for basic analytes.
Q2: My peak is tailing. What are the first things I should check before changing my method?
Answer: Before diving into complex mobile phase modifications, it's crucial to rule out systemic or fundamental issues. A systematic check of your HPLC system and column health can often solve the problem quickly. This process is about eliminating variables.
Here is a more detailed checklist for these initial steps:
| Checkpoint | Potential Issue | Recommended Action & Rationale |
| Column Health | Contamination or degradation of the stationary phase. | A buildup of strongly retained impurities can create active sites that cause tailing.[9][10] Disconnect the column from the detector and flush it according to the manufacturer's guidelines.[11] For many polysaccharide CSPs, flushing with isopropanol or ethanol is a good first step.[11][12] |
| Inlet Frit | Partial blockage of the column inlet frit. | Debris from pump seals or unfiltered samples can clog the frit, distorting the flow path and causing peak distortion for all peaks.[2] Try reversing the column (if permissible by the manufacturer) and flushing to waste at a low flow rate.[2] Using a guard column is the best preventative measure.[13] |
| Mass Overload | Exceeding the column's sample capacity. | Injecting too much analyte can saturate the stationary phase, leading to tailing.[7][11] Prepare a sample that is 10x more dilute. If the peak shape improves significantly, you were overloading the column. |
| Sample Solvent | Mismatch between sample solvent and mobile phase. | If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][10] Whenever possible, dissolve your sample in the mobile phase itself. |
| Extra-Column Volume | Excessive tubing length or poor connections. | Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[6] Ensure all fittings are secure and tubing is as short and narrow-bore as possible. |
Part 2: Chemical Solutions & Method Optimization
Q3: My system and column are fine, but the peak tailing persists. How can I use the mobile phase to get a sharp, symmetrical peak?
Answer: This is the most critical step for improving the peak shape of a basic analyte like (R)-1-(2-nitrophenyl)ethanamine. The solution is to address the underlying chemical problem—the silanol interactions—by modifying your mobile phase. You must add a basic additive to "mask" the acidic silanol sites.[3][11]
dot graph TD subgraph "Mechanism of Mobile Phase Additives" direction LR
Caption: How basic additives prevent secondary interactions.
The Strategy: Competitive Inhibition
By adding a small amount of a competing base (an amine) to the mobile phase, this additive will preferentially interact with the active silanol sites.[11] This effectively shields your analyte from these sites, allowing it to undergo only the desired chiral separation mechanism, resulting in a symmetrical peak.
Recommended Mobile Phase Additives & Starting Conditions
The choice of additive depends on your separation mode (Normal Phase, Reversed Phase, or Polar Organic).
| Additive | Typical Concentration | Separation Mode | Key Considerations |
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Normal Phase, Polar Organic | Highly effective for amines. [11] Often the first choice. Can sometimes alter selectivity, so start low (0.1%). |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Normal Phase, Polar Organic, Reversed Phase | A common alternative to DEA. Its bulkier structure can sometimes provide different selectivity. |
| Butylamine | 0.1% - 0.2% (v/v) | Normal Phase, Polar Organic | Another effective option if DEA or TEA do not provide the desired peak shape or selectivity.[14] |
| Ammonium Acetate | 10-20 mM | Reversed Phase | Acts as a buffer and the ammonium ion can compete for silanol sites. Good for LC-MS compatibility. |
Experimental Protocol: Mobile Phase Optimization
-
Prepare Stock Solution: Create a 10% (v/v) solution of your chosen additive (e.g., DEA) in your mobile phase alcohol (e.g., Isopropanol). This is safer and more accurate than adding microliters of neat amine directly to a large volume.
-
Establish a Baseline: Analyze your sample with your current mobile phase to confirm the tailing issue and record the retention time and tailing factor.
-
Introduce the Additive: Modify your mobile phase to include 0.1% of the additive. For example, a mobile phase of 90:10 Hexane:IPA would become 90:10 Hexane:(IPA with 1% DEA), which results in a final concentration of 0.1% DEA.
-
Equilibrate Thoroughly: Equilibrate the column with the new mobile phase for at least 30 minutes (or 10-15 column volumes) to ensure the stationary phase surface is fully saturated with the additive.[13]
-
Analyze and Assess: Inject your sample. Observe the peak shape. The tailing should be significantly reduced.
-
Iterate if Necessary: If tailing persists, you can increase the additive concentration in small increments (e.g., to 0.2%). Note that high concentrations can sometimes reduce retention time and affect chiral selectivity.
Q4: I've added DEA, and the peak shape is better but not perfect. What other factors can I optimize?
Answer: If mobile phase additives have not completely solved the problem, you can fine-tune the separation by adjusting other parameters like the Chiral Stationary Phase (CSP) and temperature.
-
Chiral Stationary Phase (CSP) Selection: (R)-1-(2-nitrophenyl)ethanamine, as an aromatic amine, is often well-resolved on polysaccharide-based CSPs.[15] Phases like amylose or cellulose derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points as they offer multiple interaction mechanisms including π-π interactions, hydrogen bonding, and steric hindrance.[16][17][18] If you are using a Pirkle-type or crown ether-based column, which are also used for amines, the interaction mechanisms are different and may require different mobile phase conditions.[19][20][21] Ensure the CSP you are using is appropriate for primary aromatic amines.
-
Temperature Optimization: Temperature can have a complex effect on chiral separations.[11]
-
Lowering Temperature (e.g., 10-25°C): Generally, lower temperatures increase the strength of the specific interactions (like hydrogen bonding) required for chiral recognition, often leading to better resolution. It can sometimes improve peak shape by strengthening the desired interactions over the undesired ones.
-
Increasing Temperature (e.g., 30-40°C): Higher temperatures decrease mobile phase viscosity, which can improve column efficiency and lead to sharper peaks. However, it may also reduce the chiral selectivity.[11]
It is often worthwhile to screen temperatures in 5°C increments to find the optimal balance between resolution and peak efficiency.
-
Part 3: FAQs & Best Practices
Q5: What is considered an acceptable peak tailing or asymmetry factor?
Answer: According to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, the symmetry factor (or tailing factor) for a peak used for quantification should typically be between 0.8 and 1.8.[22][23] However, for challenging separations, a value up to 2.0 might be acceptable if justified by the method validation data.
Q6: How should I properly care for and store my chiral column to prevent future problems?
Answer: Proper column care is essential for longevity and reproducibility.[24]
-
Flushing: Always flush the column after use, especially if you have used mobile phase additives like DEA or TEA.[13] A good general-purpose flushing solvent for polysaccharide columns is isopropanol or ethanol.
-
Storage: Consult the manufacturer's instructions.[13] For long-term storage, most polysaccharide columns are stored in their shipping solvent, typically a Hexane/Isopropanol mixture. Never store a column with buffers or additives in it.[13]
-
Solvent Compatibility: Be extremely careful about solvent compatibility, especially with "coated" type polysaccharide CSPs, which can be irreversibly damaged by harsh solvents like THF, DCM, or DMSO. "Immobilized" CSPs offer much broader solvent compatibility.[12][25]
Q7: Could my sample be degrading on the column and causing the tailing?
Answer: While less common than secondary silanol interactions, on-column degradation is a possibility. The nitro-aromatic structure of your analyte is generally stable. However, if your mobile phase is unusually high in pH or contains reactive components, or if the sample itself is impure with a closely-eluting degradant, it could manifest as a shoulder or a tail on the main peak. Confirming peak purity with a diode-array detector (DAD) or mass spectrometer (MS) can help rule this out.
References
-
USP-NF <621> Chromatography. (2023). United States Pharmacopeial Convention. [Link]
-
Chiral Technologies (Daicel). (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Chiral Technologies (Daicel). (n.d.). Dos and Don'ts for Using Daicel Chiral Columns Effectively. [Link]
-
Qvents. (2023). USP 621 System sensitivity & Peak symmetry requirements updated. [Link]
-
Phenomenex. (2021). Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]
-
gmp-compliance.org. (2023). USP: Chapter "<621> Chromatography" published for Comments. [Link]
-
Chiral Technologies (Daicel). (n.d.). Column Care | Support. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies (Brochure). [Link]
-
Phenomenex. (n.d.). APPLICATIONS - High Performance Preparative Chiral Columns. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. [https://en.wikipedia.org/wiki/Chiral_column_chromatography]([Link]_ chromatography)
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
PubChem. (n.d.). 1-(2-Nitrophenyl)ethanol. [Link]
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations. [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. [Link]
-
Springer Nature Experiments. (2014). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
ResearchGate. (2021). Recent Advances on Chiral Mobile Phase Additives: A Critical Review. [Link]
-
National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. [Link]
-
ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. [Link]
-
ResearchGate. (2013). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
PubMed. (1998). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. [Link]
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Technical Support Center: Recrystallization of (R)-1-(2-nitrophenyl)ethanamine hydrochloride
Welcome to the technical support center for the purification of (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying principles to empower you to troubleshoot and optimize the purification of this critical chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
The single most important step is solvent selection. Because this compound is a salt, it has significantly different solubility properties than its free-base form. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A preliminary solvent screening on a small scale (10-20 mg) is essential before committing your bulk material.[1][2]
Q2: Which solvents are the best starting points for screening?
Given the ionic nature of the hydrochloride salt, polar protic solvents are the most promising candidates. We recommend screening the following:
-
Alcohols: Ethanol, Methanol, or Isopropanol (IPA). Alcohols often provide the ideal solubility gradient needed for recrystallizing amine salts.[3]
-
Mixed Solvent Systems: An alcohol/water mixture (e.g., Ethanol/H₂O) or an alcohol/anti-solvent system (e.g., Ethanol/Diethyl Ether or IPA/Hexane). Mixed systems offer fine-tuned control over solubility.[4][5]
Q3: How can I assess the purity of my recrystallized this compound?
Purity should be assessed using a combination of methods:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value for the pure substance indicates high purity. Crude, impure material will typically melt over a broad range at a depressed temperature.[2]
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the gold standard for assessing both chemical and enantiomeric purity.[6][7][8] Thin-Layer Chromatography (TLC) can be used for a rapid qualitative check.
-
Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual solvent or organic impurities.
Q4: What is the expected appearance of the purified product?
When pure, this compound should be a white to off-white crystalline solid.[3][9] The presence of color (e.g., yellow or brown) in the crude material is common for nitro-aromatic compounds and can often be removed during recrystallization, sometimes with the aid of activated charcoal.
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization
This method is the most straightforward and is recommended if a suitable single solvent can be identified. Ethanol is often a successful choice for amine hydrochlorides.[3]
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol (e.g., 20 mL) to start.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add more hot solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good yield.[4][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, let it cool slightly, and add a small amount (e.g., a spatula tip) of activated charcoal. Reheat to boiling for 5-10 minutes. Caution: Adding charcoal to a boiling liquid can cause it to boil over violently.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed clean flask to remove them. This must be done quickly to prevent premature crystallization.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. The purity and yield should be determined after the product is completely dry.
Workflow Diagram: Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | 1. Insufficient solvent. 2. Incorrect solvent choice. | 1. Continue adding small portions of hot solvent until dissolution is achieved.[4] 2. The compound is insoluble in this solvent. Re-evaluate using a different solvent based on your initial screening. |
| "Oiling Out" occurs | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | 1. Add more hot solvent to decrease saturation. 2. Reheat the entire mixture until a homogenous solution forms, then allow it to cool even more slowly. 3. Consider a different solvent with a lower boiling point. |
| No crystals form on cooling | 1. Too much solvent was used. 2. The solution is not saturated enough. | 1. Boil off some of the solvent to concentrate the solution, then allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal. |
| Yield is very low | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with room temperature solvent. | 1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Always wash crystals with a minimal amount of ice-cold solvent. |
| Product is still impure | 1. Cooling was too rapid, trapping impurities. 2. The chosen solvent is not effective for separating the specific impurities present. | 1. Ensure the cooling process is slow and undisturbed. Do not place the hot flask directly into an ice bath.[4] 2. A second recrystallization may be necessary. If impurities have similar solubility, chromatography may be required.[10] |
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting recrystallization.
References
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Ways of crashing out amines. (2018). Reddit. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
2-(2-Nitrophenyl)ethanamine. Pharmaffiliates. [Link]
-
Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]
-
2-(2-Nitrophenyl)ethanamine. AA Blocks. [Link]
-
1-(2-Nitrophenyl)ethanol. PubChem. [Link]
-
2-(2-Nitrophenyl)ethanamine Hydrochloride. Pharmaffiliates. [Link]
-
2-(2-Nitrophenyl)ethanamine Hydrochloride. Dove Research & Analytics Laboratory. [Link]
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Technical Support Center: Enhancing Resolution of Racemic Mixtures with (R)-1-(2-nitrophenyl)ethanamine
Welcome to the technical support guide for utilizing (R)-1-(2-nitrophenyl)ethanamine as a chiral resolving agent. This resource is designed for researchers, chemists, and pharmaceutical scientists to provide practical, in-depth guidance and troubleshooting for achieving efficient separation of enantiomers. As your dedicated application scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the nuances of diastereomeric salt resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the resolution of racemic acids using (R)-1-(2-nitrophenyl)ethanamine.
Question 1: My diastereomeric salt precipitation is slow, or I'm getting an oil instead of a crystalline solid. What's happening and how can I fix it?
Answer: This is a common issue often related to solvent choice, supersaturation, or impurities.
-
Causality: The formation of a stable crystal lattice is a thermodynamically driven process that depends on the differential solubility of the two diastereomeric salts. If the solution is too concentrated or cools too quickly, the molecules may not have time to arrange themselves into an ordered lattice, resulting in an amorphous oil ("oiling out"). The solvent must also be appropriate to provide a significant solubility difference between the (R,R) and (R,S) salts.
-
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is critical. Protic solvents like ethanol, methanol, or isopropanol, often mixed with water, are excellent starting points. If you are using a single solvent and observing oiling, try a binary solvent system. Add a co-solvent in which the salt is less soluble (an anti-solvent) dropwise to the heated solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve it before allowing it to cool slowly.
-
Control Cooling Rate: Rapid cooling is a primary cause of oiling out. After dissolving the salts at an elevated temperature, allow the flask to cool slowly to room temperature, ideally in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool). Once at room temperature, you can proceed to further cooling in a refrigerator or ice bath.
-
Seeding: If you have a crystal of the desired diastereomeric salt from a previous successful experiment, add a single, small seed crystal to the supersaturated solution as it cools. This provides a template for crystallization and can dramatically improve the rate and quality of crystal formation.
-
Purity Check: Ensure both your racemic acid and the resolving agent are of high purity. Impurities can inhibit crystallization and promote oiling.
-
Question 2: The diastereomeric excess (d.e.) of my precipitated salt is consistently low. How can I improve the selectivity of the crystallization?
Answer: Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. Improving d.e. involves optimizing the equilibrium between the solid and solution phases.
-
Causality: The separation relies on the solubility difference between the two diastereomeric salts. If this difference is not sufficiently large in the chosen solvent, or if the crystallization happens too quickly, the less soluble salt will trap the more soluble one within its crystal lattice.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: This is the most impactful variable. Create a table to track your experiments with different solvents and solvent mixtures. Test a range of polar protic (e.g., alcohols), polar aprotic (e.g., acetonitrile), and non-polar (e.g., toluene, heptane) solvents, including mixtures. The goal is to find a system where one salt is sparingly soluble while the other remains in solution.
-
Recrystallization: Do not underestimate the power of recrystallization. A single crystallization rarely yields >95% d.e. Dissolving the filtered salt in a minimum amount of fresh, hot solvent and allowing it to recrystallize can significantly enhance its purity. Often, 2-3 recrystallizations are necessary to achieve high diastereomeric purity.
-
Equilibration Time: After the initial crystallization, allow the solid-liquid slurry to stir at a controlled temperature (e.g., room temperature or 0 °C) for several hours. This "aging" or "digestion" period allows the system to reach thermodynamic equilibrium, where the less stable (more soluble) diastereomer redissolves and the more stable (less soluble) one crystallizes, purifying the solid phase.
-
Question 3: My overall yield of the resolved enantiomer is very low after liberation from the salt. Where am I losing material?
Answer: Low yield can stem from mechanical losses, incomplete reactions, or degradation. A systematic review of the process is necessary.
-
Causality: Material loss can occur at several stages: incomplete precipitation of the desired salt, loss during filtration and transfer, incomplete liberation of the acid from the salt, and inefficient extraction.
-
Troubleshooting Steps:
-
Optimize Molar Equivalents: While a 1:1 molar ratio of racemic acid to resolving agent is theoretically required, using a slight sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents to 1.0 equivalent of the racemate) can sometimes be beneficial. This ensures that only one enantiomer can precipitate, leaving the other in solution, which can sometimes improve the purity of the initial precipitate.
-
Check the Mother Liquor: After filtering the first crop of crystals, analyze the remaining solution (mother liquor) by a suitable method (e.g., chiral HPLC or NMR with a chiral shift reagent). You may find a significant amount of the desired diastereomer still in solution. Concentrate the mother liquor to obtain a second, albeit less pure, crop of crystals.
-
Ensure Complete Acid/Base Extraction: During the liberation step (acidifying to recover the resolved acid and basifying to recover the amine), ensure the pH is sufficiently low (<2) or high (>12) to completely protonate/deprotonate the species of interest. Use a pH meter for accuracy. Perform multiple extractions (e.g., 3x with a smaller volume of organic solvent) rather than a single large-volume extraction to maximize recovery.
-
Prevent Emulsion Formation: Emulsions during extraction can trap material at the interface. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite to break it.
-
Experimental Protocols & Workflows
Workflow for Diastereomeric Salt Resolution
The diagram below outlines the entire process, from the initial reaction of the racemic mixture to the isolation of the pure enantiomer and the recovery of the resolving agent.
Caption: General workflow for chiral resolution.
Protocol 1: General Procedure for Diastereomeric Salt Formation
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic acid in a minimum amount of a heated solvent (e.g., ethanol, methanol, or acetone).
-
Addition of Resolving Agent: To the heated solution, add 0.5-1.0 equivalents of (R)-1-(2-nitrophenyl)ethanamine, either neat or as a solution in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. Let the flask stand undisturbed for several hours or overnight.
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric excess of the salt using a suitable analytical technique (e.g., NMR spectroscopy or by liberating the acid and analyzing it via chiral HPLC).
-
Recrystallization (if necessary): If the d.e. is insufficient, repeat the process by dissolving the salt in a minimum of fresh hot solvent and allowing it to recrystallize.
Protocol 2: Liberation of the Pure Enantiomer and Recovery of the Resolving Agent
The following diagram illustrates the acid-base chemistry underpinning the separation process.
Caption: Acid-base extraction workflow.
-
Suspension: Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Slowly add an aqueous acid solution (e.g., 2 M HCl) to the stirred suspension until the aqueous layer has a pH of ~1-2. All solids should dissolve, resulting in two clear layers.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains your resolved acid. The aqueous layer contains the hydrochloride salt of the (R)-1-(2-nitrophenyl)ethanamine.
-
Isolation of Acid: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
Recovery of Resolving Agent: Cool the acidic aqueous layer from step 3 in an ice bath. Slowly add a concentrated base solution (e.g., 50% NaOH) with stirring until the pH is >12.
-
Extraction of Amine: Extract the liberated free amine into an organic solvent (e.g., dichloromethane). Perform at least three extractions to ensure complete recovery.
-
Isolation of Amine: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the recovered (R)-1-(2-nitrophenyl)ethanamine, which can be reused.
Data Summary
The effectiveness of resolution is highly dependent on the substrate and solvent. Below is a table summarizing typical solvent choices for the crystallization of diastereomeric salts formed between (R)-1-(2-nitrophenyl)ethanamine and various carboxylic acids.
| Racemic Acid Type | Recommended Solvents for Crystallization | Expected Outcome |
| Arylpropionic Acids (e.g., Ibuprofen) | Ethanol, Isopropanol, Acetonitrile | Often yields crystals of high diastereomeric purity. |
| α-Hydroxy Acids (e.g., Mandelic Acid) | Ethanol/Water mixtures, Methanol | Protic solvents capable of hydrogen bonding are typically effective. |
| N-Protected Amino Acids | Methanol, Ethanol/Ethyl Acetate mixtures | The protecting group can influence solubility; screening is recommended. |
| Aliphatic Carboxylic Acids | Heptane/Ethyl Acetate, Toluene | Less polar solvent systems may be required. |
Disclaimer: This table provides general guidance. Optimal conditions must be determined empirically for each specific racemic mixture.
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Amines: Evaluating (R)-1-(2-nitrophenyl)ethanamine
In the landscape of pharmaceutical development and asymmetric synthesis, the selection of an appropriate chiral resolving agent is a decisive factor in the successful isolation of enantiomerically pure compounds.[1] While a vast array of chiral amines are available to the modern chemist, each possesses unique structural and electronic features that dictate its efficacy in resolving specific racemic mixtures. This guide provides an in-depth comparison of (R)-1-(2-nitrophenyl)ethanamine, a specialized chiral amine, against more conventional alternatives, supported by experimental rationale and established protocols.
The primary method for separating enantiomers on an industrial scale remains the formation of diastereomeric salts.[1] This technique ingeniously converts a pair of enantiomers, which share identical physical properties, into diastereomers with distinct characteristics like solubility.[2] By reacting a racemic acid with an enantiomerically pure amine, two diastereomeric salts are formed, one of which can often be selectively crystallized and removed, thereby achieving the desired separation.[3]
Focus Compound: (R)-1-(2-nitrophenyl)ethanamine
(R)-1-(2-nitrophenyl)ethanamine, hereafter referred to as (R)-o-NPEA, is a derivative of the more common 1-phenylethanamine. Its distinguishing feature is the presence of a nitro (-NO₂) group at the ortho position of the phenyl ring.
Molecular Structure and Inherent Properties:
-
Chiral Center: The stereogenic center is the carbon atom bonded to the amino group, the methyl group, the phenyl ring, and a hydrogen atom.
-
The Ortho-Nitro Group: This is the key functional group for consideration. The nitro group is powerfully electron-withdrawing, both through inductive and resonance effects.[4][5] This electronic characteristic significantly reduces the electron density of the aromatic ring and can influence the acidity of the amine's conjugate acid (the ammonium ion). Furthermore, the ortho positioning introduces significant steric bulk and the potential for unique intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions involving the nitro oxygen atoms, which can be pivotal in the chiral recognition process during crystallization.[6]
Comparative Analysis with Alternative Chiral Amines
The performance of a resolving agent is highly substrate- and condition-dependent.[7] The choice is often empirical, but a rational selection can be guided by comparing the structural and electronic properties of available agents. Here, we compare (R)-o-NPEA with two widely used chiral amines: (R)-1-phenylethanamine and (R)-1-(1-naphthyl)ethanamine.
dot graph "Molecular_Structures" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_NPEA" { label="(R)-1-(2-nitrophenyl)ethanamine ((R)-o-NPEA)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; NPEA [label="Key Feature: Ortho-Nitro Group\n- Strong electron-withdrawing effect\n- Steric hindrance\n- Potential for H-bonding"]; }
subgraph "cluster_PEA" { label="(R)-1-phenylethanamine ((R)-PEA)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; PEA [label="The Unsubstituted Standard\n- Baseline for comparison\n- Lower steric bulk\n- Standard basicity"]; }
subgraph "cluster_NEA" { label="(R)-1-(1-naphthyl)ethanamine ((R)-NEA)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; NEA [label="The Sterically Demanding Agent\n- Increased steric bulk (naphthyl group)\n- Enhanced π-π stacking potential"]; }
// Invisible edges for layout edge [style=invis]; PEA -> NPEA; NPEA -> NEA; } dot Caption: Key structural differences between the chiral amines.
Table 1: Qualitative Comparison of Chiral Amine Properties
| Feature | (R)-1-(2-nitrophenyl)ethanamine ((R)-o-NPEA) | (R)-1-phenylethanamine ((R)-PEA) | (R)-1-(1-naphthyl)ethanamine ((R)-NEA) |
| Aromatic System | Ortho-nitro substituted phenyl | Phenyl | Naphthyl |
| Steric Hindrance | High (due to ortho-nitro group) | Moderate | Very High |
| Electronic Effect | Strongly electron-withdrawing | Neutral | Electron-rich (extended π-system) |
| Basicity | Lower (due to -NO₂) | Standard | Slightly higher than PEA |
| Key Interaction Potential | H-bonding (via -NO₂), dipole-dipole, π-π stacking | π-π stacking, Van der Waals | Enhanced π-π stacking |
Expertise in Action: Causality Behind Performance
The unique features of (R)-o-NPEA can lead to superior performance in specific contexts.
-
Enhanced Crystal Packing: The strong dipole of the nitro group and its ability to act as a hydrogen bond acceptor can enforce a more rigid and ordered crystal lattice in the diastereomeric salt. This enhanced packing discrimination between the two diastereomers is often the critical factor leading to a successful resolution where simpler amines like (R)-PEA might form salts with similar solubilities.[8]
-
Solving "Difficult" Resolutions: For racemic acids that are sterically bulky or have their own complex functional groups, the additional interaction points offered by the nitro group can provide the necessary "lock-and-key" fit to achieve efficient chiral discrimination.
-
Solvent Compatibility: The polarity imparted by the nitro group can alter the solubility profile of the resulting diastereomeric salts, potentially enabling the use of a wider range of solvent systems to optimize the crystallization process.
Conversely, for small, non-polar racemic acids, the high steric demand and complex electronics of (R)-o-NPEA might be unnecessary or even detrimental, in which case the simpler (R)-PEA would be a more logical starting point. The very bulky (R)-NEA is often reserved for substrates where maximizing steric repulsion and π-stacking interactions are the primary drivers for discrimination.
Experimental Protocol: A Self-Validating System for Resolution
This section details a representative, self-validating protocol for the resolution of a generic racemic carboxylic acid (rac-R-COOH) using (R)-o-NPEA. The inclusion of in-process analytical checks is crucial for trustworthiness and reproducibility.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
subgraph "cluster_prep" { label="Step 1: Salt Formation"; bgcolor="#F1F3F4"; A [label="Dissolve rac-R-COOH (1 equiv.)\n in hot Solvent (e.g., MeOH/EtOAc)"]; B [label="Dissolve (R)-o-NPEA (0.5-1.0 equiv.)\n in minimal hot Solvent"]; A -> C [label="Mix"]; B -> C; C [label="Formation of Diastereomeric Salts\n(R-acid•R-amine) & (S-acid•R-amine)"]; }
subgraph "cluster_sep" { label="Step 2: Separation"; bgcolor="#F1F3F4"; D [label="Cool slowly to induce\n selective crystallization"]; E [label="Filter to separate\n solid crystals from mother liquor"]; F [label="Wash crystals with\n cold solvent"]; D -> E -> F; }
subgraph "cluster_analysis" { label="Step 3: Analysis & Liberation"; bgcolor="#F1F3F4"; G [label="Analyze solid & mother liquor\n (Chiral HPLC) to determine d.e."]; H [label="Treat purified salt\n with acid (e.g., HCl)"]; I [label="Extract to isolate\n enantiopure R-COOH"]; J [label="Treat mother liquor\n to recover S-COOH"]; F -> G; G -> H [label="If d.e. is high"]; H -> I; E -> J; } } dot Caption: General workflow for chiral resolution by diastereomeric salt formation.
Detailed Step-by-Step Methodology
1. Preparation and Salt Formation:
- Rationale: The choice of solvent is critical. A solvent must dissolve the salt at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling. Alcohols like methanol or ethanol are common starting points.[9]
- Protocol:
- In a flask, dissolve 1.0 equivalent of the racemic acid in a suitable volume of hot solvent (e.g., methanol).
- In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-o-NPEA in the minimum amount of the same hot solvent. Expert note: Starting with 0.5 equivalents can be more efficient, as it targets the precipitation of the less soluble salt, leaving the more soluble enantiomer and excess resolving agent in solution.[10]
- Slowly add the amine solution to the acid solution with stirring. Observe for any immediate precipitation. If the solution becomes cloudy, add more solvent until it is clear at the elevated temperature.
2. Crystallization and Isolation:
- Rationale: Slow, controlled cooling is paramount for forming well-ordered crystals and achieving high diastereomeric excess (d.e.). Rapid crashing will trap impurities and the undesired diastereomer.
- Protocol:
- Cover the flask and allow it to cool slowly to room temperature. For highly soluble salts, further cooling in an ice bath or refrigerator may be necessary.
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals sparingly with a small amount of cold solvent to remove residual mother liquor.
- Dry the crystals. Retain the filtrate (mother liquor) for analysis and recovery of the other enantiomer.
3. Analysis and Liberation of the Free Acid (Self-Validation):
- Rationale: This step validates the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the diastereomeric or enantiomeric excess.
- Protocol:
- Analysis: Take a small sample of the dried crystals and a sample of the concentrated mother liquor. "Break" the salt by dissolving each in a small amount of dilute acid (e.g., 1M HCl) and extracting the free carboxylic acid with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts by chiral HPLC to determine the enantiomeric excess (e.e.) of the acid in each fraction.
- Liberation: If the e.e. of the crystallized salt is satisfactory (>95%), dissolve the bulk of the crystalline salt in water/brine and acidify with 1M HCl until the pH is ~1-2.
- Extract the liberated, enantiomerically pure carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified enantiomer.
Conclusion
(R)-1-(2-nitrophenyl)ethanamine is a powerful chiral resolving agent whose utility stems from the unique steric and electronic properties conferred by the ortho-nitro group. While not a universal solution, it provides a crucial alternative to standard amines like (R)-PEA, particularly for challenging resolutions where additional intermolecular interactions are needed to drive selective crystallization. Its successful application relies on a systematic and analytical approach to protocol development, as outlined above. By understanding the underlying chemical principles and employing a self-validating workflow, researchers can confidently leverage (R)-o-NPEA to access enantiomerically pure compounds essential for drug discovery and development.
References
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Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. (2019-02-13). Available from: [Link]
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Ferreira, F. C., et al. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. (2006). Available from: [Link]
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Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28). Available from: [Link]
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Sistla, V. S., et al. Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. (2011). Available from: [Link]
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Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]
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chemeurope.com. Chiral resolution. Available from: [Link]
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Otsuka Pharmaceutical Co., Ltd. Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. (2024). Available from: [Link]
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Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]
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Oshitani, S., et al. A Walk through Recent Nitro Chemistry Advances. Molecules. (2020). Available from: [Link]
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Michigan State University Department of Chemistry. Designating the Configuration of Chiral Centers. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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Wikipedia. Nitro compound. Available from: [Link]
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ResearchGate. Importance of O...N interaction between nitro groups in crystals. Available from: [Link]
-
Royal Society of Chemistry. Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available from: [Link]
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ResearchGate. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. (2013). Available from: [Link]
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A Comparative Guide to the Validation of Analytical Methods for (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. (R)-1-(2-nitrophenyl)ethanamine hydrochloride, a key chiral building block, is no exception. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) often relies on the high chiral fidelity of such precursors.[1][2] Consequently, the validation of analytical methods to confirm the enantiomeric purity of this compound is of paramount importance.
This guide provides a comprehensive comparison of potential analytical methodologies for the validation of this compound, with a focus on high-performance liquid chromatography (HPLC) and gas chromatography (GC). It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and a framework for establishing a robust, self-validating analytical system in line with regulatory expectations.
The Criticality of Enantioselective Analysis
The two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers in chiral drugs.[3][4] Therefore, an analytical method must be able to not only quantify the desired (R)-enantiomer but also accurately detect and quantify the unwanted (S)-enantiomer, often as a trace impurity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7][8]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for chiral separation is driven by the physicochemical properties of the analyte and the specific requirements of the analysis. For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Chiral separation is achieved using a chiral stationary phase (CSP). | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Chiral separation is achieved using a chiral stationary phase. |
| Applicability | Highly versatile for a wide range of compounds, including thermally labile and non-volatile molecules. The primary choice for most pharmaceutical chiral separations.[1][9] | Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and thermal stability.[10][11] |
| Selectivity | Excellent selectivity can be achieved with a wide variety of commercially available CSPs (e.g., polysaccharide-based, Pirkle-type).[9] | High selectivity for specific classes of compounds. Cyclodextrin-based columns are common for chiral GC separations.[10][12] |
| Sensitivity | Generally high, with UV detection being common for aromatic compounds like the target analyte. | Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Throughput | Can be lower than GC, although modern UHPLC systems offer faster analysis times. | Typically offers faster analysis times and higher throughput. |
| "Greenness" | Can generate significant solvent waste. Supercritical Fluid Chromatography (SFC), a related technique, offers a greener alternative.[13][14] | Generally considered a "greener" technique due to the use of inert gases as the mobile phase. |
For this compound, chiral HPLC is the recommended primary technique due to its proven robustness and the wide availability of chiral stationary phases suitable for amine separation. Chiral GC remains a strong secondary or alternative method, particularly if high throughput is a critical requirement.
The Validation Workflow: A Pillar of Trustworthiness
A validated analytical method provides assurance of its reliability. The validation process should be guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[5][6][15]
Caption: Idealized chromatogram showing baseline separation of enantiomers.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. [16][17]The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. [5][16] Experimental Protocol:
-
Prepare a series of at least five standard solutions of the (S)-enantiomer (as the impurity) at concentrations spanning from the reporting limit to 120% of the specification limit for this impurity.
-
For the (R)-enantiomer (assay), prepare a series of solutions from 80% to 120% of the test concentration. [5]3. Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. [18]It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. [5] Experimental Protocol:
-
Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the (S)-enantiomer).
-
Prepare a minimum of nine determinations (e.g., three replicates at each of the three concentration levels). [5][6]3. Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Recovery: Typically 98.0% to 102.0% for the assay of the main component and 90.0% to 110.0% for impurities. [19]
Precision
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [18][17]It is evaluated at two levels: repeatability and intermediate precision. [5] Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. [5][6]* Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [7] Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [5]This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples for an HPLC method include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 1% organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze a system suitability sample under each varied condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
-
The results should not be significantly impacted by the variations.
Data Summary and Comparison
The following table summarizes the typical validation parameters and acceptance criteria for a chiral HPLC method for the analysis of this compound.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the (R)-enantiomer in the presence of the (S)-enantiomer and other potential impurities. | Baseline resolution (Rs > 1.5) between enantiomers. Peak purity index > 0.99. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the concentration interval over which the method is accurate, precise, and linear. | Assay: 80-120% of test concentration. Impurity: Reporting limit to 120% of specification. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0-102.0% for assay; 90.0-110.0% for impurity. |
| Precision (RSD) | To assess the degree of scatter in the results. | Repeatability: ≤ 2.0% (assay), ≤ 10.0% (impurity). Intermediate Precision: ≤ 2.0% (assay), ≤ 10.0% (impurity). |
| LOD | To determine the lowest detectable concentration. | Signal-to-Noise Ratio ≈ 3:1. |
| LOQ | To determine the lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1. Must be ≤ reporting threshold. |
| Robustness | To assess the method's reliability under varied conditions. | System suitability parameters remain within limits. |
Conclusion
The validation of an analytical method for this compound is a rigorous but essential process to ensure the quality and safety of the final pharmaceutical product. A well-validated chiral HPLC method, as outlined in this guide, provides a high degree of confidence in the enantiomeric purity of this critical intermediate. By following a structured approach based on the ICH Q2(R1) guidelines and understanding the causality behind each experimental choice, researchers can develop a robust and reliable analytical method that is fit for its intended purpose. While chiral GC presents a viable alternative, the versatility and established success of chiral HPLC make it the preferred technique for this application. The principles and protocols described herein serve as a comprehensive framework for achieving a self-validating system that upholds the highest standards of scientific integrity.
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Wang, Y., et al. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. Accounts of Chemical Research, 56(15), 2047–2063. [Link]
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Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 44-53. [Link]
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Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Francotte, E. (2005). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. CHIMIA International Journal for Chemistry, 59(6), 449-455. [Link]
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Nafis, S., et al. (2012). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of Liquid Chromatography & Related Technologies, 35(10), 1385-1398. [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]
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Raikar, P., et al. (2018). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. Current Drug Delivery, 15(10), 1393-1410. [Link]
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VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
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Snow, N. H. (2019). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 32(5), 22-27. [Link]
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De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Wockhardt Research Center. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(3), 393. [Link]
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Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
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Patel, R., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 37(8), e9488. [Link]
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Gualandi, A., et al. (2020). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Chemistry – A European Journal, 26(1), 115-120. [Link]
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Bhat, V., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 654–660. [Link]
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A Comparative Guide to the Determination of Enantiomeric Purity for (R)-1-(2-nitrophenyl)ethanamine Hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, chirality is a fundamental concept with profound implications for drug efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.[1] Consequently, regulatory agencies and the pharmaceutical industry place a high premium on the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential adverse effects.[2] The accurate determination of enantiomeric purity, or enantiomeric excess (ee), is therefore a critical quality attribute throughout the drug development pipeline, from asymmetric synthesis to final product formulation.[3][4]
This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric purity of (R)-1-(2-nitrophenyl)ethanamine hydrochloride (CAS: 1431699-56-7), a key chiral amine intermediate in the synthesis of various pharmaceutical agents.[5][6] We will explore the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This analysis moves beyond mere procedural descriptions to explain the underlying principles and the rationale behind experimental choices, empowering researchers to select and implement the most suitable method for their specific analytical challenges.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely considered the gold standard for enantiomeric purity analysis due to its versatility, robustness, and broad applicability.[2][7] The technique achieves separation by exploiting the differential, transient diastereomeric interactions between the enantiomers and a Chiral Stationary Phase (CSP) packed within the column.[4]
Causality of Experimental Choices
For a basic analyte like 1-(2-nitrophenyl)ethanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their wide-ranging chiral recognition capabilities.[7][8] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
A normal-phase mobile system (e.g., hexane/ethanol) is often preferred for these CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical. This is because the hydrochloride salt of our analyte is acidic and can interact strongly with residual silanol groups on the silica support, leading to poor peak shape (tailing). The DEA acts as a competitive base, masking these active sites and ensuring symmetrical, well-defined chromatographic peaks.[9]
Visual Workflow: Chiral HPLC Analysis ```dot
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v). Thoroughly degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric purity (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Illustrative Data & Performance Metrics
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Performance Metric |
| Retention Time (t R) | 8.52 min | 10.31 min | Selectivity (α): 1.25 |
| Peak Area | 5,230 | 1,048,500 | Resolution (R s): 2.1 |
| Calculated % ee | 99.0% |
This data is illustrative and serves to demonstrate a successful separation.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. F[4]or primary amines, which tend to exhibit poor chromatographic behavior due to their polarity, derivatization is a mandatory step to increase volatility and reduce interactions with the column wall.
[11]#### Causality of Experimental Choices
The derivatization of 1-(2-nitrophenyl)ethanamine with an achiral reagent like trifluoroacetic anhydride (TFAA) is an effective strategy. This reaction converts the polar primary amine into a less polar, more volatile trifluoroacetyl amide derivative, making it amenable to GC analysis. T[11][12]he reaction is typically rapid and quantitative.
The choice of a cyclodextrin-based chiral stationary phase is common for GC separations. T[13]hese CSPs, such as a derivatized β-cyclodextrin, have a toroidal structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition occurs through the formation of transient inclusion complexes, where the analyte enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to different retention times.
[13]#### Visual Workflow: Chiral GC Analysis
Caption: Experimental workflow for enantiomeric purity determination by Chiral GC.
Experimental Protocol: Chiral GC
-
Derivatization:
-
Dissolve ~5 mg of this compound in 1 mL of ethyl acetate. Add 0.5 mL of saturated sodium bicarbonate solution to neutralize the HCl salt and extract the free amine into the organic layer.
-
Separate the organic layer and add 100 µL of trifluoroacetic anhydride (TFAA).
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Wash the organic layer with 1 mL of water, dry over anhydrous sodium sulfate, and dilute to a final concentration of ~1 mg/mL for injection.
-
-
Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Rt-βDEXsm (Permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness. [13] * Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Oven Program: 120 °C hold for 1 min, ramp at 2 °C/min to 160 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Calculate % ee using the peak areas obtained from the FID chromatogram, as described in the HPLC method.
Illustrative Data & Performance Metrics
| Parameter | (S)-TFA Derivative | (R)-TFA Derivative | Performance Metric |
| Retention Time (t R) | 16.25 min | 16.88 min | Selectivity (α): 1.05 |
| Peak Area | 1,570 | 315,400 | Resolution (R s): 1.8 |
| Calculated % ee | 99.0% |
This data is illustrative and serves to demonstrate a successful separation.
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, it uses a Chiral Solvating Agent (CSA) to induce a chemical shift difference between the enantiomers in solution. E[14]nantiomers are chemically identical (isochronous) in an achiral solvent. However, upon adding a CSA, they form transient, non-covalent diastereomeric complexes. T[15][16]hese diastereomeric complexes are chemically non-equivalent, resulting in separate, distinguishable signals (anisochrony) in the NMR spectrum for each enantiomer.
[17]#### Causality of Experimental Choices
The key to this method is selecting an effective CSA. For a primary amine analyte, a CSA like (S)-BINOL ((S)-(-)-1,1'-Bi(2-naphthol)) is an excellent choice. T[15][16]he interaction between the acidic hydroxyl protons of BINOL and the basic amine of the analyte via hydrogen bonding leads to the formation of the diastereomeric complexes. The aromatic systems of both molecules can further stabilize these complexes through π-π stacking.
The analysis is remarkably simple: the analyte and the CSA are mixed directly in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃). T[15]he resulting spectrum is recorded, and the enantiomeric purity is determined by the direct integration of the well-resolved signals corresponding to each enantiomer. The methine proton (-CH) signal of the analyte is often a good candidate for monitoring as it is a singlet (after decoupling) and is close to the chiral center.
Visual Workflow: NMR with CSA Analysis
Caption: Experimental workflow for enantiomeric purity determination by ¹H NMR with a CSA.
Experimental Protocol: ¹H NMR with CSA
-
Sample Preparation:
-
Place approximately 5 mg of this compound and 1.1 equivalents of (S)-BINOL directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and shake for 30 seconds to ensure complete dissolution and complex formation. 2[15]. NMR Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer or higher.
-
Experiment: Standard ¹H NMR acquisition.
-
Parameters: 64 scans, relaxation delay (d1) of 2 seconds.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify a well-resolved proton signal that has been split into two distinct peaks for the two diastereomeric complexes (e.g., the methine proton).
-
Carefully integrate the area of each of these two peaks.
-
Calculate the % ee using the integrated areas, as described in the HPLC method.
-
Illustrative Data & Performance Metrics
| Parameter (Methine Proton) | Signal from (S)-Analyte | Signal from (R)-Analyte | Performance Metric |
| Chemical Shift (δ) | 4.55 ppm | 4.62 ppm | Shift Difference (Δδ): 0.07 ppm |
| Integral Value | 0.05 | 9.95 | |
| Calculated % ee | 99.0% |
This data is illustrative and serves to demonstrate successful enantiodiscrimination.
Comparative Summary and Recommendations
The choice of analytical method depends on the specific requirements of the laboratory, including available instrumentation, required sensitivity, sample throughput, and the stage of drug development.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Physical Separation | Physical Separation | Spectroscopic Differentiation |
| Sample Prep | Simple (dissolve & filter) | Moderate (derivatization required) | Very Simple (mix in tube) |
| Analysis Time | 10-20 minutes per sample | 20-30 minutes per sample | 5-10 minutes per sample |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level with FID) | Low (mg scale) |
| Selectivity | Generally Excellent | Good to Excellent | Dependent on CSA/Analyte pair |
| Instrumentation | Widely available | Widely available | Requires NMR spectrometer |
| Key Advantage | Versatility, direct analysis | High resolution for volatiles | Speed, minimal sample prep |
| Key Limitation | Cost of chiral columns | Requires volatile/stable analyte | Low sensitivity, potential overlap |
Recommendations:
-
For Routine Quality Control (QC) and High Throughput: Chiral HPLC is the method of choice. Its robustness, high sensitivity, and excellent resolving power make it ideal for generating reliable and reproducible data for batch release and stability studies. *[2][18] For Trace-Level Impurity Detection: Chiral GC offers superior sensitivity, making it suitable for detecting minute amounts of the undesired enantiomer, provided the analyte can be effectively derivatized.
-
For Rapid Screening and Reaction Monitoring: NMR with a CSA is unparalleled in speed. It is an excellent tool for quickly assessing the success of an asymmetric synthesis reaction directly from the crude reaction mixture, without the need for purification or lengthy method development.
[15][17]By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the optimal analytical strategy to ensure the enantiomeric integrity of this compound and other critical chiral intermediates in the pharmaceutical pipeline.
References
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
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Ansari, M. J., & Chuturgoon, A. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Gao, L., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Chiral analysis. Wikipedia, The Free Encyclopedia. [Link]
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Di Bari, L., & Pescitelli, G. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]
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Freitas, A. A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
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Wang, Y., & Danielson, N. D. (2003). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science. [Link]
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Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Scriba, G. K. (2016). Chiral Purity in Drug Analysis. ResearchGate. [Link]
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Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
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Usman, M., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds. [Link]
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CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Usman, M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]
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Salsbury, J. S., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
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ResearchGate. (2015). From which instrument can we determine enantiomeric purity? ResearchGate. [Link]
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ResearchGate. (2024). Enantiomeric separations of various compounds with primary amine groups... ResearchGate. [Link]
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Usman, M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
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Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). This compound. Shaanxi Lighte Optoelectronics Material Co., Ltd. [Link]
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comparative study of resolving agents for specific ketones
An In-Depth Comparative Guide to Resolving Agents for Chiral Ketones
Authored by: A Senior Application Scientist
Introduction: The Stereochemical Imperative of Chiral Ketones
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity and safety. Chiral ketones are pivotal intermediates, serving as versatile building blocks for a vast array of pharmaceuticals and agrochemicals.[1] The differential effects of enantiomers, where one may be therapeutic while the other is inactive or even toxic, necessitate the production of single-enantiomer compounds. This guide provides a comparative analysis of the primary methodologies for resolving racemic ketones: classical diastereomeric salt formation, kinetic resolution, and chromatographic separation. We will delve into the underlying principles, provide actionable experimental protocols, and offer a comparative framework to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical Resolution via Diastereomeric Salt Formation
This technique is the oldest and often most cost-effective method for resolving racemates on a large scale. The principle hinges on a fundamental difference between enantiomers and diastereomers: while enantiomers share identical physical properties, diastereomers do not.[2][3] By reacting a racemic ketone (or a suitable derivative) with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts, possessing different solubilities, can then be separated by fractional crystallization.[4][5]
Causality in Agent Selection: The success of this method is contingent upon the formation of stable, crystalline salts and a significant solubility difference between the diastereomeric pair in a given solvent system. The choice of resolving agent is therefore paramount and often requires empirical screening.
-
For Ketones with Acidic Functionality: Chiral bases are employed. Naturally occurring alkaloids like brucine and strychnine are classic choices due to their rigid structures which can lead to effective chiral discrimination.[2][6] Synthetic chiral amines such as (R)- or (S)-1-phenylethanamine are also widely used.
-
For Ketones with Basic Functionality: Chiral acids are the resolving agents of choice. Tartaric acid and its derivatives, particularly O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are highly effective due to their availability in both enantiomeric forms and their propensity to form well-defined crystalline salts.[4][7][8]
Mechanism: Formation and Separation of Diastereomeric Salts
The workflow involves two key stages: salt formation and fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, leaving the more soluble one in the mother liquor. The desired enantiomer is then liberated from the purified salt, typically by treatment with an acid or base.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic 1-Phenylethanol (A Ketone Reduction Product) using (R,R)-Tartaric Acid
This protocol details the resolution of a racemic alcohol, a common derivative of ketone reduction, to illustrate the principle.
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of (2R,3R)-(+)-tartaric acid in 200 mL of methanol with gentle heating.
-
In a separate beaker, dissolve 12.2 g (0.10 mol) of racemic 1-phenylethanol in 50 mL of methanol.
-
Slowly add the alcohol solution to the tartaric acid solution with constant stirring. A precipitate should begin to form.
-
-
Fractional Crystallization:
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel. This solid is the diastereomeric salt enriched in one enantiomer.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Self-Validation Check: The yield of the first crop of crystals should ideally be less than 50% of the total possible diastereomeric salt mass (27.2 g). A yield significantly higher than this suggests incomplete separation.
-
-
Recrystallization (for Purity Enhancement):
-
To improve the diastereomeric purity, recrystallize the collected solid from a minimal amount of hot methanol. Allow it to cool slowly to room temperature and then in an ice bath.
-
Filter the purified crystals and dry them. The melting point of the purified diastereomeric salt should be sharp.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 50 mL of a 2 M sodium hydroxide solution to basify the mixture (pH > 12). This deprotonates the tartaric acid, making it water-soluble, and liberates the free alcohol.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the optical rotation.
-
Kinetic Resolution
Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[9] One enantiomer reacts significantly faster than the other, resulting in an enantioenriched sample of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.[10][11] The maximum theoretical yield for the recovered enantiomer is 50%.
Enzymatic Kinetic Resolution: The Power of Biocatalysis
Enzymes, particularly ketoreductases (KREDs), are exceptionally efficient and highly stereoselective catalysts for the resolution of ketones.[10][11] They catalyze the asymmetric reduction of one ketone enantiomer to a chiral alcohol, leaving the other ketone enantiomer untouched.[10][11]
Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier
A major advancement is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the unreacted ketone enantiomer.[10][12] This continuous racemization ensures that the entire racemic starting material is converted into a single enantiomer of the product, allowing for a theoretical yield of up to 100%.[10]
Caption: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Ketone
This protocol provides a general framework for a KRED-catalyzed resolution.
-
Enzyme and Cofactor Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Dissolve the ketoreductase (KRED) enzyme in the buffer to the recommended concentration.
-
Prepare a solution of the NADPH or NADH cofactor. For preparative scale, a cofactor recycling system is essential for cost-effectiveness. A common system uses glucose and glucose dehydrogenase (GDH).
-
-
Reaction Setup:
-
In a temperature-controlled vessel, combine the buffer, the cofactor recycling components (e.g., glucose, GDH, NADP+), and the KRED enzyme solution.
-
Initiate the reaction by adding the racemic ketone substrate (e.g., dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol).
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle stirring.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and ee of both the remaining ketone and the alcohol product.
-
Self-Validation Check: A successful kinetic resolution will show the disappearance of one ketone enantiomer and the appearance of one alcohol enantiomer, while the other ketone enantiomer remains.
-
-
Work-up and Isolation:
-
Once ~50% conversion is reached, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer. Extract the aqueous layer twice more with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Separate the unreacted ketone from the alcohol product using column chromatography.
-
Analyze the enantiomeric excess of both the recovered ketone and the alcohol product by chiral GC or HPLC.
-
Chromatographic Resolution
Chromatographic resolution, particularly via High-Performance Liquid Chromatography (HPLC), is a powerful technique for both analytical and preparative-scale separation of enantiomers.[13][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates.[13][15]
Principle of Chiral Recognition: The CSP creates a chiral environment. The enantiomers of the analyte form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, enabling separation.
Common CSPs for Ketones:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs.
-
Crown Ether-based CSPs: Particularly effective for resolving compounds with primary amino groups, such as aryl α-amino ketones.[15][16]
Caption: Workflow for enantiomeric separation using chiral chromatography.
Comparative Performance Summary
The optimal choice of resolution technique depends on a multitude of factors including the scale of the synthesis, cost, timeline, and the physicochemical properties of the ketone.
| Feature | Diastereomeric Salt Formation | Kinetic Resolution (Enzymatic) | Chromatographic Resolution (HPLC) |
| Principle | Different solubility of diastereomers | Different reaction rates of enantiomers | Differential interaction with a Chiral Stationary Phase |
| Max Yield | 50% for one enantiomer | 50% (KR); up to 100% (DKR) | >95% (preparative scale) |
| Scalability | Excellent; routinely used for kg-ton scale | Good; scalable with bioreactors | Challenging and expensive for large scale |
| Cost | Generally low to moderate | Can be high (enzyme, cofactor) but DKR is efficient | Very high for preparative scale (solvents, CSP) |
| Development Time | Moderate (screening of agents/solvents) | Moderate to high (enzyme screening, optimization) | Fast for analytical, slow for preparative method dev. |
| Key Advantage | Cost-effective for large scale | High enantioselectivity, mild conditions, DKR potential | High-resolution power, applicable to many compounds |
| Key Limitation | Requires crystallizable derivatives; trial-and-error | Limited to 50% yield (KR); enzyme availability/cost | High cost and solvent consumption for scale-up |
Conclusion
The resolution of racemic ketones is a critical enabling step in asymmetric synthesis. Classical diastereomeric salt formation remains a robust and economical choice for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Enzymatic kinetic resolution , especially in its dynamic variant (DKR), offers unparalleled selectivity and the potential for quantitative conversion to a single chiral product, making it a powerful tool for producing high-value intermediates.[10][11][12] Finally, chiral chromatography stands as the premier analytical tool for determining enantiomeric purity and serves as a viable, albeit expensive, option for preparative separation when other methods fail.[13][14] A thorough evaluation of the specific ketone, project goals, and available resources will ultimately dictate the most logical and effective path to the desired enantiomerically pure material.
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Hyun, M. H., & Kim, Y. (2004). Liquid Chromatographic Resolution of Aryl α‐Amino Ketones on Chiral Stationary Phases Based on (+)‐(18‐Crown‐6)‐2,3,11,12‐Tetracarboxylic Acid. Journal of Liquid Chromatography & Related Technologies, 27(11), 1671-1680. [Link]
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A Comparative Guide to Stereochemical Control: Cross-Validating Results with (R)-1-(2-nitrophenyl)ethanamine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern chemical research and pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize or separate a single enantiomer is a cornerstone of contemporary organic chemistry and medicinal science.[2][3]
This guide provides a comparative framework for researchers utilizing chiral amines to achieve stereochemical control, with a specific focus on contextualizing the performance of (R)-1-(2-nitrophenyl)ethanamine . As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind methodological choices, enabling you to cross-validate your results against established alternatives and make informed decisions in your synthetic strategy. We will explore the two primary pathways to enantiomeric purity where a chiral amine like (R)-1-(2-nitrophenyl)ethanamine is relevant: chiral resolution of racemic mixtures and asymmetric synthesis.
Part 1: (R)-1-(2-nitrophenyl)ethanamine in Chiral Resolution
The most direct application of a chiral amine is as a chiral resolving agent . This classical technique remains one of the most robust and scalable methods for separating enantiomers.[1][4] The principle relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (a chiral base like our target amine) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]
The Critical Role of the Resolving Agent
The success of a diastereomeric salt resolution is critically dependent on the choice of the resolving agent. An ideal agent should:
-
Be enantiomerically pure and readily available.
-
Form stable, crystalline salts with the substrate.
-
Exhibit a significant solubility difference between the two diastereomeric salts in a given solvent system.
-
Be easily recoverable for reuse.[6]
(R)-1-(2-nitrophenyl)ethanamine, a primary amine with a stereocenter adjacent to an aromatic ring, fits the structural profile of a classical resolving agent. The presence of the ortho-nitro group can influence the electronic properties and crystal packing of the resulting diastereomeric salts, which may offer unique selectivity compared to more common agents like 1-phenylethylamine.
Performance Comparison of Chiral Amine Resolving Agents
While specific, peer-reviewed performance data for (R)-1-(2-nitrophenyl)ethanamine as a resolving agent is not extensively documented, we can cross-validate its potential by comparing it to structurally similar and commonly used chiral amines. The following table summarizes representative data for the resolution of racemic acids, providing a benchmark against which results obtained with (R)-1-(2-nitrophenyl)ethanamine can be evaluated.
| Chiral Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid | Reference |
| (S)-(-)-1-Phenylethylamine | Racemic Ibuprofen | Methanol/Water | High | >95% | [7] |
| (1R,2S)-(-)-Ephedrine | Racemic Mandelic Acid | Ethanol | Good | >98% | [8] |
| (+)-Cinchonine | Racemic Naproxen | Acetone | Moderate | >90% | [9] |
| (R)-1-(1-Naphthyl)ethylamine | Racemic 2-Phenylpropionic Acid | Ethanol | High | >99% | [4] |
| Brucine | Racemic Phenylsuccinic Acid | Acetone | Good | >97% | [5] |
Expert Insight: The choice of solvent is as critical as the resolving agent itself. It modulates the solubility difference between the diastereomeric salts. Therefore, a screening of several solvents is a mandatory first step in any resolution development. The ortho-nitro group on our target amine may favor interactions with polar aprotic solvents. Researchers using (R)-1-(2-nitrophenyl)ethanamine should benchmark their yield and enantiomeric excess against these established systems to validate the efficacy of their chosen method.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a self-validating workflow for assessing the efficacy of (R)-1-(2-nitrophenyl)ethanamine as a resolving agent.
1. Diastereomeric Salt Formation: a. In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a chosen solvent (e.g., methanol, ethanol, or acetone). Gentle heating may be required. b. In a separate container, dissolve 0.5-1.0 equivalents of (R)-1-(2-nitrophenyl)ethanamine in the same solvent. c. Slowly add the amine solution to the acid solution with stirring. If crystallization does not occur upon cooling to room temperature, try cooling further in an ice bath or seeding with a small crystal if available. d. Allow the mixture to stand undisturbed for several hours or overnight to maximize crystallization.
2. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. b. Dry the crystals. This is the less soluble diastereomeric salt.
3. Liberation of the Enantiomerically Enriched Acid: a. Suspend the collected diastereomeric salt in water. b. Add a strong acid (e.g., 1M HCl) until the pH is acidic, causing the carboxylic acid to precipitate. The chiral amine will remain in the aqueous layer as its hydrochloride salt. c. Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched acid.
4. Analysis and Validation: a. Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or by forming a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR. b. The result can be cross-validated against the data in the comparison table to assess the performance of (R)-1-(2-nitrophenyl)ethanamine.
Visualization of the Chiral Resolution Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Part 2: (R)-1-(2-nitrophenyl)ethanamine in Asymmetric Synthesis
Beyond resolution, chiral amines are fundamental building blocks in asymmetric synthesis , where a new chiral center is created under the influence of an existing one.[10] In this context, (R)-1-(2-nitrophenyl)ethanamine can serve as a chiral auxiliary or a chiral synthon .
A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.[11]
Comparing Chiral Auxiliaries
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts on a reaction. Well-established auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, provide excellent stereocontrol in a variety of C-C bond-forming reactions.[10][11] While (R)-1-(2-nitrophenyl)ethanamine is not a classical auxiliary in this vein, it can be used to form chiral imines or enamines, which then undergo diastereoselective additions.
The table below compares the performance of different strategies for the asymmetric synthesis of chiral amines, providing a context for evaluating new methods.
| Asymmetric Method | Substrate Type | Typical Diastereoselectivity (d.r.) or e.e. | Key Features | Reference |
| Evans' Oxazolidinone Auxiliary | Acyl Halides (for alkylation/aldol) | >99:1 d.r. | Highly reliable, predictable stereochemistry, auxiliary is recoverable. | [10] |
| Ellman's Sulfinamide Chemistry | Aldehydes/Ketones | >95% e.e. | Forms chiral sulfinimines, broad substrate scope, robust. | [12] |
| Asymmetric Hydrogenation | Prochiral Imines/Enamines | >99% e.e. | Catalytic, high atom economy, industrially scalable. | [3][13] |
| Organocatalysis (Chiral Amine) | Aldehydes/Ketones | 90-99% e.e. | Metal-free, mimics enzymatic processes (enamine/iminium catalysis). |
Expert Insight: When using a compound like (R)-1-(2-nitrophenyl)ethanamine to direct a reaction (e.g., via an imine intermediate), the key to high stereoselectivity is achieving a rigid, well-defined transition state. The steric bulk and electronic nature of the 2-nitrophenyl group will play a crucial role in shielding one face of the reactive intermediate. Cross-validation of your results would involve comparing the diastereomeric or enantiomeric ratio you obtain with the high standards set by methods like those listed above.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine via Reductive Amination
This protocol outlines the synthesis of a chiral secondary amine using (R)-1-(2-nitrophenyl)ethanamine as the chiral source.
1. Chiral Imine Formation: a. To a solution of a prochiral ketone (1.0 eq) in a suitable solvent (e.g., toluene or DCM), add (R)-1-(2-nitrophenyl)ethanamine (1.0 eq). b. Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine product. c. Monitor the reaction by TLC or GC-MS until the ketone is consumed. The resulting solution contains the chiral N-(2-nitrophenylethyl)imine.
2. Diastereoselective Reduction: a. Cool the solution of the crude imine to a low temperature (e.g., -78 °C or 0 °C). b. Add a reducing agent (e.g., NaBH₄, L-Selectride®). The choice of reducing agent is critical and will influence the diastereoselectivity. Bulky reducing agents often provide higher selectivity. c. Allow the reaction to proceed at low temperature, monitoring by TLC.
3. Work-up and Analysis: a. Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl. b. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. c. Purify the resulting diastereomeric secondary amines by column chromatography. d. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product or purified mixture.
Visualization of the Asymmetric Synthesis Workflow
Caption: General Workflow for Asymmetric Synthesis using a Chiral Amine.
Conclusion: A Framework for Validation
The pursuit of enantiomerically pure compounds is a nuanced endeavor where empirical data and mechanistic understanding must converge. While (R)-1-(2-nitrophenyl)ethanamine may not be as extensively documented as other canonical chiral reagents, its structural features present an interesting option for both chiral resolution and asymmetric synthesis.
This guide provides the necessary framework to rigorously evaluate its performance. By employing the detailed protocols and comparing your yields, enantiomeric excess, and diastereomeric ratios against the established benchmarks presented, you can effectively cross-validate your results. This process of systematic comparison and validation is the hallmark of robust scientific inquiry and is essential for developing efficient, scalable, and reliable stereoselective transformations.
References
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Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]
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Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: RSC Publishing URL: [Link]
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Title: Chiral auxiliary Source: Wikipedia URL: [Link]
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Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications URL: [Link]
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Title: Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine Source: ACS Publications URL: [Link]
-
Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Semantic Scholar URL: [Link]
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Title: Asymmetric Synthesis Source: University of York URL: [Link]
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Title: Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes Source: PubMed URL: [Link]
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Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]
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Title: Asymmetric Synthesis Source: Unknown URL: [Link]
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Title: 6.8: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]
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Title: Chapter 2: Resolution of Racemic and Diastereomeric Mixtures Source: The Royal Society of Chemistry URL: [Link]
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Title: Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base Source: PubMed URL: [Link]
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Title: Population Balance Modeling of Diastereomeric Salt Resolution Source: ACS Publications URL: [Link]
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Title: STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution Source: St. Paul's Cathedral Mission College URL: [Link]
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Title: Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column Source: RSC Publishing URL: [Link]
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Title: (R)-1-(2-nitrophenyl)ethanamine hydrochloride Source: Shaanxi Lighte Optoelectronics Material Co., Ltd. URL: [Link]
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Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]
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Title: Asymmetric Synthesis of Amines Source: Ellman Laboratory - Yale University URL: [Link]
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Title: Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates Source: Green Chemistry (RSC Publishing) URL: [Link]
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A Technical Guide to Chiral Nitrophenylethylamines in Asymmetric Synthesis: A Comparative Overview
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a critical challenge. Chiral amines, in particular, are indispensable building blocks for a vast number of pharmaceuticals and fine chemicals. This guide provides a technical overview of (R)-1-(2-nitrophenyl)ethanamine hydrochloride, a representative of the chiral nitrophenylethylamine class of reagents. Due to the limited specific application data for this exact molecule in peer-reviewed literature, this guide will focus on its potential applications by drawing comparisons with well-established chiral amines and providing generalized experimental protocols for key asymmetric synthesis methodologies.
Introduction: The Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are fundamental to the construction of complex, single-enantiomer molecules. They are widely employed as chiral resolving agents, chiral auxiliaries, and as starting materials for the synthesis of active pharmaceutical ingredients (APIs).[1] The stereochemistry of a drug molecule is often paramount to its therapeutic effect and safety profile, making the efficient synthesis of chiral amines a key focus in medicinal chemistry and process development.
This compound: A Profile
This compound is a chiral amine characterized by the presence of a nitro group on the phenyl ring, ortho to the ethylamine substituent. This substitution pattern influences its steric and electronic properties, which are key to its potential utility in asymmetric synthesis.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 1431699-56-7 | [2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 202.64 g/mol | [2][3] |
| Purity | ≥96% | [2] |
| Storage Conditions | 2-8°C, protect from light | [3] |
One supplier notes its potential use as an "OLED innovative drug intermediate," though specific public-domain applications are not detailed.[3] Its structural similarity to other nitrophenylethylamines used as pharmaceutical intermediates, such as those for the drug Mirabegron, suggests its potential as a building block in drug discovery.[4][5]
Potential Applications in Asymmetric Synthesis
Based on the established roles of similar chiral amines, (R)-1-(2-nitrophenyl)ethanamine can be envisioned to function in several key areas of asymmetric synthesis.
Chiral Resolving Agent
One of the most common methods for separating enantiomers is classical resolution, where a racemic mixture is reacted with an enantiomerically pure resolving agent to form diastereomeric salts. These salts, having different physical properties, can often be separated by crystallization.[6][7]
(R)-1-(2-nitrophenyl)ethanamine, as a chiral amine, is a suitable candidate for the resolution of racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxyl group to form diastereomeric ammonium carboxylate salts. The nitro group's electronic and steric influence could play a crucial role in the differential crystallinity of these salts.
Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.[8][9] (R)-1-(2-nitrophenyl)ethanamine could be used to form chiral amides or imines, which then undergo diastereoselective reactions such as alkylation or aldol additions. The steric bulk of the nitrophenyl group would likely influence the facial selectivity of the reaction.
Comparison with Alternative Chiral Amines
The choice of a chiral amine for a specific application depends on factors like steric hindrance, electronic effects, and the ease of removal (in the case of auxiliaries). Below is a comparison of (R)-1-(2-nitrophenyl)ethanamine with commonly used alternatives.
| Chiral Amine | Key Features | Potential Advantages of (R)-1-(2-nitrophenyl)ethanamine | Potential Disadvantages |
| (R)-1-Phenylethylamine | The archetypal chiral amine for resolution and as an auxiliary. Widely available and extensively documented. | The ortho-nitro group provides additional steric bulk and a potential hydrogen bond acceptor, which could enhance diastereomeric differentiation. | Less readily available and more expensive. The nitro group may be incompatible with certain reagents (e.g., reducing agents). |
| Ellman's Auxiliary ((R)-tert-Butanesulfinamide) | Versatile chiral auxiliary for the synthesis of a wide range of chiral amines from ketones and aldehydes.[10] | The nitrophenylethylamine scaffold could be used to synthesize different classes of compounds. | Ellman's auxiliary is exceptionally well-established with a vast scope of documented applications. |
| (1R,2R)-1,2-Diaminocyclohexane (DACH) Derivatives | C₂-symmetric diamines often used as chiral ligands in metal-catalyzed asymmetric reactions.[11] | The monoamine structure of (R)-1-(2-nitrophenyl)ethanamine is simpler and may be preferable for applications like resolution or as a simple auxiliary. | DACH derivatives offer two points of coordination to a metal center, leading to highly organized and effective chiral catalysts. |
The presence of the nitro group in (R)-1-(2-nitrophenyl)ethanamine is a key differentiator. It is a strong electron-withdrawing group, which can influence the pKa of the amine and the reactivity of the aromatic ring. This functional group also presents a synthetic handle for further transformations after its use as a chiral directing group.
Experimental Protocols
Protocol 1: Kinetic Resolution of a Racemic Carboxylic Acid
This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.
Materials:
-
Racemic carboxylic acid
-
(R)-1-(2-nitrophenyl)ethanamine (or other chiral amine) (0.5-1.0 equivalents)
-
Solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Acid (e.g., 1M HCl) for liberation of the resolved acid
-
Base (e.g., 1M NaOH) for recovery of the resolving agent
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent, with gentle heating if necessary.
-
In a separate flask, dissolve the chiral amine in the same solvent.
-
Slowly add the chiral amine solution to the carboxylic acid solution.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the acid in the crystalline salt can be determined by converting a small sample back to the free acid and analyzing by chiral HPLC or GC.
-
To liberate the resolved carboxylic acid, dissolve the salt in water and acidify with 1M HCl. Extract the carboxylic acid with an organic solvent.
-
To recover the resolving agent, make the aqueous layer basic with 1M NaOH and extract with an organic solvent.
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
This protocol outlines a general workflow for an asymmetric alkylation using a chiral amine as an auxiliary.
Materials:
-
(R)-1-(2-nitrophenyl)ethanamine (or other chiral amine auxiliary)
-
Carboxylic acid or acyl chloride
-
Strong base (e.g., LDA, n-BuLi)
-
Electrophile (e.g., alkyl halide)
-
Anhydrous solvent (e.g., THF)
-
Reagents for auxiliary cleavage (e.g., strong acid or base)
Procedure:
-
Formation of the Chiral Amide: React the chiral amine with a suitable acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent) to form the corresponding chiral amide.
-
Enolate Formation: In an inert atmosphere, dissolve the chiral amide in an anhydrous solvent and cool to a low temperature (e.g., -78°C). Add a strong base to deprotonate the α-carbon, forming a chiral enolate.
-
Alkylation: Add the electrophile to the enolate solution and allow the reaction to proceed. The chiral auxiliary will direct the electrophile to attack one face of the enolate preferentially.
-
Work-up and Purification: Quench the reaction and purify the diastereomeric product mixture by chromatography if necessary.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the product, typically by acidic or basic hydrolysis, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary.
Visualizing Workflows
Caption: Generalized workflow for the kinetic resolution of a racemic acid.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound represents a potentially valuable, yet under-documented, chiral building block for asymmetric synthesis. Its structural features, particularly the ortho-nitro group, distinguish it from more common chiral amines and suggest that it could offer unique advantages in specific applications, such as enhancing the crystallinity of diastereomeric salts in resolutions or influencing the stereochemical outcome of reactions when used as a chiral auxiliary. While a direct comparison of its performance is hampered by a lack of published data, this guide provides a framework for its potential applications based on established principles of asymmetric synthesis. Further research into the utility of this and related chiral nitrophenylethylamines is warranted to fully explore their potential in the synthesis of enantiomerically pure compounds.
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
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Chiral Resolution Screening. Onyx Scientific. [Link]
-
Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. ResearchGate. [Link]
-
Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
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Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
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2-(2-Nitrophenyl)ethanamine Hydrochloride. Pharmaffiliates. [Link]
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A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]
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Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
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Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
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Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]
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2-(2-Nitrophenyl)ethanamine. AA Blocks. [Link]
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Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
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New Stereoselective Reactions for Chiral Amine Synthesis. Grantome. [Link]
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Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC. [Link]
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Chiral diamines in asymmetric synthesis. UCL Discovery. [Link]
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Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC. [Link]
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A Cost-Benefit Analysis of (R)-1-(2-nitrophenyl)ethanamine hydrochloride in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and economical separation of enantiomers remains a critical challenge. Chiral amines are indispensable tools in this endeavor, frequently employed as resolving agents for racemic carboxylic acids through the formation of diastereomeric salts. This guide provides a comprehensive cost-benefit analysis of a specific chiral amine, (R)-1-(2-nitrophenyl)ethanamine hydrochloride , for researchers and drug development professionals. While direct, published experimental data on its application is scarce, this analysis will extrapolate its potential performance based on its structural characteristics and market cost, and objectively compare it to widely-used, well-documented alternatives.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of classical chiral resolution lies in the differential physical properties of diastereomers. A racemic mixture of a carboxylic acid, when reacted with a single enantiomer of a chiral amine, forms two diastereomeric salts. These salts, unlike the original enantiomers, have distinct solubilities, melting points, and spectroscopic characteristics, enabling their separation through methods like fractional crystallization. The desired enantiomer of the acid can then be regenerated by breaking the salt, typically through acidification.
The choice of the resolving agent is paramount to the success of this process, hinging on factors such as the stability and crystallinity of the resulting salts, the efficiency of the separation, and the overall cost of the agent.
A Prospective Analysis of this compound
This compound is a chiral amine with the potential for application as a resolving agent. Its key structural features are the chiral ethylamine backbone and the presence of a nitro group at the ortho position of the phenyl ring.
Potential Advantages:
-
Electronic Effects: The electron-withdrawing nature of the ortho-nitro group can influence the basicity of the amine and the hydrogen bonding interactions within the crystal lattice of the diastereomeric salt. This could potentially lead to more stable and well-defined crystalline structures, facilitating separation.
-
Steric Influence: The steric hindrance provided by the ortho-nitro group might enhance the chiral recognition between the amine and the racemic acid, leading to a greater difference in the solubility of the diastereomeric salts and thus a more efficient separation.
Potential Disadvantages:
-
Cost: As a more specialized reagent, this compound generally has a higher market price compared to more common chiral amines like (R)-1-phenylethylamine. This higher initial cost is a significant factor in a cost-benefit analysis, particularly for large-scale applications.
-
Synthesis Complexity: The synthesis of this compound likely involves a multi-step process, starting from the nitration of acetophenone to 2-nitroacetophenone, followed by an asymmetric reduction of the ketone to the desired (R)-amine. The need for an asymmetric reduction step adds to the complexity and cost of its production compared to simpler chiral amines.
Comparative Analysis with Established Chiral Resolving Agents
To provide a practical context for the cost-benefit analysis of this compound, we will compare its prospective profile with the documented performance of two widely used chiral amines in the resolution of a common class of racemic carboxylic acids, the non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Ketoprofen.
Table 1: Performance Comparison of Chiral Resolving Agents for NSAIDs
| Resolving Agent | Racemic Acid | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| (R)-1-(2-nitrophenyl)ethanamine HCl | Naproxen (Prospective) | Data not available | Data not available | - |
| (R)-1-Phenylethylamine | Naproxen | High | >98% | [1] |
| Cinchonidine | Ketoprofen | High | >95% | Generic protocols |
| Enzymatic Resolution (Lipase) | Ketoprofen | ~47% (of ester) | >99% | [2] |
Table 2: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Purity | Price (per 5g) | Supplier Example |
| (R)-1-(2-nitrophenyl)ethanamine HCl | >97% | ~$280 - $350 | Various |
| (R)-1-Phenylethylamine | >99% | ~$30 - $50 | Various |
| Cinchonidine | >98% | ~$40 - $60 | Various |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
From the data, it is evident that this compound is significantly more expensive than the commonly used alternatives. For it to be a viable option, it would need to offer a substantial performance advantage, such as the successful resolution of a racemic acid that is difficult to separate with other agents, or a significantly higher yield and enantiomeric excess in a single crystallization step.
Experimental Protocols
While a specific protocol for this compound is not available in the literature, a general procedure for the resolution of a racemic carboxylic acid using a chiral amine is provided below. This protocol would serve as a starting point for optimization experiments with the target compound.
Representative Protocol: Chiral Resolution of Racemic Naproxen
-
Dissolution: In a flask, dissolve one equivalent of racemic Naproxen in a suitable solvent (e.g., methanol or ethanol) with heating until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in the same solvent. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to improve the enantiomeric excess of the crystallized salt.
-
Diastereomeric Salt Formation: Slowly add the chiral amine solution to the warm Naproxen solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Regeneration of the Enantiomer: Suspend the collected crystals in water and acidify with a mineral acid (e.g., HCl) to a pH of 1-2. This will break the salt, protonating the carboxylic acid and leaving the amine salt in the aqueous phase.
-
Extraction: Extract the liberated enantiomerically enriched Naproxen with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the resolved Naproxen.
-
Analysis: Determine the yield and the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.
Visualizing the Workflow and Logic
Diagram 1: Workflow for Chiral Resolution
Caption: A generalized workflow for the chiral resolution of a racemic acid.
Diagram 2: Cost-Benefit Analysis Logic
Caption: Key factors influencing the cost-benefit decision for a chiral resolving agent.
Conclusion and Recommendations
The decision to employ this compound as a chiral resolving agent requires a careful and nuanced cost-benefit analysis.
-
High Cost vs. Potential for High Performance: The primary drawback is its significantly higher cost compared to workhorse resolving agents like (R)-1-phenylethylamine. This cost can only be justified if the agent provides a substantial improvement in performance, particularly for challenging resolutions where other agents are ineffective.
-
A Candidate for Screening Studies: For researchers in the early stages of process development, this compound could be a valuable component of a broader screening of chiral resolving agents. Its unique electronic and steric properties might unlock a successful resolution for a specific racemic acid where more common agents have failed.
-
Need for Empirical Data: The lack of published application data is a major hurdle. It is strongly recommended that any consideration of its use be preceded by small-scale screening experiments to determine its efficacy for the specific racemic mixture .
-
Alternative Strategies: It is also crucial to consider alternative methods for obtaining the desired enantiomer, such as asymmetric synthesis or chiral chromatography, and to perform a comprehensive economic analysis of all available options.
References
-
Estrada-Valenzuela, D., et al. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Pharmaceuticals, 14(10), 996. [Link]
-
Harrington, P.J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72-76. [Link]
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Assessing the Stereochemical Stability of (R)-1-(2-nitrophenyl)ethanamine: A Comparative Guide to Racemization Under Reaction Conditions
<
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral building blocks is paramount. The therapeutic efficacy and safety of a drug can be intrinsically linked to the specific three-dimensional arrangement of its atoms. Consequently, maintaining the enantiomeric integrity of chiral intermediates throughout a synthetic sequence is a critical process parameter. This guide provides an in-depth analysis of the factors influencing the racemization of (R)-1-(2-nitrophenyl)ethanamine, a valuable chiral amine, under various reaction conditions. We will explore the underlying mechanisms, present a robust experimental protocol for assessing its stability, and compare its performance with relevant alternatives.
The Imperative of Stereochemical Control
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The distinct physiological effects of enantiomers, exemplified by tragic historical cases such as thalidomide, underscore the necessity of producing and maintaining single-enantiomer products. Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate), represents a significant challenge in chemical process development.[2] This loss of stereochemical information can lead to diminished product efficacy, altered pharmacokinetic profiles, and the introduction of unwanted side effects. Therefore, a thorough understanding of a chiral molecule's propensity to racemize under specific process conditions is not merely an academic exercise but a crucial aspect of risk assessment and quality control in the pharmaceutical industry.
Mechanisms of Racemization in Chiral Amines
The racemization of a chiral amine, such as (R)-1-(2-nitrophenyl)ethanamine, hinges on the lability of the proton at the stereogenic center (the α-proton). For racemization to occur, this proton must be temporarily removed, allowing the resulting intermediate to lose its defined stereochemistry before being reprotonated. Several factors can facilitate this process.
Base-Catalyzed Racemization
The most common pathway for the racemization of chiral amines is through base-catalyzed deprotonation.[3] A sufficiently strong base can abstract the α-proton, generating a planar, achiral carbanion or a rapidly inverting pyramidal carbanion. Subsequent non-stereoselective protonation of this intermediate will yield a racemic mixture of the amine. The rate of this process is highly dependent on the acidity of the α-proton.
The presence of the electron-withdrawing nitro group (-NO₂) in the ortho position of the phenyl ring in (R)-1-(2-nitrophenyl)ethanamine is expected to significantly increase the acidity of the benzylic α-proton compared to its unsubstituted analogue, 1-phenylethylamine.[4][5][6][7] This is due to the inductive and resonance effects of the nitro group, which stabilize the negative charge of the carbanionic intermediate.[5][6][7]
Acid-Catalyzed Racemization (Imine-Enamine Tautomerism)
While less common for simple amines, acid-catalyzed racemization can occur, often proceeding through an imine intermediate. Protonation of the amine nitrogen, followed by elimination of a proton from the α-carbon, can lead to the formation of an achiral imine. Tautomerization to an enamine, followed by reprotonation, can also result in the loss of stereochemical integrity.
Thermal Racemization
At elevated temperatures, some chiral amines can undergo racemization even in the absence of strong acids or bases.[8] This process may involve the transient formation of radical intermediates or proceed through a concerted mechanism. The energy barrier for thermal racemization is highly structure-dependent.
Experimental Protocol for Assessing Racemization
To quantitatively assess the stereochemical stability of (R)-1-(2-nitrophenyl)ethanamine, a systematic study under a range of simulated reaction conditions is necessary. The primary analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the individual enantiomers.[9][10][11][12]
Materials and Equipment
-
(R)-1-(2-nitrophenyl)ethanamine (enantiomeric excess >99%)
-
Solvents: Toluene, Dimethyl Sulfoxide (DMSO), Methanol, Tetrahydrofuran (THF)
-
Bases: Potassium hydroxide (KOH), Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU)
-
Acids: Hydrochloric acid (HCl), Acetic acid
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based)
-
Standard laboratory glassware and heating/cooling apparatus
Experimental Workflow
The following diagram outlines the general workflow for assessing the racemization of (R)-1-(2-nitrophenyl)ethanamine.
Figure 2: Factors influencing the rate of amine racemization.
Conclusion and Recommendations
The stereochemical stability of (R)-1-(2-nitrophenyl)ethanamine is a critical parameter that must be carefully evaluated during process development. Due to the acidifying effect of the ortho-nitro group, this chiral amine is particularly susceptible to base-catalyzed racemization. The choice of solvent plays a crucial role, with polar aprotic solvents like DMSO significantly accelerating the loss of enantiomeric purity in the presence of a base.
For researchers, scientists, and drug development professionals working with (R)-1-(2-nitrophenyl)ethanamine, it is recommended to:
-
Avoid strong bases whenever possible, or use them at low temperatures for short reaction times.
-
Favor non-polar or polar protic solvents over polar aprotic solvents if basic conditions are required.
-
Routinely monitor the enantiomeric excess of the material using chiral HPLC at various stages of a synthetic sequence, especially after steps involving basic conditions or elevated temperatures.
By understanding the factors that govern racemization and implementing the analytical strategies outlined in this guide, the stereochemical integrity of (R)-1-(2-nitrophenyl)ethanamine can be effectively managed, ensuring the quality and consistency of the final product.
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Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
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1-Phenylethylamine. Wikipedia. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
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Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. [Link]
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Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
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A nitro group (–NO2) effectively stabilizes a negative charge on... Study Prep in Pearson+. [Link]
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(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
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Protonated nitro group: Structure, energy and conjugation. ResearchGate. [Link]
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Scalable and sustainable synthesis of chiral amines by biocatalysis. National Institutes of Health. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
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What is the effect of the -NO² group on the acidic strength of phenol? Quora. [Link]
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Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London. [Link]
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The Effect of Selected Cathinones on Natural Cell Membranes: Microelectrophoretic Methods. MDPI. [Link]
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Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to the Differential Biological Activity of (R) and (S) Enantiomers
For decades, the three-dimensional nature of molecules was a consideration primarily for chemists. However, the thalidomide tragedy of the late 1950s and early 1960s served as a stark and devastating reminder that the spatial arrangement of atoms in a molecule—its stereochemistry—can have profound and divergent consequences in biological systems.[1][2] Today, for researchers in drug development, understanding the distinct pharmacological and toxicological profiles of a chiral drug's enantiomers is not just a scientific imperative but a regulatory and ethical necessity.
This guide provides an in-depth comparison of the biological activities of (R) and (S) enantiomers, grounded in established pharmacological principles. It offers field-proven experimental methodologies for their differentiation and summarizes key data to support the scientific rationale behind developing single-enantiomer drugs, also known as "chiral switches."[3]
The Principle of Chiral Recognition: Why Enantiomers Behave Differently
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a left and right hand.[3] While they possess identical physical and chemical properties in an achiral environment (e.g., melting point, solubility), they behave very differently when interacting with other chiral molecules, such as the protein receptors, enzymes, and DNA that make up our biological systems.[4]
The foundational model for this chiral recognition is the Easson-Stedman hypothesis . Proposed in 1933, it posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points.[5][6] An enantiomer that can successfully engage all three binding sites (the eutomer) will have high affinity and activity. In contrast, its mirror image (the distomer) will be unable to align all three points simultaneously, resulting in a weaker interaction or no interaction at all.[4][5][7]
Regulatory Landscape and the Rise of Single-Enantiomer Drugs
Recognizing the potential for differential pharmacology and toxicity, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines for the development of stereoisomeric drugs as early as 1992.[4][8] These guidelines emphasize that the stereoisomeric composition of a drug should be known and that manufacturers should develop quantitative assays for individual enantiomers early in the drug development process.[8] This regulatory stance has driven a significant trend toward the development of single-enantiomer products, with a marked decrease in the approval of racemic mixtures (50:50 mixtures of both enantiomers).[9]
The decision to pursue a single enantiomer over a racemate is based on clinical and preclinical data, aiming for simpler pharmacokinetics, improved therapeutic indices, and reduced potential for drug interactions.[4]
Case Studies: A Comparative Analysis of Enantiomeric Pairs
Nearly 56% of drugs currently in use are chiral, and a significant portion were historically marketed as racemates.[4] Examining well-known examples provides clear, quantitative evidence of the differential effects of (R) and (S) enantiomers.
Thalidomide: The Tragic Impetus for Chiral Awareness
Thalidomide is the most infamous example of differential enantiomer activity.[3] Marketed in the late 1950s as a sedative, it was sold as a racemic mixture. It was later discovered that while one enantiomer produced the desired sedative effect, the other was a potent teratogen, causing severe birth defects.[2]
-
(R)-Thalidomide: Possesses the intended sedative and hypnotic properties.
-
(S)-Thalidomide: Is a potent teratogen, interfering with the formation of new blood vessels in developing embryos.[2] It is also the enantiomer responsible for the drug's beneficial anti-inflammatory and immunomodulatory effects, which has led to its re-emergence for treating conditions like multiple myeloma.[1]
A critical complicating factor is that the enantiomers of thalidomide interconvert in vivo.[1][10] This means that administering the "safe" (R)-enantiomer alone is not a solution, as the body quickly converts it into a mixture containing the harmful (S)-form, a phenomenon known as racemization.[10][11]
Ibuprofen: The Pro-Drug and the Active Moiety
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is a prime example of metabolic chiral inversion where one enantiomer acts as a pro-drug.[4]
-
(S)-(+)-Ibuprofen (Dexibuprofen): This is the active enantiomer, responsible for inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes that mediate pain and inflammation.[4][12] It is over 100 times more potent as a COX inhibitor than its counterpart.[13]
-
(R)-(-)-Ibuprofen: This enantiomer is largely inactive as a COX inhibitor. However, the body possesses enzymes that efficiently convert (R)-ibuprofen into the active (S)-form.[14] This unidirectional conversion means that (R)-ibuprofen essentially serves as a pro-drug, contributing to the overall therapeutic effect of the racemic mixture.[4]
Albuterol (Salbutamol): Maximizing Efficacy, Minimizing Side Effects
Albuterol is a selective β2-adrenergic receptor agonist used as a bronchodilator to treat asthma. The therapeutic activity resides almost exclusively in one enantiomer.
-
(R)-Albuterol (Levalbuterol): This is the active enantiomer (eutomer) responsible for bronchodilation.[15][16] It binds to the β2-adrenergic receptor with approximately 100-fold greater affinity than the (S)-enantiomer.[16][17]
-
(S)-Albuterol: This enantiomer (distomer) is not only inactive as a bronchodilator but has been shown in some studies to have pro-inflammatory properties and may even augment bronchospasm.[17][18] Furthermore, (S)-albuterol is metabolized more slowly than (R)-albuterol, leading to its accumulation in plasma and potentially limiting the clinical efficacy of the racemic mixture.[18][19]
The development of Levalbuterol, the pure (R)-enantiomer, represents a classic "chiral switch" designed to provide the therapeutic benefit without the potentially counterproductive effects of the distomer.[3]
| Drug | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Key Pharmacokinetic Feature |
| Thalidomide | Sedative, hypnotic[1] | Teratogenic, anti-inflammatory[1][2] | Rapid in vivo interconversion (racemization)[10] |
| Ibuprofen | Inactive, acts as a pro-drug[4] | Active NSAID (COX inhibitor)[12][13] | Unidirectional in vivo inversion of (R) to (S) form[14] |
| Albuterol | Active bronchodilator (β2-agonist)[15][16] | Inactive, potentially pro-inflammatory[17][18] | (S)-enantiomer is cleared more slowly than (R)[18][19] |
Experimental Guide for Comparing Enantiomeric Activity
A rigorous comparison of enantiomeric activity requires a multi-stage experimental approach, beginning with physical separation and progressing through in vitro and in vivo characterization.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Causality: Before any biological comparison, the enantiomers must be physically separated from the racemic mixture. Chiral HPLC is the gold standard for this purpose.[20] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.
Methodology:
-
Column Selection: Choose a CSP appropriate for the analyte class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely applicable and offer excellent selectivity.[21]
-
Mobile Phase Optimization:
-
Prepare a series of mobile phases. For normal-phase chromatography, this is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol).
-
The ratio of these solvents is critical for achieving resolution; systematically vary the percentage of the alcohol modifier.
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.[21]
-
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
System Equilibration: Flush the HPLC system and column with the chosen mobile phase until a stable baseline is observed on the detector (e.g., UV-Vis).
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample. Run the chromatogram and record the retention times of the two eluting peaks.
-
Enantiomer Identification: If a pure standard of one enantiomer is available, inject it to definitively assign the peaks. Otherwise, preparative collection of each peak followed by polarimetry can be used for identification.
-
Purity Analysis: Once separated, the enantiomeric excess (ee%) of each fraction should be determined to ensure high purity for subsequent biological assays.
Protocol 2: In Vitro Biological Assays
Causality: In vitro assays provide the first direct measure of the interaction between each purified enantiomer and its biological target in a controlled environment.
Purpose: To quantify the binding affinity (Kd or Ki) of each enantiomer to its specific receptor target.
Methodology:
-
Receptor Preparation: Use a cell line engineered to overexpress the human β2-adrenergic receptor or use membrane preparations from tissues rich in the receptor.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand (e.g., ³H-dihydroalprenolol) that is known to bind to the target receptor.
-
Competitive Binding:
-
In a multi-well plate, add a fixed concentration of the receptor preparation and the radioligand to each well.
-
Add increasing concentrations of the unlabeled "competitor" ligand—either the (R)-enantiomer, the (S)-enantiomer, or the racemate—in separate sets of wells.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of an unlabeled, non-radioactive agonist/antagonist).
-
-
Incubation & Separation: Incubate the plates to allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) to determine the binding affinity of each enantiomer.
Purpose: To determine the potency (IC50) of each enantiomer in inhibiting the activity of a target enzyme.[22]
Methodology:
-
Reagents: Prepare recombinant human COX-2 enzyme, the substrate (arachidonic acid), and a detection system (e.g., an ELISA kit to measure the product, Prostaglandin E2).[22]
-
Compound Preparation: Prepare serial dilutions of the (S)- and (R)-ibuprofen enantiomers in an appropriate buffer (e.g., containing DMSO).
-
Enzyme Reaction:
-
In a 96-well plate, pre-incubate the COX-2 enzyme with each concentration of the enantiomers (or vehicle control) for a set time (e.g., 15 minutes) to allow for inhibitor binding.[22]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[22]
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Product Detection: Quantify the amount of Prostaglandin E2 produced in each well using the ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each enantiomer concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the curve to determine the IC50 value for each enantiomer.
Protocol 3: Comparative In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Causality: In vivo studies are essential to understand how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).[23] Enantioselectivity in drug absorption, distribution, metabolism, and excretion (ADME) can lead to in vivo activity that differs significantly from what is observed in vitro.[24]
Methodology:
-
Animal Model Selection: Choose an appropriate animal model that is relevant to the human therapeutic indication (e.g., an ovalbumin-sensitized mouse model for asthma to study albuterol).[17]
-
Dosing and Grouping:
-
Divide animals into at least three groups: one receiving the (R)-enantiomer, one receiving the (S)-enantiomer, and one receiving the racemate. A vehicle control group is also required.
-
Administer the drugs via a clinically relevant route (e.g., oral gavage, intravenous, inhalation).
-
-
Pharmacokinetic (PK) Phase:
-
Collect blood samples at multiple time points after drug administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma.
-
Develop and validate a stereospecific analytical method (e.g., LC-MS/MS) to quantify the concentration of both the (R) and (S) enantiomers in each plasma sample.[9] This is crucial for detecting any in vivo chiral inversion.
-
Calculate key PK parameters for each enantiomer: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life (t½).[25][26]
-
-
Pharmacodynamic (PD) Phase:
-
At relevant time points corresponding to the PK profile, measure a specific biological response.
-
For albuterol in an asthma model, this could involve measuring airway hyperresponsiveness to a methacholine challenge.[17]
-
For ibuprofen, this could involve measuring the reduction in paw swelling in a carrageenan-induced inflammation model.
-
-
Data Integration (PK/PD Modeling): Correlate the plasma concentrations of the active enantiomer(s) over time with the observed pharmacological effect. This helps to establish a clear relationship between exposure and response for each enantiomer.
Conclusion
The comparison of (R) and (S) enantiomers is a cornerstone of modern drug development. The assumption that a distomer is merely inactive is often incorrect; it can possess its own distinct pharmacology, contribute to side effects, or have a different pharmacokinetic profile that impacts the overall efficacy of a racemic drug. A thorough, systematic evaluation—from chiral separation through in vitro and in vivo testing—is the only way to fully characterize a chiral drug candidate. This rigorous scientific approach not only satisfies regulatory requirements but ultimately leads to the development of safer, more effective medicines with optimized therapeutic profiles.
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A Spectroscopic Guide to Chiral 1-(2-Nitrophenyl)ethanamine and Its Derivatives
This guide provides an in-depth spectroscopic comparison of (R)-1-(2-nitrophenyl)ethanamine and its key derivatives: its enantiomer, (S)-1-(2-nitrophenyl)ethanamine, and its corresponding N-acetylated form. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization and quality control of chiral molecules.
Introduction: The Significance of Spectroscopic Analysis in Chiral Drug Development
(R)-1-(2-nitrophenyl)ethanamine is a chiral primary amine, a structural motif of considerable interest in medicinal chemistry due to its presence in various pharmacologically active compounds. The precise stereochemistry of such molecules is often critical to their biological activity and safety profile. Consequently, robust analytical methods are required to confirm the identity, purity, and absolute configuration of these chiral building blocks and their derivatives.
This guide delves into a comparative analysis of (R)-1-(2-nitrophenyl)ethanamine and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the subtle yet significant differences in their spectra, researchers can confidently identify and differentiate these closely related compounds. Furthermore, we will explore the application of chiroptical methods like Circular Dichroism (CD) for the unambiguous determination of enantiomeric purity.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic characteristics of (R)-1-(2-nitrophenyl)ethanamine, (S)-1-(2-nitrophenyl)ethanamine, and N-acetyl-(R)-1-(2-nitrophenyl)ethanamine. The presented data is a combination of literature-derived values for analogous compounds and predictions based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds. For chiral molecules, NMR, particularly in the presence of chiral resolving agents, can be used to distinguish between enantiomers.
The proton NMR spectra of the (R) and (S) enantiomers in a standard achiral solvent like CDCl₃ are expected to be identical. The key differences arise when a chiral environment is introduced or when the amine functionality is derivatized, as in the N-acetyl derivative.
The N-acetylation of the amine group induces a significant downfield shift of the methine proton (H-1) due to the electron-withdrawing nature of the acetyl group and the formation of an amide bond. The methyl protons (H-2) also experience a slight shift. The appearance of a new singlet corresponding to the acetyl methyl protons is a key indicator of successful derivatization.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | (R)-1-(2-nitrophenyl)ethanamine | (S)-1-(2-nitrophenyl)ethanamine | N-acetyl-(R)-1-(2-nitrophenyl)ethanamine |
| H-1 (CH) | ~4.5 (q) | ~4.5 (q) | ~5.5 (quintet) |
| H-2 (CH₃) | ~1.5 (d) | ~1.5 (d) | ~1.6 (d) |
| Aromatic-H | ~7.4-8.0 (m) | ~7.4-8.0 (m) | ~7.4-8.1 (m) |
| NH₂/NH | ~1.8 (br s) | ~1.8 (br s) | ~6.5 (br d) |
| COCH₃ | - | - | ~2.0 (s) |
Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers are identical in an achiral solvent. The carbon chemical shifts are influenced by the electronic environment. The ortho-nitro group exerts a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic carbons.
N-acetylation results in a downfield shift of the C-1 carbon and the introduction of a new carbonyl carbon signal around 170 ppm, along with the methyl carbon of the acetyl group around 23 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | (R)-1-(2-nitrophenyl)ethanamine | (S)-1-(2-nitrophenyl)ethanamine | N-acetyl-(R)-1-(2-nitrophenyl)ethanamine |
| C-1 (CH) | ~48 | ~48 | ~50 |
| C-2 (CH₃) | ~24 | ~24 | ~22 |
| Aromatic C | ~124-148 | ~124-148 | ~124-148 |
| C=O | - | - | ~170 |
| COCH₃ | - | - | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The key vibrational bands for these compounds are associated with the amine (N-H), nitro (N-O), and aromatic (C=C and C-H) groups.
For the primary amines, (R)- and (S)-1-(2-nitrophenyl)ethanamine, the key diagnostic peaks are the two N-H stretching bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region. Upon N-acetylation, these two bands are replaced by a single N-H stretching band for the secondary amide, typically appearing at a slightly lower wavenumber. A strong C=O stretching band (amide I) will also appear around 1640 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, for all three compounds.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | (R)/(S)-1-(2-nitrophenyl)ethanamine | N-acetyl-(R)-1-(2-nitrophenyl)ethanamine |
| N-H Stretch | ~3380 and ~3300 (two bands) | ~3280 (one band) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 |
| C=O Stretch (Amide I) | - | ~1640 |
| N-O Stretch (asymmetric) | ~1520 | ~1520 |
| N-O Stretch (symmetric) | ~1350 | ~1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
All three compounds are expected to show a molecular ion peak (M⁺·). A common fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of a methyl radical to form a stable iminium ion. For (R)- and (S)-1-(2-nitrophenyl)ethanamine, this would result in a significant peak at m/z 151. The nitroaromatic moiety can also undergo characteristic fragmentations, including the loss of NO₂ (46 Da) or NO (30 Da).
For the N-acetyl derivative, a prominent fragmentation would be the McLafferty rearrangement, if sterically feasible, or cleavage of the amide bond. The loss of the acetyl group (43 Da) is also a likely fragmentation pathway.
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺·) | Key Fragments |
| (R)/(S)-1-(2-nitrophenyl)ethanamine | 166 | 151 ([M-CH₃]⁺), 120 ([M-NO₂]⁺) |
| N-acetyl-(R)-1-(2-nitrophenyl)ethanamine | 208 | 165 ([M-COCH₃]⁺), 151, 120 |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the amine or its derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For chiral discrimination, a chiral solvating agent may be added at this stage.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[1][2]
-
Capping and Mixing: Cap the NMR tube and invert it several times to ensure a homogeneous solution.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.
-
Pressure Application: If analyzing a solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[3][4][5][6]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
-
Ionization: The sample is vaporized and enters the ion source where it is bombarded by a beam of high-energy electrons (typically 70 eV).[7][8][9]
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Chiral Analysis by Circular Dichroism (CD) Spectroscopy
While NMR of diastereomeric derivatives or with chiral solvating agents can distinguish enantiomers, Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that directly probes the differential absorption of left and right circularly polarized light by a chiral molecule.[10]
(R)- and (S)-1-(2-nitrophenyl)ethanamine are expected to produce mirror-image CD spectra. The sign of the Cotton effect at a particular wavelength can be used to assign the absolute configuration, provided a reference spectrum is available. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This makes CD an excellent tool for rapid and quantitative determination of enantiomeric purity.[11][12]
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive toolkit for the characterization of (R)-1-(2-nitrophenyl)ethanamine and its derivatives. ¹H and ¹³C NMR offer detailed structural information, IR spectroscopy allows for rapid functional group identification, and mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns. Furthermore, the application of chiroptical techniques like Circular Dichroism is invaluable for the unambiguous determination of stereochemistry and enantiomeric purity. A thorough understanding and application of these analytical methods are essential for ensuring the quality and consistency of chiral compounds in research and development.
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Safety Operating Guide
Navigating the Disposal of (R)-1-(2-nitrophenyl)ethanamine hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (R)-1-(2-nitrophenyl)ethanamine hydrochloride, a compound class that requires careful handling due to its potential hazards. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural recommendation to foster a deeper understanding of safe laboratory practices.
Hazard Identification: Understanding the "Why" Behind the Precautions
The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
The nitroaromatic functional group is a key contributor to its toxicological profile.[2] These compounds can be absorbed through the skin and are known to have various systemic effects. The amine hydrochloride salt is a water-soluble solid, which can facilitate its absorption.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not arbitrary; it is directly correlated with the identified hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1] |
| Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
Spill Management: An Immediate and Controlled Response
Accidents happen. A well-defined spill management plan is crucial for mitigating risks.
For small spills:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
For large spills:
-
Evacuate: Evacuate the laboratory immediately.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Secure the Area: If it is safe to do so, close the doors to the affected area to contain vapors.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents dangerous reactions and facilitates compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Sources
A Senior Application Scientist's Guide to Handling (R)-1-(2-nitrophenyl)ethanamine hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, field-tested protocols for the safe handling of (R)-1-(2-nitrophenyl)ethanamine hydrochloride. This document moves beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating system of laboratory practice.
While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, comprehensive safety data for its stereoisomer, (S)-1-(2-nitrophenyl)ethanamine hydrochloride (CAS 1113041-80-7), is accessible. Given that enantiomers typically exhibit identical chemical hazards, this guide is based on the documented risks of the (S)-isomer, which should be considered authoritative for safe handling.[1][2]
Immediate Hazard Assessment: Understanding the Risks
This compound is a solid, likely crystalline or powdered, substance that presents multiple health hazards upon exposure.[1][2] A thorough understanding of these risks is the foundation of any effective safety protocol.
The compound is classified with the following hazards:
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can lead to significant adverse health effects.[1][2]
-
Causes Skin Irritation (Skin Irritation - Category 2): Direct contact with the skin is likely to cause irritation, redness, or inflammation.[1][2][3]
-
Causes Serious Eye Irritation (Eye Irritation - Category 2A): The compound poses a significant risk to vision and eye health, causing severe and potentially lasting irritation upon contact.[1][2][3]
-
May Cause Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]
The presence of the nitrophenyl group also warrants caution, as aromatic nitro compounds as a class are known for potential toxicity.[4][5] Therefore, all handling procedures must be designed to rigorously prevent direct contact, ingestion, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical barrier engineered to protect you from the specific hazards identified above.[6][7] Minimum PPE requirements for any laboratory work include a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] For this specific compound, the following enhanced PPE is mandatory.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield is required when handling larger quantities (>10g) or when there is a risk of splashing.[9] | Protects against airborne dust and accidental splashes, directly mitigating the "Serious Eye Irritation" hazard.[1][2] A face shield provides a secondary barrier for the entire face.[10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[11][12][13] | Prevents direct skin contact, addressing the "Skin Irritation" hazard.[1][2] Always inspect gloves for tears or degradation before use and wash hands after removal.[14] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[9][10] | Provides a removable barrier to protect skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | Mandatory use within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[4][9][10] | Directly addresses the "Respiratory Irritation" hazard by preventing the inhalation of airborne particles.[1][2] A fume hood is the primary engineering control for this purpose.[11] |
Step-by-Step Operational Plan: From Weighing to Reaction
Safe handling is a continuous process. These steps ensure that safety is integrated into every phase of the experimental workflow.
-
Preparation & Pre-Handling Check:
-
Confirm a chemical fume hood is certified and functioning correctly.
-
Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[11]
-
Designate a specific area within the fume hood for handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid Compound:
-
Conduct all manipulations, including weighing and transfers, within the fume hood to contain dust.[11][15]
-
Use tools like spatulas and weighing paper appropriate for handling fine solids. Avoid actions that could generate dust, such as vigorous scraping.
-
If transferring the solid, ensure the receiving container is properly labeled and stable.
-
-
Post-Handling:
-
Tightly seal the primary container after use.
-
Decontaminate the handling area (e.g., balance, bench paper) with an appropriate solvent (such as 70% ethanol) and wipe clean. Dispose of all cleaning materials as hazardous waste.[11]
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water.[14][15]
-
Emergency Response & Exposure Plan
Accidents are preventable, but preparedness is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][15] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3][16]
-
Spill: Evacuate the immediate area. For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[4][11] Do not use combustible materials like paper towels.[4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal and Decontamination Plan
All materials contaminated with this compound must be treated as hazardous waste.[11][17]
-
Waste Segregation: Collect all waste, including unused reagents, contaminated gloves, weighing papers, and cleaning materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11][17] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[11]
-
Container Management: Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials.[11]
-
Final Disposal: Disposal must be handled through your institution's licensed hazardous waste management provider. Incineration under controlled conditions is a common disposal method for nitrophenols.[18] Never pour this chemical down the drain or dispose of it in regular trash. [11]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
References
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- TCI America. (2018). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- North Carolina State University. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- BenchChem. (n.d.). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals.
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- BenchChem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- TCI America. (n.d.). Material Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine Hydrochloride.
- Cornell University. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety.
- Compliancy Group. (2023). OSHA Laboratory Standard.
- Biosynth. (2019). Safety Data Sheet: 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
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- TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
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- Scientific Laboratory Supplies. (2021). Safety Data Sheet: Ammonia.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- ChemScene. (2023). Safety Data Sheet: (S)-1-(2-Nitrophenyl)ethanamine hydrochloride.
- AHH Chemical. (n.d.). This compound.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Cayman Chemical. (2025). Safety Data Sheet: 4-Nitrophenyl-N-acetyl-β-D-glucosaminide.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Loveland Products, Inc. (n.d.). Safety Data Sheet: Clean Amine®.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
